(-)-Sedamine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
497-88-1 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol |
InChI |
InChI=1S/C14H21NO/c1-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
GOWRYACIDZSIHI-KBPBESRZSA-N |
SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Isomerische SMILES |
CN1CCCC[C@H]1C[C@@H](C2=CC=CC=C2)O |
Kanonische SMILES |
CN1CCCCC1CC(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
(-)-Sedamine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the piperidine (B6355638) alkaloid (-)-sedamine, focusing on its natural origins and the methodologies for its extraction, isolation, and purification. This compound is a naturally occurring compound found primarily in plant species of the family Crassulaceae and has garnered interest for its unique structure and potential pharmacological activities.
Natural Sources of this compound
This compound is predominantly found in various species of the Sedum genus and related genera. The most frequently cited source is Sedum acre L., commonly known as the goldmoss stonecrop.[1][2][3] Other documented plant sources include:
-
Phedimus hybridus[4]
-
Phedimus aizoon[4]
-
Sedum lydium[4]
-
Hylotelephium telephium[5]
-
Hylotelephium ewersii[5]
The biosynthesis of this compound in Sedum acre involves phenylalanine as a precursor for the C6-C2 side chain and lysine (B10760008) for the piperidine nucleus.
Physicochemical and Spectroscopic Data
The structural elucidation and identification of this compound are confirmed through various analytical techniques. The key physicochemical properties and spectroscopic data are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [5][6] |
| Molecular Formula | C₁₄H₂₁NO | [4][5][6] |
| Molecular Weight | 219.32 g/mol | [5][6] |
| Monoisotopic Mass | 219.16231 Da | [4][5] |
| Melting Point | 88-89 °C (recrystallized from petroleum ether) | [6] |
| Stereochemistry | Two chiral centers: S configuration at C-1 (phenylethanol) and C-2 (piperidine) | [6] |
| InChI Key | GOWRYACIDZSIHI-KBPBESRZSA-N | [4][6] |
| SMILES | CN1CCCC[C@H]1C--INVALID-LINK--C1=CC=CC=C1 |[4] |
Table 2: Spectroscopic Data for this compound Characterization
| Technique | Observation | Reference(s) |
|---|---|---|
| Mass Spectrometry (MS) | Molecular ion peak [M+H]⁺ at m/z 219. | [6] |
| Infrared (IR) Spectroscopy | Confirms the presence of hydroxyl, aromatic, and aliphatic functionalities. The spectrum shows no absorption in the carbonyl region, supporting the alcohol functionality. | [6] |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy are used for detailed structural elucidation of the carbon-hydrogen framework. |[6] |
Note: While NMR is crucial for structural confirmation, specific, experimentally-derived chemical shift data for this compound were not available in the cited literature.
Experimental Protocols for Isolation and Purification
The isolation of this compound from plant material follows a multi-step process typical for natural alkaloids, involving extraction, acid-base partitioning, and chromatographic purification.
General Extraction of Crude Alkaloids
A standard acid-base extraction method is employed to separate the basic alkaloids from other plant metabolites.[7][8]
-
Maceration and Extraction: Dried and powdered plant material (e.g., 1.8 kg of Sedum acre) is macerated with an acidified aqueous alcohol solution (e.g., ethanol (B145695) or methanol (B129727) with 0.1-1% HCl or acetic acid).[9] This process protonates the alkaloids, rendering them soluble in the hydroalcoholic solvent.
-
Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure to yield a concentrated aqueous residue.
-
Acid-Base Partitioning:
-
The aqueous residue is washed with an immiscible organic solvent (e.g., chloroform (B151607) or diethyl ether) to remove neutral and acidic lipophilic impurities.[10] The protonated alkaloids remain in the acidic aqueous phase.
-
The aqueous layer is then basified with a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃) to a pH of 9-10.[8][10] This deprotonates the alkaloids into their free-base form.
-
The alkaline aqueous solution is repeatedly extracted with an organic solvent (e.g., chloroform). The free-base alkaloids partition into the organic layer.
-
-
Concentration: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated in vacuo to yield a crude alkaloid mixture.[10]
Purification of this compound
The crude alkaloid fraction contains a mixture of compounds requiring further separation. High-resolution techniques like countercurrent distribution or column chromatography are effective for this purpose.
Method A: Countercurrent Distribution (CCD)
This technique separates compounds based on their differential partitioning between two immiscible liquid phases.[11][12] It is particularly effective for separating polar alkaloids.
-
Apparatus Setup: A Craig countercurrent distribution apparatus is used.[13][14]
-
Solvent System: A biphasic solvent system is prepared. For the polar alkaloids of Sedum acre, a system of chloroform and McIlvaine buffer at pH 8.5 has been used.
-
Operation: The crude alkaloid mixture is dissolved in the lower phase and introduced into the first tube of the apparatus. The separation is performed for a sufficient number of transfers (e.g., 23 transfers).
-
Fraction Collection: After the transfers are complete, the contents of the tubes are collected. Fractions containing this compound are identified using an analytical method like Thin-Layer Chromatography (TLC).
-
Final Steps: The identified fractions are combined and concentrated to yield the purified alkaloid.
Method B: Column Chromatography
Column chromatography is a widely used alternative for purifying alkaloids from a crude mixture.[14]
-
Stationary Phase: Silica (B1680970) gel is a commonly used adsorbent for the separation of alkaloids.[14]
-
Column Packing: A glass column is packed with a slurry of silica gel in a non-polar solvent.
-
Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity. A typical gradient might start with a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually introduce a more polar solvent (e.g., methanol or ethyl acetate).
-
Fraction Monitoring: Eluted fractions are collected and analyzed by TLC to identify those containing this compound. The TLC plates can be visualized using UV light or a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Isolation: Fractions containing the pure compound are combined and the solvent is evaporated.
Final Recrystallization
To obtain high-purity this compound suitable for analysis and further research, a final crystallization step is performed.
-
Solvent Selection: this compound can be effectively recrystallized from petroleum ether.[6]
-
Procedure: The purified alkaloid is dissolved in a minimal amount of hot petroleum ether. The solution is allowed to cool slowly, promoting the formation of crystals.
-
Recovery: The resulting crystals (described as colorless elongated plates) are collected by filtration, washed with a small amount of cold solvent, and dried to a constant weight.[6] The purity can be confirmed by measuring the melting point (88-89°C).
Workflow Visualization
The following diagram illustrates the general workflow for the isolation and purification of this compound from its natural plant source.
Caption: General workflow for the isolation of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Sedum alkaloids. 1. Polar alkaloids in Sedum acre L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]
- 5. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound | 497-88-1 [smolecule.com]
- 7. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 8. Content Background: How Do Active Compounds Get Out of the Plants? – PEP [sites.duke.edu]
- 9. jocpr.com [jocpr.com]
- 10. scielo.br [scielo.br]
- 11. Countercurrent distribution - Wikipedia [en.wikipedia.org]
- 12. Countercurrent distribution | Mass Transfer, Heat Exchange & Diffusion | Britannica [britannica.com]
- 13. Countercurrent Extraction - Craig Apparatus [webapps.chem.uoa.gr]
- 14. researchgate.net [researchgate.net]
The Biosynthesis of (-)-Sedamine in Sedum Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthetic pathway of (-)-sedamine, a piperidine (B6355638) alkaloid found in various Sedum species. The document details the precursor molecules, key enzymatic steps, and intermediates, supported by available quantitative data and detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to this compound and its Biosynthetic Origin
This compound is a piperidine alkaloid first isolated from Sedum acre.[1] Its biosynthesis follows a classic pathway for many piperidine alkaloids, utilizing precursors from both amino acid and phenylpropanoid metabolism. The core piperidine ring is derived from L-lysine, while the C6-C2 side chain originates from L-phenylalanine.[2] This pathway aligns with Robinson's biogenetic hypothesis, which postulates the construction of complex alkaloids from simpler primary metabolites.[2]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the piperidine ring precursor, Δ¹-piperideine, from L-lysine.
-
Formation of the C6-C2 side-chain precursor, likely benzoyl-CoA, from L-phenylalanine.
-
Condensation of these two precursors and subsequent reduction to form this compound.
Formation of the Piperidine Ring from L-Lysine
The initial steps in the formation of the piperidine nucleus are well-established for numerous piperidine alkaloids and are believed to be conserved in the biosynthesis of sedamine.
Step 1: Decarboxylation of L-Lysine The pathway is initiated by the decarboxylation of L-lysine to produce cadaverine (B124047). This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3]
Step 2: Oxidative Deamination and Cyclization Cadaverine then undergoes oxidative deamination of one of its primary amino groups to yield 5-aminopentanal (B1222117). This reaction is catalyzed by a copper amine oxidase (CAO) . The resulting 5-aminopentanal spontaneously cyclizes via an intramolecular Schiff base formation to yield the key intermediate, Δ¹-piperideine .[3]
Formation of the C6-C2 Side-Chain from L-Phenylalanine
The C6-C2 side chain of sedamine is derived from L-phenylalanine through a pathway involving side-chain shortening, likely via a β-oxidative process.
Step 1: Deamination of L-Phenylalanine The pathway begins with the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) .
Step 2: β-Oxidative Pathway to Benzoyl-CoA trans-Cinnamic acid is then activated to its CoA thioester, cinnamoyl-CoA, by a cinnamate-CoA ligase (CNL) .[4] Subsequently, a series of reactions analogous to fatty acid β-oxidation, catalyzed by cinnamoyl-CoA hydratase/dehydrogenase (CHD) and 3-ketoacyl-CoA thiolase (KAT) , shortens the side chain by two carbons to yield benzoyl-CoA .[4][5]
Condensation and Final Reduction
The final steps of this compound biosynthesis involve the condensation of the two precursor moieties followed by a reduction.
Step 1: Condensation Reaction While the specific enzyme has not yet been characterized in Sedum species, it is proposed that a condensing enzyme , possibly an acyltransferase or a synthase, catalyzes the reaction between Δ¹-piperideine and benzoyl-CoA (or a related C6-C2 unit). This condensation would form a keto-intermediate.
Step 2: Reduction to this compound The keto group of the intermediate is then stereospecifically reduced by a reductase to yield the hydroxyl group of this compound. The stereochemistry of this reduction is crucial for the formation of the specific (-)-enantiomer.
Quantitative Data
Quantitative data for the enzymes and precursor incorporation in the biosynthesis of this compound in Sedum species is limited. The following tables summarize available data from Sedum and related plant species to provide a comparative overview.
Table 1: Kinetic Properties of Enzymes Involved in Piperidine Alkaloid Biosynthesis
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Lysine Decarboxylase (LDC) | Huperzia serrata | L-Lysine | - | - | 2.11 | [3] |
| Copper Amine Oxidase (CAO) | Pisum sativum | Putrescine | - | - | - | [6] |
Note: Specific kinetic data for LDC and CAO from Sedum species are not currently available in the literature. The data presented is from other plant species known to produce alkaloids derived from lysine.
Table 2: Incorporation of Labeled Precursors into Piperidine Alkaloids
| Precursor | Alkaloid | Plant Species | Incorporation Rate (%) | Reference |
| L-[UL-14C]-Phenylalanine | Piperine | Piper tuberculatum | ≥ 6.55 (in stems) | [7] |
| L-[UL-14C]-Lysine | 4,5-Dihydropiperine | Piper tuberculatum | - | [7] |
Note: Specific incorporation rates for L-lysine and L-phenylalanine into this compound in Sedum species have not been quantitatively reported in a manner suitable for this table. The data from Piper species, which also produce piperidine alkaloids, is provided for context.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the biosynthetic pathway of this compound.
Radiotracer Feeding Studies
Objective: To determine the incorporation of labeled precursors (e.g., [14C]-L-lysine, [14C]-L-phenylalanine) into this compound.
Materials:
-
Sedum acre plants
-
Radio-labeled precursors (e.g., L-[U-14C]lysine, L-[U-14C]phenylalanine)
-
Hydroponic solution or appropriate plant growth medium
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Solvents for extraction (e.g., methanol, chloroform, ammonia (B1221849) solution)
-
Chromatography supplies (TLC plates, columns)
-
Carrier this compound (unlabeled)
Procedure:
-
Preparation of Labeled Precursor Solution: Dissolve the radio-labeled precursor in sterile water or a suitable buffer to a known concentration and specific activity.
-
Administration to Plants: Administer the labeled precursor solution to the Sedum acre plants. This can be done through various methods such as:
-
Root feeding: Add the precursor solution to the hydroponic medium of the plants.
-
Stem injection: Inject a small volume of the precursor solution directly into the plant stem.
-
Wick feeding: Insert a cotton wick soaked in the precursor solution into a small incision in the stem.
-
-
Incubation: Allow the plants to metabolize the labeled precursor for a defined period (e.g., 24, 48, 72 hours) under controlled growth conditions.
-
Harvesting and Extraction: Harvest the plant material (e.g., aerial parts) and immediately freeze it in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder and extract the alkaloids with a suitable solvent system (e.g., methanol, followed by an acid-base partition).
-
Isolation and Purification of this compound:
-
Add a known amount of unlabeled this compound as a carrier to the crude extract.
-
Purify the this compound using a combination of chromatographic techniques (e.g., column chromatography, preparative TLC) until a constant specific activity is achieved upon repeated crystallization.
-
-
Determination of Radioactivity:
-
Accurately weigh the purified this compound and dissolve it in a suitable solvent.
-
Transfer an aliquot to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Calculation of Incorporation Rate: Calculate the percentage of incorporation of the labeled precursor into this compound based on the total radioactivity administered and the specific activity of the purified product.
Lysine Decarboxylase (LDC) Enzyme Assay
Objective: To measure the activity of LDC in crude protein extracts from Sedum species.
Materials:
-
Sedum plant tissue
-
Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM EDTA, 10 mM β-mercaptoethanol, and 10% (w/v) polyvinylpyrrolidone)
-
Reaction buffer (e.g., 100 mM MES buffer, pH 6.0)
-
L-lysine solution (substrate)
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor)
-
Trichloroacetic acid (TCA) to stop the reaction
-
Reagents for cadaverine quantification (e.g., ninhydrin (B49086) reagent)
-
Spectrophotometer
Procedure:
-
Protein Extraction: Homogenize fresh or frozen Sedum tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet cell debris. The supernatant contains the crude enzyme extract.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, PLP, and the crude enzyme extract. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiation of Reaction: Start the reaction by adding the L-lysine solution to the reaction mixture.
-
Incubation: Incubate the reaction for a specific time period (e.g., 30-60 minutes) during which the reaction is linear.
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Quantification of Cadaverine: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Quantify the amount of cadaverine produced in the supernatant using a suitable method, such as the ninhydrin assay, which measures the color change upon reaction with the primary amine of cadaverine.
-
Calculation of Enzyme Activity: Calculate the specific activity of LDC as the amount of cadaverine produced per unit time per milligram of protein.
Chemical Degradation of this compound for Radiolabel Localization
Objective: To determine the position of the radiolabel within the this compound molecule after feeding with specifically labeled precursors (e.g., [1-14C]-lysine, [6-14C]-lysine, [1-14C]-phenylalanine).
Note: This requires specific chemical degradation reactions that cleave the molecule at known positions, allowing for the isolation and measurement of radioactivity in specific fragments. The exact protocol would depend on the specific degradation chemistry chosen. A general workflow is provided below.
Workflow:
-
Purify Radiolabeled this compound: Isolate and purify radiolabeled this compound from the feeding experiments as described in Protocol 4.1.
-
Perform Specific Chemical Degradation: Subject the purified radiolabeled this compound to a series of chemical reactions designed to break specific bonds and yield known fragments. For example, Hofmann degradation could be used to open the piperidine ring.
-
Isolate and Identify Degradation Products: Separate the degradation products using chromatographic techniques (e.g., HPLC, GC-MS).
-
Measure Radioactivity of Fragments: Determine the radioactivity of each isolated and identified fragment using a liquid scintillation counter.
-
Map the Radiolabel: By comparing the radioactivity of the fragments to the radioactivity of the intact this compound molecule, the position of the radiolabel can be deduced, confirming the biosynthetic pathway.
Visualization of Pathways and Workflows
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway of this compound from L-lysine and L-phenylalanine.
Experimental Workflow for Radiotracer Feeding Studies
Caption: Workflow for radiotracer feeding experiments in Sedum species.
Regulation of this compound Biosynthesis
The regulation of alkaloid biosynthesis in plants is complex and can be influenced by various factors, including developmental stage, environmental cues, and phytohormones. While specific regulatory mechanisms for this compound biosynthesis in Sedum are not well-documented, general principles of alkaloid regulation likely apply.
Phytohormones such as jasmonates (e.g., jasmonic acid, methyl jasmonate) and salicylic (B10762653) acid are known to act as signaling molecules that can induce the expression of genes involved in secondary metabolite biosynthesis, often as a defense response to herbivory or pathogen attack.[8][9] It is plausible that the biosynthesis of this compound is upregulated in response to such stresses.
Future research employing transcriptomic and metabolomic analyses of Sedum species under various conditions (e.g., treatment with elicitors like methyl jasmonate) could identify key regulatory genes, such as transcription factors, that control the expression of the biosynthetic genes in the this compound pathway.[10][11][12]
Conclusion and Future Perspectives
The biosynthetic pathway of this compound in Sedum species provides a clear example of the convergence of primary metabolic pathways to produce specialized secondary metabolites. While the general outline of the pathway is understood, significant opportunities for future research exist. The isolation and characterization of the as-yet-unidentified condensing enzyme and reductase would complete our understanding of the core biosynthetic machinery. Furthermore, elucidating the regulatory networks that control the flux through this pathway could enable metabolic engineering approaches to enhance the production of this compound or related alkaloids with potential pharmaceutical applications. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification and characterization of L-lysine decarboxylase from Huperzia serrata and its role in the metabolic pathway of lycopodium alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Complete biosynthesis of salicylic acid from phenylalanine in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An important lysine residue in copper/quinone-containing amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkaloid production and response to natural adverse conditions in Peganum harmala: in silico transcriptome analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Transcriptome and metabolome profiling of the medicinal plant Veratrum mengtzeanum reveal key components of the alkaloid biosynthesis [frontiersin.org]
(-)-Sedamine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sedamine, a piperidine (B6355638) alkaloid first isolated from Sedum acre, has garnered interest in the scientific community for its distinct chemical architecture and potential pharmacological activities. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and isolation, and a discussion of the analytical techniques employed for its structural elucidation. Furthermore, this document presents a visualization of its known biological activities and potential mechanisms of action, offering a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a bicyclic alkaloid with the systematic IUPAC name (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol.[1][2] Its molecular formula is C₁₄H₂₁NO, and it has a molecular weight of 219.32 g/mol .[1] The structure features two chiral centers, one at the C-1 position of the phenylethanol moiety and the other at the C-2 position of the piperidine ring. The absolute stereochemistry of naturally occurring this compound has been determined to be (1S, 2'S).[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [1][2] |
| CAS Number | 497-88-1 | [1] |
| Melting Point | 88-89 °C | [1] |
| Appearance | Colorless elongated plates | [1] |
| Solubility | Favorable in organic solvents, limited in water | [1] |
Stereochemistry
The presence of two stereocenters in sedamine gives rise to four possible stereoisomers. The naturally occurring enantiomer, this compound, possesses the (1S, 2'S) configuration. Its diastereomer, (+)-allosedamine, has the (1R, 2'S) configuration. The stereochemistry of these compounds is crucial for their biological activity and has been a key focus of synthetic efforts. The specific spatial arrangement of the phenyl, hydroxyl, and piperidine substituents dictates the molecule's interaction with biological targets.
Experimental Protocols
Enantioselective Synthesis of this compound
The following is a representative protocol for the enantioselective synthesis of this compound, based on asymmetric catalytic methods.
Workflow for Enantioselective Synthesis:
Caption: A generalized workflow for the enantioselective synthesis of this compound.
Methodology:
-
Synthesis of the Pyridine Precursor: A 2-substituted pyridine derivative is synthesized through a coupling reaction between a suitable pyridine derivative (e.g., 2-bromopyridine) and a phenyl-containing building block.
-
Asymmetric Reduction: The key stereocenter on the phenylethanol moiety is introduced via an enantioselective reduction of a ketone precursor. This is typically achieved using a chiral catalyst, such as a chiral oxazaborolidine (Corey-Bakshi-Shibata reduction) or a transition metal complex with a chiral ligand.
-
N-Methylation: The nitrogen atom of the pyridine ring is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate.
-
Piperidine Ring Formation: The pyridine ring is reduced to a piperidine ring. This is commonly accomplished through catalytic hydrogenation using a catalyst like platinum oxide or rhodium on alumina, often under high pressure. This step establishes the second stereocenter. Diastereoselective control can be influenced by the existing stereocenter and the reaction conditions.
-
Purification: The final product, this compound, is purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, followed by recrystallization to yield the pure enantiomer.
Isolation from Sedum acre
The following protocol outlines a general procedure for the isolation of this compound from its natural source.
Workflow for Isolation from Sedum acre:
Caption: A typical workflow for the isolation of this compound from Sedum acre.
Methodology:
-
Extraction: Dried and powdered plant material of Sedum acre is extracted with a suitable organic solvent, typically methanol, for an extended period.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure to separate the alkaloids from other plant constituents. The extract is acidified, and the non-alkaloidal components are removed by extraction with an immiscible organic solvent. The acidic aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like dichloromethane (B109758) or chloroform.
-
Chromatographic Separation: The crude alkaloid mixture is separated using column chromatography on silica gel or alumina. The column is eluted with a gradient of solvents of increasing polarity to separate the different alkaloids present in the extract.
-
Purification: The fractions containing this compound are combined, and the solvent is evaporated. The resulting residue is further purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield pure this compound.
Structural Elucidation
The structure and stereochemistry of this compound have been established through a combination of spectroscopic techniques.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals for aromatic protons (phenyl group), methine protons (at the chiral centers), methylene (B1212753) protons (piperidine ring and ethyl bridge), and the N-methyl group. Coupling constants would reveal the connectivity and stereochemical relationships between protons. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including those of the phenyl ring, the piperidine ring, the ethyl bridge, and the N-methyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of 219.32 g/mol .[1] High-resolution mass spectrometry (HRMS) provides the exact mass.[1] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (hydroxyl group), C-H stretching (aromatic and aliphatic), and C-N stretching. |
X-ray Crystallography
Single-crystal X-ray crystallography has been instrumental in unequivocally confirming the absolute stereochemistry of this compound. This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Although specific crystallographic data is not widely published in public databases, the results from these studies have been crucial in validating the (1S, 2'S) configuration.
Biological Activity and Potential Mechanism of Action
The biological activities of this compound are not yet fully elucidated, but preliminary studies suggest effects on the central nervous system (CNS) and antispasmodic properties. A specific signaling pathway has not been identified. The following diagram illustrates the current understanding of its biological effects.
Caption: A diagram representing the known biological activities and potential mechanisms of action of this compound.
Conclusion
This compound is a fascinating piperidine alkaloid with a well-defined chemical structure and stereochemistry. This guide has provided a comprehensive overview of its properties, methods for its synthesis and isolation, and the analytical techniques used for its characterization. While its precise mechanism of action and specific biological targets are still under investigation, its known effects on the central nervous system and its antispasmodic properties make it a compound of interest for further pharmacological research and potential drug development. The detailed information presented herein serves as a valuable resource for scientists working with this and related natural products.
References
An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid found predominantly in plants of the Sedum genus.[1] As a member of the aralkylamine class of organic compounds, it features a piperidine ring substituted with a phenylethanol group.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols and visual representations of key processes. The information presented is intended to support research and development activities involving this bioactive compound.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its identification, purification, and handling in a laboratory setting.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [2] |
| Molecular Formula | C₁₄H₂₁NO | [2] |
| Molecular Weight | 219.32 g/mol | [2] |
| Exact Mass | 219.162314293 Da | [2] |
| Melting Point | 88-89°C | [2] |
| Appearance | Colorless elongated plates | [2] |
| Solubility | Favorable in organic solvents, limited water solubility. | [2] |
| Optical Rotation, [α] | Levorotatory (-) | [3] |
Table 2: Physicochemical and Spectroscopic Properties of this compound
| Property | Value/Description | Reference(s) |
| pKa (Strongest Basic) | 9.25 (Predicted) | [1] |
| XLogP3-AA | 2.4 | [2] |
| Topological Polar Surface Area | 23.5 Ų | [2] |
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺: m/z 219 | [2] |
| ¹H NMR | Predicted ranges: Aromatic (7.2-7.4 ppm), Alkyl (1.2-3.0 ppm), Methine (3.5-4.8 ppm), Hydroxyl (variable). | [4][5][6] |
| ¹³C NMR | Predicted ranges: Aromatic (125-145 ppm), Alkyl (20-60 ppm), Methine (60-80 ppm). | [7] |
Experimental Protocols
Detailed methodologies for the extraction, synthesis, and characterization of this compound are provided below.
Extraction from Natural Sources
This compound is a naturally occurring alkaloid that can be extracted from plants of the Sedum species. A general acid-base extraction protocol is as follows:
-
Preparation of Plant Material : The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.
-
Acidic Extraction : The powdered plant material is macerated with a dilute acidic solution (e.g., 0.1 M HCl or 5% acetic acid). This protonates the alkaloids, forming their water-soluble salts.
-
Filtration : The mixture is filtered to remove solid plant debris, yielding an acidic aqueous extract containing the alkaloid salts.
-
Basification : The acidic extract is basified by the addition of a base (e.g., ammonium (B1175870) hydroxide (B78521) or sodium carbonate) to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is less soluble in water.
-
Solvent Extraction : The basified aqueous solution is then extracted with an immiscible organic solvent (e.g., dichloromethane (B109758) or diethyl ether). The free base alkaloid will partition into the organic layer.
-
Concentration and Purification : The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude alkaloid extract. Further purification can be achieved by techniques such as column chromatography.
References
- 1. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
(-)-Sedamine CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Details
(-)-Sedamine, a piperidine (B6355638) alkaloid, is a naturally occurring compound found in various plant species of the Sedum genus. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and potential mechanisms of action, tailored for a scientific audience.
| Property | Value | Reference |
| CAS Number | 497-88-1 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [1] |
Physicochemical and Spectroscopic Data
While comprehensive public data is limited, the structural elucidation of this compound has been achieved through various spectroscopic methods.
| Data Type | Description |
| Melting Point | 88-89°C |
| ¹H-NMR Spectroscopy | The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons of the phenyl group, the methine proton of the hydroxyl-bearing carbon, the protons of the piperidine ring, and the N-methyl group. The specific chemical shifts and coupling constants are crucial for confirming the stereochemistry of the molecule. |
| ¹³C-NMR Spectroscopy | The ¹³C-NMR spectrum provides detailed information about the carbon skeleton. Expected signals would correspond to the carbons of the phenyl ring, the two chiral centers, the carbons of the piperidine ring, and the N-methyl carbon. The chemical shifts would be indicative of the electronic environment of each carbon atom. |
| Infrared (IR) Spectroscopy | The IR spectrum of this compound is characterized by a broad absorption band in the region of 3400-3200 cm⁻¹, indicative of the O-H stretching vibration of the hydroxyl group. Absorptions corresponding to C-H stretching of the aromatic and aliphatic portions of the molecule, as well as C-N stretching, would also be present. The infrared absorption spectrum of natural this compound is superposable on that of the synthetic compound.[2] |
| Mass Spectrometry (MS) | Mass spectrometric analysis would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to involve cleavage of the bond between the two chiral centers and fragmentation of the piperidine ring, providing valuable structural information. |
Synthesis of this compound
The enantioselective synthesis of this compound has been a subject of interest in organic chemistry. Several strategies have been developed to achieve high stereocontrol.
Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Addition
One notable approach involves an organocatalytic intramolecular aza-Michael addition.[3] This method provides a concise route to the piperidine core of this compound with high enantioselectivity.
Workflow for the Synthesis of a this compound Precursor
Detailed Steps:
-
Substrate Preparation: The synthesis begins with a carbamate substrate containing a pendant α,β-unsaturated aldehyde.
-
Organocatalysis: The intramolecular aza-Michael addition is catalyzed by a prolinol derivative, such as the Jørgensen catalyst IV.[3] The reaction is typically carried out in an organic solvent at a controlled temperature to ensure high enantioselectivity.
-
Cyclization: The nitrogen of the carbamate adds to the β-position of the unsaturated aldehyde, leading to the formation of the piperidine ring.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed, and the resulting piperidine precursor is purified using column chromatography.
-
Final Steps: The precursor is then converted to this compound through subsequent reduction and deprotection steps.
Biological Activities and Potential Mechanisms of Action
This compound has been reported to exhibit several biological activities, primarily as an antispasmodic and potentially as a neuroprotective agent.
Antispasmodic Activity
The antispasmodic effects of this compound are thought to be mediated through its interaction with cholinergic receptors in smooth muscle tissue.
Experimental Protocol: Isolated Guinea Pig Ileum Assay
This in vitro assay is a standard method for evaluating the antispasmodic activity of compounds.
-
Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
-
Contraction Induction: The ileum is contracted by the addition of a spasmogen, typically acetylcholine (B1216132) or histamine.
-
Compound Administration: this compound is added to the organ bath at various concentrations, and the relaxation of the induced contraction is measured isometrically.
-
Data Analysis: The concentration-response curve is plotted to determine the IC₅₀ value, which represents the concentration of this compound required to inhibit the spasmogen-induced contraction by 50%.
Proposed Signaling Pathway for Antispasmodic Action
The antispasmodic effect of this compound is likely due to its antagonistic effect on muscarinic acetylcholine receptors, which are G-protein coupled receptors that mediate smooth muscle contraction.
References
Pharmacological Profile of (-)-Sedamine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid predominantly found in various species of the plant genus Sedum.[1][2][3] Structurally, it belongs to the aralkylamine class of organic compounds.[2] While this compound has been noted for its potential biological activities, including antispasmodic and effects on the central nervous system (CNS), a comprehensive pharmacological profile based on publicly available data remains largely undefined.[1] This technical guide summarizes the current state of knowledge regarding the pharmacological properties of this compound, highlighting the significant gaps in quantitative data necessary for a full characterization. To date, detailed studies on its receptor binding affinities, functional activities at specific targets, pharmacokinetic properties, and precise mechanisms of action in mammalian systems have not been extensively reported in the scientific literature.
Introduction
This compound is a piperidine alkaloid that has garnered interest due to its presence in medicinal plants and its purported biological effects.[1] Alkaloids, a diverse group of naturally occurring chemical compounds containing at least one nitrogen atom, are known for their wide range of pharmacological activities.[4] The piperidine structural motif is a common feature in many biologically active natural products and synthetic pharmaceuticals.[5][6] Despite its long history of isolation, the pharmacological characterization of this compound is still in its nascent stages, with much of the available information being qualitative or derived from general screenings of plant extracts.[2] This document aims to collate the existing data and to propose a methodological framework for its further pharmacological investigation.
Physicochemical Properties
A foundational aspect of understanding the pharmacological profile of any compound is its physicochemical characteristics, which influence its absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [1][7] |
| Molecular Weight | 219.32 g/mol | [1][7] |
| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | [7] |
| CAS Number | 497-88-1 | [7] |
Known Biological Activities (Qualitative)
General biological activities have been attributed to this compound, primarily based on its classification as a plant alkaloid and preliminary observations.
-
Antispasmodic Effects: this compound is suggested to possess antispasmodic properties, potentially by inhibiting smooth muscle contractions.[1] This activity is often associated with belladonna alkaloids, though the specific mechanism for this compound has not been elucidated.[1]
-
Central Nervous System (CNS) Effects: Research indicates that this compound may influence neurotransmitter systems, suggesting potential for neuroprotective benefits or applications in neurological disorders.[1] However, specific targets within the CNS have not been identified.
-
Antimicrobial Properties: Some studies propose that alkaloids like this compound may have antimicrobial activity, making them candidates for further pharmacological investigation in this area.[1]
Quantitative Pharmacological Data
A thorough review of the scientific literature reveals a significant lack of quantitative pharmacological data for this compound in mammalian systems. The only available quantitative data pertains to its interaction with a plant-derived enzyme.
Enzyme Inhibition
Studies on the interaction of this compound and its derivatives with pea seedlings amine oxidase (PSAO) have been reported. All tested compounds, including this compound, exhibited competitive inhibition of this enzyme.[8]
| Compound | Target | Assay Type | Inhibition Constant (Kᵢ) | Source |
| This compound & derivatives | Pea Seedlings Amine Oxidase (PSAO) | Enzyme Inhibition Assay | 0.03–1.0 mM | [8] |
It is important to note that the relevance of PSAO inhibition to human pharmacology is likely minimal and these findings do not provide insight into the compound's effects in mammalian systems.
Receptor Binding and Functional Assays
As of the date of this document, no publicly available data exists for the binding affinities (Kᵢ or IC₅₀ values) of this compound at any mammalian receptor, including but not limited to muscarinic, nicotinic, adrenergic, dopaminergic, serotonergic, or opioid receptors. Consequently, data on its functional activity (e.g., EC₅₀ or Eₘₐₓ values for agonism or antagonism) at these potential targets are also unavailable.
Pharmacokinetics
There is no published data on the pharmacokinetic profile of this compound. Key parameters such as absorption, distribution, metabolism, excretion, half-life, and bioavailability have not been reported.
Proposed Experimental Workflow for Pharmacological Profiling
Given the dearth of information, a systematic pharmacological evaluation of this compound is warranted. The following diagram outlines a potential experimental workflow for the comprehensive characterization of its pharmacological profile.
Experimental Protocols:
-
Primary Receptor Screening: Initial screening against a broad panel of receptors, ion channels, and transporters (e.g., Eurofins SafetyScreen, DiscoverX PathHunter) to identify potential targets.
-
Radioligand Binding Assays: Competition binding assays using membranes from cells expressing the target receptor and a radiolabeled ligand to determine the binding affinity (Kᵢ) of this compound.
-
Functional Assays: Cellular assays to determine the functional activity of this compound at identified targets. Examples include cAMP accumulation assays for Gs/Gi-coupled GPCRs, calcium flux assays for Gq-coupled GPCRs, or patch-clamp electrophysiology for ion channels.
-
Metabolic Stability and CYP450 Inhibition: Incubation of this compound with liver microsomes or hepatocytes to assess its metabolic stability. Standard cytochrome P450 inhibition assays to evaluate its potential for drug-drug interactions.
-
Pharmacokinetic Studies: Administration of this compound to rodents via intravenous and oral routes, followed by serial blood sampling and quantification of the compound in plasma using LC-MS/MS to determine key pharmacokinetic parameters.
-
Pharmacodynamic Models: In vivo studies in animal models relevant to the observed in vitro activity and qualitative reports (e.g., castor oil-induced diarrhea model for antispasmodic activity, open field or elevated plus maze for CNS effects).
-
Preliminary Toxicology: Dose-escalation studies in rodents to determine the maximum tolerated dose (MTD) and identify potential acute toxicities.
Signaling Pathways
Due to the lack of identified specific molecular targets for this compound in mammalian systems, no signaling pathways can be definitively described at this time. Should future research identify interactions with specific receptors, diagrams of the corresponding downstream signaling cascades (e.g., G-protein signaling, ion channel modulation) would be warranted.
Conclusion and Future Directions
This compound is a natural product with potential biological activities that remain poorly characterized. The currently available data is insufficient to establish a comprehensive pharmacological profile. There is a clear need for systematic in vitro and in vivo studies to identify its molecular targets, elucidate its mechanism of action, and determine its pharmacokinetic and safety profiles. The experimental workflow proposed herein provides a roadmap for future research that would be necessary to unlock the potential therapeutic applications of this compound and its derivatives for researchers, scientists, and drug development professionals.
References
- 1. Buy this compound | 497-88-1 [smolecule.com]
- 2. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Alkaloid - Wikipedia [en.wikipedia.org]
- 5. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of...: Ingenta Connect [ingentaconnect.com]
- 6. Piperidine alkaloids - Wikipedia [en.wikipedia.org]
- 7. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Enigmatic Mechanism of Action of (-)-Sedamine: A Technical Guide for Researchers
Abstract
(-)-Sedamine, a naturally occurring piperidine (B6355638) alkaloid isolated from various Sedum species, has been noted for its potential pharmacological activities, including antispasmodic and central nervous system (CNS) effects.[1] Despite this, a detailed understanding of its mechanism of action at the molecular level remains elusive. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound's biological effects. In the absence of definitive quantitative data, this document proposes a series of experimental protocols and hypothetical signaling pathways to guide future research endeavors. The aim is to furnish researchers, scientists, and drug development professionals with a foundational framework to systematically investigate the pharmacological profile of this intriguing natural product.
Introduction
This compound is a piperidine alkaloid with a molecular formula of C₁₄H₂₁NO.[1] Structurally, it is related to other bioactive piperidine alkaloids, a class of compounds known for their diverse interactions with various physiological receptors.[2] Preliminary reports suggest that this compound may possess antispasmodic properties, similar to belladonna alkaloids, and may exert effects on the central nervous system, including potential neuroprotective actions.[1] However, the specific molecular targets and signaling cascades through which this compound mediates these effects have not been elucidated. This guide will synthesize the available information and propose a roadmap for future investigation.
Known Biological Activities (Qualitative)
The current understanding of this compound's biological activities is primarily qualitative. The following effects have been attributed to this compound:
-
Antispasmodic Effects: It is suggested that this compound may inhibit smooth muscle contractions, which could be beneficial in conditions characterized by gastrointestinal cramping.[1] This activity is hypothesized to be similar to that of anticholinergic agents.
-
Central Nervous System (CNS) Effects: There are indications that this compound influences neurotransmitter systems, with speculation about potential neuroprotective benefits.[1] The nature of these interactions is currently unknown.
-
Antimicrobial Properties: Some studies on related alkaloids suggest potential antimicrobial activity, though this has not been specifically demonstrated for this compound.[1]
Hypothetical Mechanisms of Action and Signaling Pathways
Based on the chemical structure of this compound as a piperidine alkaloid and its reported biological activities, several plausible mechanisms of action can be hypothesized.
Cholinergic System Modulation
The structural similarity to other piperidine alkaloids with anticholinergic properties suggests that this compound may act as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). Blockade of mAChRs, particularly the M3 subtype on smooth muscle cells, would lead to muscle relaxation and explain the observed antispasmodic effects.
Calcium Channel Blockade
A common mechanism for antispasmodic action is the blockade of voltage-gated calcium channels (VGCCs) in smooth muscle cells. By preventing calcium influx, this compound could induce muscle relaxation independently of receptor antagonism.
Modulation of CNS Neurotransmitter Systems
The reported CNS effects could stem from interactions with various neurotransmitter receptors, such as dopamine, serotonin, or adrenergic receptors. Given the structural diversity of piperidine alkaloids, this compound could act as an agonist, antagonist, or modulator at these sites.
Proposed Experimental Protocols for Elucidation of Mechanism of Action
To address the current knowledge gap, a systematic pharmacological evaluation of this compound is required. The following protocols are proposed.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a panel of CNS and peripheral receptors.
Methodology:
-
Receptor Source: Commercially available cell lines expressing recombinant human receptors (e.g., CHO or HEK293 cells) or prepared membrane fractions from rodent tissues (e.g., brain, heart, ileum).
-
Radioligands: Selection of appropriate radiolabeled ligands for each receptor target (e.g., [³H]-NMS for muscarinic receptors, [³H]-prazosin for α1-adrenergic receptors).
-
Assay Procedure:
-
Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of this compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value (concentration of this compound that inhibits 50% of specific radioligand binding).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Functional Assays for Antispasmodic Activity
Objective: To quantify the functional effect of this compound on smooth muscle contraction.
Methodology:
-
Tissue Preparation: Isolate segments of guinea pig ileum or rat colon and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Induction: Induce sustained contractions using a spasmogen such as acetylcholine, histamine, or high potassium chloride (KCl).
-
Drug Application: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the isometric tension of the muscle strips using a force-displacement transducer.
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the maximal contraction induced by the spasmogen.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration.
-
Determine the EC₅₀ (concentration of this compound that produces 50% of its maximal relaxant effect) or IC₅₀ (concentration that inhibits 50% of the induced contraction).
-
In Vitro Neuroprotection Assays
Objective: To evaluate the potential neuroprotective effects of this compound against various neurotoxic insults.
Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA), glutamate, or amyloid-beta (Aβ) peptides.
-
Treatment: Co-incubate the cells with the neurotoxin and varying concentrations of this compound.
-
Assessment of Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the EC₅₀ of this compound for its neuroprotective effect.
-
Data Presentation: Proposed Tables for Future Research
The following tables are templates for the systematic presentation of quantitative data that would be generated from the proposed experiments.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Target | Radioligand | Ki (nM) ± SEM | n |
|---|---|---|---|
| Muscarinic M1 | [³H]-Pirenzepine | ||
| Muscarinic M2 | [³H]-AF-DX 384 | ||
| Muscarinic M3 | [³H]-4-DAMP | ||
| α1-Adrenergic | [³H]-Prazosin | ||
| α2-Adrenergic | [³H]-Rauwolscine | ||
| β-Adrenergic | [³H]-CGP 12177 | ||
| Dopamine D1 | [³H]-SCH 23390 | ||
| Dopamine D2 | [³H]-Spiperone | ||
| Serotonin 5-HT₁A | [³H]-8-OH-DPAT |
| Serotonin 5-HT₂A | [³H]-Ketanserin | | |
Table 2: Functional Antispasmodic Activity of this compound
| Tissue Preparation | Spasmogen | Parameter | Value (µM) ± SEM | n |
|---|---|---|---|---|
| Guinea Pig Ileum | Acetylcholine | IC₅₀ | ||
| Guinea Pig Ileum | Histamine | IC₅₀ |
| Rat Colon | KCl (80 mM) | IC₅₀ | | |
Table 3: In Vitro Neuroprotective Effects of this compound
| Cell Line | Neurotoxin | Parameter | Value (µM) ± SEM | n |
|---|---|---|---|---|
| SH-SY5Y | 6-OHDA | EC₅₀ | ||
| Primary Cortical Neurons | Glutamate | EC₅₀ |
| PC12 Cells | Aβ (1-42) | EC₅₀ | | |
Conclusion
The mechanism of action of this compound remains an open and intriguing area of pharmacological research. The current evidence, though sparse, points towards potential interactions with the cholinergic system and possible effects on CNS neurotransmission. The experimental framework proposed in this guide provides a systematic approach to characterizing the pharmacological profile of this compound. Elucidation of its molecular targets and signaling pathways will be crucial for understanding its therapeutic potential and for guiding any future drug development efforts based on this natural product scaffold.
References
The Biological Activities of (-)-Sedamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine, a piperidine (B6355638) alkaloid, has been the subject of scientific inquiry to elucidate its biological activities and potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development. While research on this compound is ongoing, this document consolidates the current understanding of its bioactivity profile.
Enzyme Inhibition
Pea Seedling Amine Oxidase (PSAO) Inhibition
This compound has been identified as a competitive inhibitor of pea seedling amine oxidase (PSAO, EC 1.4.3.6). Studies have demonstrated that the (-)-diastereomer of sedamine is a more potent inhibitor than its (+)-antipode. The inhibition constants (Ki) for this compound and its related compounds have been determined, providing a quantitative measure of their inhibitory activity.
Table 1: Quantitative Data for Pea Seedling Amine Oxidase (PSAO) Inhibition by Sedamine Derivatives
| Compound | Inhibition Type | Ki (mM) |
| This compound | Competitive | Not explicitly stated, but stronger than (+)-sedamine |
| (+)-Sedamine | Competitive | - |
| Allosedamine (B13994432) | Competitive | Weaker than sedamine |
| Norallosedamine | Competitive | Stronger than sedamine |
| Norsedamine | Competitive | Strongest inhibitor in the series |
Note: Specific Ki values for each compound were reported to be in the range of 0.03–1.0 mM, with the order of inhibition effect being allosedamine < sedamine << norallosedamine < nor-sedamine. The (-)-diastereomers were found to be considerably stronger inhibitors than the (+)-antipodes.[1]
The inhibitory activity of this compound on PSAO can be determined spectrophotometrically. The assay is based on the oxidative deamination of a substrate (e.g., putrescine) by PSAO, which produces an aldehyde, ammonia, and hydrogen peroxide. The hydrogen peroxide produced can be used in a coupled reaction with a chromogenic substrate to produce a colored product that can be quantified.
Materials:
-
Pea Seedling Amine Oxidase (PSAO)
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Substrate (e.g., Putrescine dihydrochloride)
-
This compound (and other test compounds)
-
Peroxidase
-
Chromogenic substrate (e.g., o-dianisidine)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, peroxidase, and the chromogenic substrate.
-
Add a solution of this compound at various concentrations to the reaction mixture. A control with no inhibitor is also prepared.
-
Pre-incubate the mixture at a specified temperature (e.g., 30°C) for a defined period.
-
Initiate the reaction by adding the PSAO enzyme.
-
Start the reaction by adding the substrate (putrescine).
-
Monitor the change in absorbance at a specific wavelength (e.g., 436 nm for o-dianisidine) over time.
-
Calculate the initial reaction velocities from the linear portion of the absorbance-time curve.
-
Determine the type of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Lineweaver-Burk plot.
PSAO Inhibition Assay Workflow
Competitive Inhibition of PSAO by this compound
Cholinesterase Inhibition
While some piperidine alkaloids have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), there is currently no specific quantitative data available for this compound. Research on structurally similar compounds suggests that the piperidine nucleus can be a key pharmacophore for cholinesterase inhibition. Further studies are required to determine if this compound exhibits this activity and to quantify its potential potency.
The Ellman's method is a widely used, simple, and rapid spectrophotometric method for determining cholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE)
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
This compound (and other test compounds)
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test compound (this compound) at various concentrations. A control well without the inhibitor is also prepared.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate, ATCI.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period.
-
The rate of the reaction is determined by the rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
AChE Inhibition Assay Workflow (Ellman's Method)
Anti-inflammatory Activity
The anti-inflammatory potential of alkaloids is a broad area of research. However, specific quantitative data on the anti-inflammatory activity of this compound is not currently available in the scientific literature. In vivo models, such as the carrageenan-induced paw edema assay, are commonly used to evaluate the anti-inflammatory effects of novel compounds.
This in vivo model is a standard and widely accepted method for screening the acute anti-inflammatory activity of drugs.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
This compound (test compound)
-
Positive control (e.g., Indomethacin)
-
Plethysmometer or calipers
Procedure:
-
Fast the rats overnight before the experiment.
-
Administer this compound orally or intraperitoneally at different doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug.
-
After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated for each group relative to the control group.
Neuroprotective Effects
Some alkaloids have been investigated for their neuroprotective properties.[2] However, there is a lack of specific studies and quantitative data on the neuroprotective effects of this compound. In vitro neuroprotection assays are essential first steps to evaluate the potential of a compound to protect neurons from various insults.
This protocol describes a general workflow for assessing the neuroprotective effects of a compound against an induced neuronal injury in a cell culture model.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Cell culture medium and supplements
-
Neurotoxin (e.g., hydrogen peroxide for oxidative stress, glutamate (B1630785) for excitotoxicity, or 6-hydroxydopamine for a Parkinson's disease model)
-
This compound
-
Cell viability assay kit (e.g., MTT, LDH)
-
Multi-well plates
Procedure:
-
Seed the neuronal cells in a multi-well plate and allow them to adhere and grow.
-
Pre-treat the cells with different concentrations of this compound for a specific duration.
-
Induce neuronal damage by adding the chosen neurotoxin. A control group without the neurotoxin and a group with the neurotoxin but without this compound pre-treatment are included.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Assess cell viability using a suitable assay (e.g., MTT assay, which measures mitochondrial activity, or LDH assay, which measures membrane integrity).
-
The neuroprotective effect of this compound is determined by its ability to increase cell viability in the presence of the neurotoxin compared to the cells treated with the neurotoxin alone.
In Vitro Neuroprotection Assay Workflow
Antimicrobial Activity
Some alkaloids are known to possess antimicrobial properties. However, there is no specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, available for this compound against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
This is a standard method to determine the antimicrobial susceptibility of a compound.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of this compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound at which there is no visible growth.
Signaling Pathways and Mechanisms of Action
Currently, there is a significant lack of information regarding the specific signaling pathways modulated by this compound. While the competitive inhibition of PSAO provides insight into a direct enzyme interaction, the mechanisms underlying other potential biological activities remain to be elucidated.
For other piperidine alkaloids, such as piperine (B192125), several signaling pathways have been implicated in their neuroprotective and anti-inflammatory effects. These include:
-
NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a common mechanism for the anti-inflammatory effects of many natural compounds.
-
Akt/GSK3β Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway and its downstream target, glycogen (B147801) synthase kinase 3 beta (GSK3β), are crucial for cell survival and are often modulated by neuroprotective agents.
-
Nrf2/Keap1 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a key regulator of the cellular antioxidant response. Activation of this pathway can confer neuroprotection against oxidative stress.
Future research is needed to investigate whether this compound interacts with these or other signaling pathways to exert its biological effects.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound possesses at least one well-defined biological activity: the competitive inhibition of pea seedling amine oxidase. While preliminary evidence and the activities of structurally related piperidine alkaloids suggest potential for acetylcholinesterase inhibition, anti-inflammatory, neuroprotective, and antimicrobial effects, there is a clear need for further research to confirm and quantify these activities for this compound.
Future investigations should focus on:
-
Quantitative Bioactivity Screening: Performing comprehensive in vitro screening of this compound against a panel of relevant biological targets, including various enzymes, receptors, and microbial strains, to obtain quantitative data such as IC50, Ki, and MIC values.
-
In Vivo Efficacy Studies: Utilizing appropriate animal models to evaluate the in vivo efficacy of this compound for its potential anti-inflammatory and neuroprotective properties.
-
Mechanism of Action and Signaling Pathway Elucidation: Employing molecular and cellular biology techniques to identify the specific signaling pathways and molecular targets through which this compound exerts its biological effects.
A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for assessing its potential as a lead compound for the development of new therapeutic agents. This guide serves as a foundation for such future research endeavors.
References
- 1. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Antispasmodic Potential of Piperidine Alkaloids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antispasmodic effects of piperidine (B6355638) alkaloids, with a focus on piperine (B192125), coniine, and lobeline (B1674988). The document summarizes quantitative data, details experimental protocols, and elucidates the underlying signaling pathways involved in their smooth muscle relaxant properties.
Introduction to Piperidine Alkaloids and Spasmolysis
Piperidine alkaloids, a diverse class of natural compounds characterized by a piperidine ring structure, are found in various plant species.[1] Many of these alkaloids have been investigated for their pharmacological properties, including their potential to alleviate smooth muscle spasms.[2] Spasms of the gastrointestinal tract are a common feature of various disorders, including irritable bowel syndrome (IBS). Antispasmodic agents work by relaxing the smooth muscle of the gut, thereby relieving cramps and pain.[3] This guide explores the evidence for the antispasmodic effects of selected piperidine alkaloids and the experimental methodologies used to evaluate them.
Quantitative Data on Antispasmodic Effects
The antispasmodic potency of piperidine alkaloids is typically quantified by determining their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in isolated tissue preparations. This section presents the available quantitative data for piperine and discusses the limited data for coniine and lobeline in the context of gastrointestinal smooth muscle.
Table 1: Antispasmodic and Related Activities of Piperine
| Tissue Preparation | Spasmogen / Condition | Parameter | Value | Reference |
| Isolated Rabbit Jejunum | Spontaneous Contractions | EC₅₀ | 149.1 µM | [4] |
| Isolated Rabbit Jejunum | High K⁺ (80 mM)-induced Contraction | EC₅₀ | 80.86 µM | [4] |
| Vascular Smooth Muscle Cells | Platelet-Derived Growth Factor-BB | IC₅₀ (antiproliferative) | 21.6 µM | [5] |
| HEK293T cells (expressing BK channels) | BK Channel Current | IC₅₀ | 4.8 µM (in 0 µM Ca²⁺) | [6] |
Table 2: Pharmacological Data for Coniine on Muscle-Related Receptors
| Tissue/Cell Preparation | Receptor/Response | Parameter | Value | Reference |
| Rat Anococcygeus Muscle | Nicotinic Receptor-mediated Nitrergic Response | -logIC₅₀ (M) | 3.79 ± 0.11 | [7] |
| Rat Anococcygeus Muscle | Nicotinic Receptor-mediated Noradrenergic Response | -logIC₅₀ (M) | 4.57 ± 0.12 | [7] |
| Guinea-pig Atrium | Nicotinic Receptor-mediated Noradrenergic Transmission | -logIC₅₀ (M) | 4.47 ± 0.12 | [7] |
Note: The available data for coniine primarily relates to its interaction with nicotinic receptors, which are involved in muscle contraction, rather than direct antagonism of spasmogen-induced contractions in gastrointestinal smooth muscle.
Table 3: Pharmacological Data for Lobeline on Muscle-Related Processes
| Tissue/Cell Preparation | Condition | Effect | Reference |
| Human Umbilical Vascular Smooth Muscle Cells | Endothelin-1-induced Proliferation | Inhibition | [8] |
| Human Umbilical Vascular Smooth Muscle Cells | Endothelin-1-induced Increase in [Ca²⁺]i | Reduction | [8] |
Note: Quantitative data (EC₅₀/IC₅₀) for the direct antispasmodic effect of lobeline on gastrointestinal smooth muscle is limited in the reviewed literature. The available data focuses on its antiproliferative effects on vascular smooth muscle.
Experimental Protocols
The evaluation of antispasmodic activity predominantly relies on in vitro experiments using isolated smooth muscle preparations. These protocols allow for the direct assessment of a compound's effect on muscle contractility.
Isolated Tissue Preparation (General Protocol)
This protocol outlines the general steps for preparing isolated intestinal tissue, such as guinea pig ileum or rabbit jejunum, for antispasmodic activity testing.
-
Animal Euthanasia and Tissue Dissection: A suitable laboratory animal (e.g., guinea pig, rabbit, rat) is humanely euthanized. The abdominal cavity is opened, and a segment of the desired intestine (e.g., ileum, jejunum) is carefully excised.
-
Tissue Cleaning and Preparation: The isolated intestinal segment is placed in a petri dish containing a physiological salt solution (e.g., Tyrode's or Krebs solution) maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂, 5% CO₂). The luminal contents are gently flushed out with the physiological solution. The segment is then cut into smaller pieces of 2-3 cm in length.
-
Tissue Mounting: One end of the tissue segment is tied to a fixed hook at the bottom of an organ bath, and the other end is connected to an isometric or isotonic force transducer using a silk thread. The organ bath is filled with the aerated physiological salt solution at 37°C.
-
Equilibration: The tissue is allowed to equilibrate for a period of 30-60 minutes under a resting tension (typically 0.5-1.0 g). During this period, the physiological solution is changed every 15 minutes to remove metabolic waste products.
Evaluation of Antispasmodic Activity
Once the tissue is equilibrated, the antispasmodic effect of the test compound can be assessed against spontaneous contractions or contractions induced by various spasmogens.
-
Record the baseline spontaneous rhythmic contractions of the tissue for a few minutes.
-
Add the piperidine alkaloid (e.g., piperine) in a cumulative or non-cumulative manner to the organ bath, with each concentration being added after the effect of the previous one has stabilized.
-
Record the changes in the amplitude and frequency of the contractions.
-
Calculate the percentage inhibition of the spontaneous contractions for each concentration and determine the EC₅₀ value.
-
Induce a sustained contraction of the tissue by adding a specific spasmogen to the organ bath. Common spasmogens include:
-
Acetylcholine (B1216132) (ACh) or Carbachol: To induce contractions via muscarinic receptors.
-
Histamine (B1213489): To induce contractions via histamine H₁ receptors.
-
High Potassium Chloride (KCl): To induce contractions by depolarizing the cell membrane and opening voltage-gated calcium channels.
-
-
Once a stable contraction plateau is reached, add the piperidine alkaloid in a cumulative or non-cumulative manner.
-
Record the relaxation of the pre-contracted tissue.
-
Calculate the percentage inhibition of the induced contraction for each concentration and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The antispasmodic effects of piperidine alkaloids are mediated through various signaling pathways that ultimately lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) or a desensitization of the contractile machinery to calcium.
Piperine: A Multi-Target Approach to Spasmolysis
The primary mechanism of piperine's antispasmodic action is the blockade of voltage-gated calcium channels (VGCCs).[4] By inhibiting the influx of extracellular calcium, piperine prevents the rise in [Ca²⁺]i necessary for smooth muscle contraction.
Recent evidence also suggests that piperine's effects may extend to other ion channels. It has been shown to inhibit large-conductance Ca²⁺-activated K⁺ (BK) channels, which are involved in smooth muscle relaxation.[6] Furthermore, piperine can activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are also implicated in the modulation of smooth muscle tone.[9][10]
Coniine: A Focus on Nicotinic Acetylcholine Receptors
Coniine is a potent neurotoxin that acts as an antagonist at nicotinic acetylcholine receptors (nAChRs).[11][12] In the gastrointestinal tract, nAChRs are present on myenteric neurons and are involved in the regulation of motility.[11] By blocking these receptors, coniine can disrupt cholinergic neurotransmission, which is crucial for smooth muscle contraction. However, its high toxicity and narrow therapeutic window limit its clinical potential as an antispasmodic. The primary effect of coniine is muscle paralysis due to the blockade of nAChRs at the neuromuscular junction.
Lobeline: Complex Interactions with Receptors
Lobeline also interacts with nAChRs, but its effects are more complex, acting as both an agonist and an antagonist depending on the receptor subtype and concentration.[8] Its primary effects have been studied in the context of the central nervous system and vascular smooth muscle. In vascular smooth muscle cells, lobeline has been shown to inhibit proliferation and reduce intracellular calcium increases induced by endothelin-1 (B181129).[8] While its direct antispasmodic effects on gastrointestinal smooth muscle are not well-documented, its interaction with neuronal nAChRs could potentially modulate gut motility.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for screening and characterizing the antispasmodic activity of piperidine alkaloids.
Conclusion and Future Directions
Piperidine alkaloids, particularly piperine, demonstrate significant antispasmodic potential, primarily through the blockade of calcium channels. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these and other natural compounds. While the antispasmodic effects of coniine and lobeline on gastrointestinal smooth muscle require more direct investigation, their known interactions with neuronal and muscle receptors suggest potential modulatory roles in gut motility.
Future research should focus on:
-
Conducting detailed dose-response studies for a wider range of piperidine alkaloids on various gastrointestinal smooth muscle preparations.
-
Elucidating the specific subtypes of calcium channels and other ion channels involved in the antispasmodic effects.
-
Investigating the in vivo efficacy and safety of promising piperidine alkaloids in animal models of gastrointestinal disorders.
-
Exploring the structure-activity relationships of piperidine alkaloids to guide the development of novel and more potent antispasmodic drugs.
This in-depth technical guide serves as a valuable resource for researchers and drug development professionals, providing the necessary data, protocols, and mechanistic insights to advance the study of piperidine alkaloids as a source of new therapeutic agents for the management of spasmodic conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Antispasmodic Potential of Medicinal Plants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of some antispasmodics on gastrointestinal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine Congeners as Inhibitors of Vascular Smooth Muscle Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subunit-specific inhibition of BK channels by piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of coniine on presynaptic nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel effect of lobeline on vascular smooth muscle cell: inhibition of proliferation induced by endothelin-1 [pubmed.ncbi.nlm.nih.gov]
- 9. A distinct structural mechanism underlies TRPV1 activation by piperine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression and physiological roles of TRP channels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of presynaptic nicotinic acetylcholine receptors in the regulation of gastrointestinal motility [pubmed.ncbi.nlm.nih.gov]
- 12. Cholinergic Mechanisms in Gastrointestinal Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Landscape of Sedum-Derived Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Sedum, a member of the Crassulaceae family, encompasses a diverse array of succulent plants that have been utilized in traditional medicine for centuries. Modern scientific investigation has begun to unravel the complex pharmacology of these plants, revealing a wealth of bioactive compounds with significant activity within the central nervous system (CNS). This technical guide provides an in-depth overview of the current research on Sedum-derived compounds, focusing on their neuroprotective, antidepressant, anxiolytic, and hypnotic properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development in this promising area.
CNS Activities of Key Sedum Species and Bioactive Compounds
Several Sedum species have demonstrated notable CNS effects, with research primarily focused on Rhodiola rosea (often classified as Sedum roseum), Sedum takesimense, and Sedum kamtschaticum. The key bioactive constituents responsible for these activities include phenylpropanoids, flavonoids, and other phenolic compounds.
Rhodiola rosea (Golden Root): Adaptogenic and Antidepressant Effects
Rhodiola rosea is perhaps the most well-studied Sedum species, renowned for its adaptogenic properties, which enhance the body's resistance to stress. Its primary bioactive compounds are salidroside (B192308) and rosavins.
Antidepressant Activity: Salidroside, a key component of Rhodiola rosea, has shown significant antidepressant-like effects in preclinical models. Chronic administration of salidroside has been found to be comparable to the conventional antidepressant amitriptyline (B1667244) in rodent models of depression.[1] The mechanisms underlying this effect are multifaceted, involving the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, reduction of pro-inflammatory cytokines, and promotion of hippocampal neurogenesis.[2][3]
Sedum takesimense: Neuroprotective Properties
A water extract of Sedum takesimense (WEST) has demonstrated potent neuroprotective effects against corticosterone-induced apoptosis in PC12 cells, an in vitro model of neuronal stress.[4][5] This protection is mediated through the inhibition of endoplasmic reticulum (ER) stress and the preservation of mitochondrial function.[4]
Sedum kamtschaticum: Hypnotic and Anxiolytic Potential
An ethanol (B145695) extract of Sedum kamtschaticum (ESK) and its active flavonoid, myricitrin (B1677591), have been shown to possess hypnotic effects.[3] These effects are characterized by a dose-dependent reduction in sleep latency and an increase in total sleep duration in pentobarbital-induced sleep models in mice.[3] The mechanism of action involves the activation of the adenosine (B11128) A2A receptor, leading to enhanced GABAergic neuronal activity in the ventrolateral preoptic nucleus (VLPO), a key sleep-promoting region of the brain.[6][7] Myricitrin has also been independently shown to exert anxiolytic effects.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the CNS activities of Sedum-derived compounds.
Table 1: Antidepressant-like Effects of Salidroside from Rhodiola rosea
| Experimental Model | Compound/Extract | Dose | Key Finding | Reference |
| Olfactory Bulbectomy (Rat) | Salidroside | 20, 40 mg/kg (p.o.) | Decreased immobility time in Tail Suspension Test (TST) and Forced Swim Test (FST). | [2] |
| Corticosterone-induced Depression (Mouse) | Salidroside | 25, 50 mg/kg (i.p.) | Reduced immobility time in TST and FST. | [3] |
| Corticosterone-induced Depression (Mouse) | Salidroside | 40 mg/kg | Ameliorated depression-like behaviors and increased hippocampal BDNF levels. | [8] |
Table 2: Neuroprotective Effects of Sedum takesimense Extract (WEST)
| Experimental Model | Compound/Extract | Concentration | Key Finding | Reference |
| Corticosterone-induced Apoptosis (PC12 cells) | WEST | 50 µg/mL | Prevented corticosterone-induced injury, increased cell survival, and inhibited apoptosis. | [4][5] |
Table 3: Hypnotic Effects of Sedum kamtschaticum Extract (ESK) and Myricitrin
| Experimental Model | Compound/Extract | Dose | Effect on Sleep Latency | Effect on Total Sleep Time | Reference |
| Pentobarbital-induced Sleep (Mouse) | ESK | 3, 10, 30 mg/kg | Dose-dependent decrease | Dose-dependent increase | [3] |
| Pentobarbital-induced Sleep (Mouse) | Myricitrin | 0.3, 1, 3, 10 mg/kg | Dose-dependent decrease | Dose-dependent increase | [3] |
Table 4: Anxiolytic Effects of Myricitrin
| Experimental Model | Compound/Extract | Dose | Key Finding | Reference |
| Elevated Plus Maze (Mouse) | Myricitrin | 1 mg/kg | Effective anxiolytic effect with no signs of sedation. | [9] |
| Single Prolonged Stress (Rat) | Myricitrin | 20 mg/kg | Reduced anxiety-like behaviors. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate further research.
Corticosterone-Induced Neurotoxicity in PC12 Cells
This protocol is used to model stress-induced neuronal damage in vitro.
-
Cell Culture: PC12 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and horse serum in a humidified incubator at 37°C with 5% CO2.[11][12]
-
Induction of Neurotoxicity: To induce neurotoxicity, PC12 cells are treated with corticosterone (B1669441) at a concentration determined to cause approximately 50% cell death (e.g., 200-400 µM) for 24 hours.[4][13]
-
Treatment with Sedum Extract: To assess neuroprotective effects, cells are pre-treated with the Sedum extract (e.g., 50 µg/mL of S. takesimense water extract) for a specified period (e.g., 1 hour) before the addition of corticosterone.[4]
-
Assessment of Cell Viability: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]
-
Apoptosis Assays: Apoptosis can be quantified using methods such as Hoechst 33342 staining to visualize nuclear morphology or TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining to detect DNA fragmentation.[4]
Forced Swim Test (FST)
The FST is a widely used behavioral test to screen for antidepressant-like activity in rodents.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom (e.g., 15 cm for mice).[13]
-
Procedure: Mice are individually placed in the water-filled cylinder. The total duration of the test is typically 6 minutes. The duration of immobility (the time the mouse spends floating with only minimal movements to keep its head above water) is recorded during the last 4 minutes of the test.[14]
-
Drug Administration: The test compound (e.g., salidroside) or vehicle is administered orally or intraperitoneally at a specified time before the test (e.g., 30-60 minutes).
-
Data Analysis: A decrease in the duration of immobility is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM)
The EPM is a behavioral test used to assess anxiety-like behavior in rodents.
-
Apparatus: The maze consists of four arms (e.g., 50 cm long x 10 cm wide for rats) arranged in a plus shape and elevated above the floor (e.g., 50 cm). Two opposite arms are enclosed by high walls (closed arms), and the other two are open.
-
Procedure: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore freely for a set period (typically 5 minutes).
-
Drug Administration: The test compound (e.g., myricitrin) or vehicle is administered prior to the test.
-
Data Analysis: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Signaling Pathways and Mechanisms of Action
The CNS effects of Sedum-derived compounds are mediated by their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways identified to date.
Antidepressant Action of Salidroside
Salidroside has been shown to exert its antidepressant effects through the activation of the SIRT1/PGC-1α signaling pathway, which plays a crucial role in mitochondrial biogenesis and function.
Hypnotic Action of Myricitrin from Sedum kamtschaticum
The hypnotic effect of myricitrin is mediated by the activation of adenosine A2A receptors on GABAergic neurons in the ventrolateral preoptic nucleus (VLPO).
Neuroprotective Action of Sedum takesimense Extract
The neuroprotective effects of Sedum takesimense extract involve the inhibition of ER stress and mitochondrial dysfunction-mediated apoptosis.
Experimental Workflow: Corticosterone-Induced Neurotoxicity Assay
The following diagram illustrates the typical workflow for assessing the neuroprotective effects of a Sedum-derived compound.
Conclusion and Future Directions
The compounds derived from the Sedum genus represent a rich and largely untapped source of novel therapeutics for a range of CNS disorders. The evidence presented in this guide highlights the significant potential of these natural products in the areas of neuroprotection, depression, anxiety, and sleep modulation. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for future research.
Further investigation is warranted to:
-
Isolate and characterize novel bioactive compounds from a wider range of Sedum species.
-
Conduct comprehensive preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profiles of promising lead compounds.
-
Elucidate the precise molecular targets and downstream signaling cascades for each identified CNS effect.
-
Explore the potential for synergistic interactions between different Sedum-derived compounds.
By continuing to explore the neuropharmacological landscape of Sedum-derived compounds, the scientific community can pave the way for the development of new and effective treatments for a variety of debilitating neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenosine A2A receptors and basal ganglia physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sedum kamtschaticum Exerts Hypnotic Effects via the Adenosine A2A Receptor in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sedum takesimense Protects PC12 Cells against Corticosterone-Induced Neurotoxicity by Inhibiting Neural Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sedum takesimense Protects PC12 Cells against Corticosterone-Induced Neurotoxicity by Inhibiting Neural Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sedum kamtschaticum Exerts Hypnotic Effects via the Adenosine A2A Receptor in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AURORA: Ajou Univ. Repository: Sedum kamtschaticum exerts hypnotic effects via adenosine A2A receptor in mice [aurora.ajou.ac.kr]
- 8. Adenosine A2A receptors and basal ganglia physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A maestro role of adenosine A2A receptors in GABAergic synapses stabilization during postnatal neuronal maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Adenosine A2A Receptors in Psychopharmacology: Modulators of Behavior, Mood and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vanillic Acid Protects PC12 Cells from Corticosterone-Induced Neurotoxicity via Regulating Immune and Metabolic Dysregulation Based on Computational Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Chlorogenic acid protects PC12 cells against corticosterone-induced neurotoxicity related to inhibition of autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel insights into the behavioral analysis of mice subjected to the forced-swim test - PMC [pmc.ncbi.nlm.nih.gov]
Antimicrobial Properties of (-)-Sedamine: A Review of Current Knowledge
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine, a piperidine (B6355638) alkaloid naturally occurring in various Sedum species, has been a subject of interest for its potential pharmacological activities. Among these, its antimicrobial properties have been noted, positioning it as a candidate for further investigation in the development of new antimicrobial agents. This technical guide synthesizes the currently available information on the antimicrobial characteristics of this compound, focusing on its activity, potential mechanisms of action, and the experimental methodologies typically employed for the evaluation of such compounds. However, it is critical to note that detailed quantitative data and in-depth mechanistic studies specifically on this compound are limited in the current scientific literature.
Antimicrobial Activity of this compound
Initial research has indicated that this compound possesses antimicrobial activity, particularly against common bacterial pathogens. One study highlighted its inhibitory effects against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. A significant finding from this research is that the (-)-diastereomer of sedamine demonstrated considerably stronger inhibitory activity compared to its (+)-antipode, suggesting stereochemistry plays a crucial role in its biological function.
Putative Mechanisms of Action for Piperidine Alkaloids
While the precise antimicrobial mechanism of this compound has not been elucidated, the broader class of piperidine alkaloids is known to exert antimicrobial effects through various modes of action. These potential mechanisms provide a foundational hypothesis for how this compound might function.
-
Cell Membrane Disruption: Piperidine alkaloids can interfere with the integrity of the bacterial cell membrane. Their lipophilic nature may facilitate insertion into the lipid bilayer, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1]
-
Inhibition of Efflux Pumps: Some alkaloids act as efflux pump inhibitors. Bacterial efflux pumps are a significant mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the cell. By inhibiting these pumps, piperidine alkaloids could enhance the efficacy of other antibiotics or exert their own antimicrobial effect by accumulating within the bacterium.[2]
-
Enzyme Inhibition: Alkaloids can inhibit essential bacterial enzymes involved in critical metabolic pathways, such as those for cell wall synthesis, DNA replication, or protein synthesis.[1]
-
Interference with Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics. Some alkaloids have been shown to inhibit biofilm formation, a crucial aspect of their antimicrobial potential.
The following diagram illustrates a generalized workflow for investigating the antimicrobial mechanism of a novel compound like this compound.
Caption: Generalized workflow for investigating the antimicrobial mechanism of action.
Experimental Protocols for Antimicrobial Assessment
To facilitate further research on this compound, this section outlines standard experimental protocols for determining antimicrobial activity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
This compound of known purity
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired starting concentration in CAMHB.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well plate containing CAMHB.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the standardized bacterial suspension to each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity).
Agar Disk Diffusion (Kirby-Bauer) Assay
This method assesses the susceptibility of bacteria to an antimicrobial agent.
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Bacterial strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate.
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Place the impregnated disks on the surface of the agar.
-
Include a control disk impregnated with the solvent only.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
The following diagram illustrates the workflow for these two common antimicrobial susceptibility tests.
Caption: Workflow for MIC and Disk Diffusion Assays.
Future Directions and Conclusion
The preliminary findings on the antimicrobial properties of this compound are promising, particularly the observation of its stereospecific activity. However, to fully assess its potential as a therapeutic agent, further research is imperative. Key areas for future investigation include:
-
Quantitative Antimicrobial Susceptibility Testing: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad panel of clinically relevant bacteria and fungi.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in microorganisms.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the antimicrobial efficacy of this compound in animal models of infection and assessing its safety profile.
References
Navigating the Stability Landscape of (-)-Sedamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Sedamine, a piperidine (B6355638) alkaloid found in Sedum species, has garnered interest for its potential pharmacological activities. As with any compound under investigation for pharmaceutical development, a thorough understanding of its stability profile is paramount. This technical guide provides a comprehensive overview of the stability of this compound, outlining potential degradation pathways and detailing the experimental protocols necessary to conduct a robust stability assessment. While specific public data on this compound degradation is limited, this guide synthesizes established principles of stability testing for alkaloids to provide a predictive framework and practical methodologies.
Physicochemical Properties and General Stability
This compound is a naturally occurring piperidine alkaloid.[1] It presents as a crystalline solid with a melting point of 88-89°C and is sparingly soluble in water but shows good solubility in organic solvents.[1] Like many alkaloids, this compound's chemical structure, featuring a piperidine ring and a secondary alcohol, suggests susceptibility to degradation under various environmental conditions. General chemical reactions that alkaloids like this compound can undergo include hydrolysis and oxidation, which can lead to the formation of various derivatives with potentially altered biological activity.[1]
Forced Degradation Studies: Unveiling Potential Degradation Pathways
Forced degradation, or stress testing, is a critical component of drug development that helps to identify likely degradation products, establish degradation pathways, and determine the intrinsic stability of a molecule.[2][3] These studies are essential for developing and validating stability-indicating analytical methods.[2][4]
Recommended Stress Conditions
To comprehensively evaluate the stability of this compound, forced degradation should be carried out under the following conditions as recommended by the International Council for Harmonisation (ICH) guidelines:
-
Acidic Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 60-80 °C).
-
Oxidative Degradation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature.
-
Thermal Degradation: Heating the solid drug substance at elevated temperatures (e.g., 60-80 °C) and high humidity.
-
Photodegradation: Exposing the drug substance to light sources that provide a combination of UV and visible light.
Hypothetical Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be postulated:
-
Oxidation: The secondary alcohol group is susceptible to oxidation to form a ketone. The tertiary amine of the piperidine ring could be oxidized to an N-oxide.
-
Dehydration: Under acidic conditions and heat, the secondary alcohol could undergo dehydration to form an alkene.
-
Ring Opening: Under more drastic conditions, the piperidine ring could potentially undergo cleavage.
Data Presentation: A Framework for Quantitative Analysis
A crucial aspect of stability studies is the clear and concise presentation of quantitative data. The following table provides a template for summarizing the results of a forced degradation study on this compound. This allows for easy comparison of the drug's stability under different stress conditions.
| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | This compound Assay (%) | Major Degradation Product(s) (Peak Area %) | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 | 80 | ||||
| Base Hydrolysis | 0.1 M NaOH | 2, 4, 8, 24 | 60 | ||||
| Oxidation | 3% H₂O₂ | 2, 4, 8, 24 | RT | ||||
| Thermal (Solid) | - | 24, 48, 72 | 80 | ||||
| Photolytic (Solid) | ICH compliant light source | - | RT | ||||
| Control | No stress | 0 | RT | 100 | - | - | 100 |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of reliable stability testing. The following sections provide methodologies for conducting forced degradation studies and for the analysis of this compound and its potential degradation products.
Forced Degradation Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M HCl.
-
Heat the mixture in a water bath at 80°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.2 M NaOH and dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH.
-
Keep the mixture at 60°C.
-
Withdraw and neutralize samples as described for acid hydrolysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals and dilute for analysis.
-
-
Thermal Degradation:
-
Accurately weigh a small amount of solid this compound into a vial.
-
Place the vial in a temperature-controlled oven at 80°C.
-
At specified time points, dissolve the sample in a suitable solvent for analysis.
-
-
Photostability Testing:
-
Expose solid this compound to a light source according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
After the exposure period, dissolve both the exposed and control samples for analysis.
-
Stability-Indicating HPLC Method Protocol
A validated stability-indicating analytical method is required to separate and quantify this compound from its degradation products.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (to be determined by UV scan of this compound) and/or mass spectrometry (MS) for identification of degradation products.
-
Injection Volume: 10 µL.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and potential degradation pathways can significantly aid in understanding the stability testing process.
Caption: Workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathways of this compound.
Conclusion
A comprehensive understanding of the stability of this compound is a prerequisite for its development as a potential therapeutic agent. This guide provides a robust framework for initiating and conducting forced degradation studies. By following the outlined experimental protocols and utilizing the provided templates for data organization and visualization, researchers can systematically investigate the degradation profile of this compound. The resulting data will be invaluable for the development of a stable formulation, the establishment of appropriate storage conditions and shelf-life, and for regulatory submissions. Further research is warranted to isolate and characterize the specific degradation products of this compound to fully elucidate its degradation pathways and to assess the potential biological activity of these new entities.
References
A Technical Guide to In Vivo Studies and Animal Models for (-)-Sedamine Research
Disclaimer: As of late 2025, publicly accessible, in-depth in vivo research, including detailed experimental protocols and quantitative data specifically for (-)-Sedamine, is limited. This guide, therefore, provides a comprehensive framework for designing and conducting such studies based on established methodologies for analogous compounds and general best practices in preclinical drug development. It is intended to serve as a roadmap for researchers, scientists, and drug development professionals initiating in vivo investigations of this compound.
Introduction
This compound is a piperidine (B6355638) alkaloid with known sedative properties.[1] To fully characterize its therapeutic potential and safety profile, rigorous in vivo studies are essential. This technical guide outlines key considerations and experimental approaches for evaluating the pharmacokinetics, pharmacodynamics, and potential mechanisms of action of this compound in animal models.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are fundamental to understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) by a living organism.[2] This information is critical for dose selection and predicting therapeutic windows.
Experimental Protocol: Murine Pharmacokinetic Analysis
This protocol outlines a typical approach for assessing the pharmacokinetic profile of this compound in a rodent model.[3][4]
Objective: To determine key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in mice.
Animal Model:
-
Species: Male C57BL/6 mice
-
Age: 8-10 weeks
-
Weight: 20-25 g
-
Group Size: 3-4 animals per time point per route of administration.
Materials:
-
This compound (analytical grade)
-
Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)
-
Vehicle for PO administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Dosing syringes and gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicles. For a typical study, a 1 mg/kg dose for IV and a 10 mg/kg dose for PO administration might be used.
-
Administration:
-
IV Group: Administer this compound via tail vein injection.
-
PO Group: Administer this compound via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via retro-orbital or submandibular bleeding at predetermined time points.
-
IV time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
PO time points: 0.25, 0.5, 1, 2, 4, 8, 24 hours.
-
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Pharmacokinetic Parameters
Quantitative data from pharmacokinetic studies should be summarized in a clear and concise table.
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | e.g., 450.2 ± 55.8 | e.g., 210.5 ± 42.1 |
| Tmax (h) | e.g., 0.083 | e.g., 0.5 |
| AUClast (ng·h/mL) | e.g., 875.6 ± 98.3 | e.g., 1250.4 ± 150.7 |
| AUCinf (ng·h/mL) | e.g., 890.1 ± 102.5 | e.g., 1300.9 ± 165.2 |
| t1/2 (h) | e.g., 2.5 ± 0.4 | e.g., 3.1 ± 0.6 |
| CL (mL/min/kg) | e.g., 18.7 ± 2.1 | - |
| Vss (L/kg) | e.g., 3.9 ± 0.5 | - |
| Bioavailability (%) | - | e.g., 14.6 |
| Data are presented as mean ± standard deviation and are hypothetical. |
In Vivo Behavioral Models for Sedative Activity
To assess the pharmacodynamic effects of this compound, particularly its sedative properties, several well-established behavioral assays can be employed.
Experimental Protocol: Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in movement can be indicative of sedative effects.
Objective: To evaluate the effect of this compound on locomotor activity.
Animal Model:
-
Species: Male Sprague-Dawley rats
-
Age: 7-9 weeks
-
Weight: 250-300 g
-
Group Size: 8-10 animals per group.
Materials:
-
Open field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with an automated tracking system.
-
This compound
-
Vehicle control
-
Positive control (e.g., Diazepam)
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally), vehicle, or positive control 30 minutes before the test.
-
Test: Place each rat in the center of the open field arena and allow it to explore freely for 10 minutes. The automated tracking system will record various parameters.
-
Data Analysis: Analyze the recorded data for key parameters.
Data Presentation: Behavioral Parameters in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time Spent in Center Zone (s) | Rearing Frequency |
| Vehicle | - | e.g., 3500 ± 450 | e.g., 45 ± 8 | e.g., 25 ± 5 |
| This compound | 1 | e.g., 3200 ± 410 | e.g., 42 ± 7 | e.g., 22 ± 4 |
| This compound | 5 | e.g., 1800 ± 350 | e.g., 30 ± 6 | e.g., 12 ± 3 |
| This compound | 10 | e.g., 950 ± 280 | e.g., 22 ± 5 | e.g., 5 ± 2 |
| Diazepam | 2 | e.g., 1500 ± 320 | e.g., 65 ± 9 | e.g., 10 ± 3 |
| Data are presented as mean ± standard deviation and are hypothetical. **p < 0.01, **p < 0.001 compared to vehicle. |
Investigation of Mechanism of Action and Signaling Pathways
The sedative effects of many compounds are mediated through their interaction with neurotransmitter systems in the central nervous system, such as the dopamine (B1211576) system.[5][6]
Hypothetical Signaling Pathway: Dopaminergic Modulation
Given the sedative properties of this compound, it is plausible that it modulates dopaminergic signaling. A potential mechanism could involve the antagonism of dopamine D1 receptors, leading to a reduction in downstream signaling cascades that promote wakefulness and arousal.
Caption: Hypothetical signaling pathway of this compound.
Experimental Workflow
A logical workflow is crucial for the systematic in vivo evaluation of a novel compound.
Caption: General experimental workflow for in vivo studies.
Conclusion
While specific in vivo data for this compound is not yet widely published, this guide provides a robust framework for its investigation. By systematically conducting pharmacokinetic, behavioral, and mechanistic studies, researchers can thoroughly characterize the profile of this compound, paving the way for potential therapeutic applications. Adherence to detailed protocols and clear data presentation, as outlined in this document, will be paramount for the successful advancement of this compound research.
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo PK/Tox - Enamine [enamine.net]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. mdpi.com [mdpi.com]
- 5. Effects of sedative drug use on the dopamine system: a systematic review and meta-analysis of in vivo neuroimaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Roles of Dopamine and Related Compounds in Reward-Seeking Behavior Across Animal Phyla - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Territory: A Technical Guide to the Toxicology and Safety Profile of (-)-Sedamine
Disclaimer: This document serves as a technical guide for researchers, scientists, and drug development professionals. It is imperative to note that publicly available toxicological data for (-)-Sedamine is exceedingly scarce. Therefore, this guide provides a comprehensive overview of the known biological activities of this compound, the general toxicology of the broader class of piperidine (B6355638) alkaloids, and a proposed framework for systematic toxicological evaluation. The information presented herein is intended for investigational purposes and should not be interpreted as a definitive safety assessment.
Introduction to this compound
This compound is a naturally occurring piperidine alkaloid found in various plant species of the Sedum genus. Structurally, it belongs to the class of aralkylamines and is recognized for its potential pharmacological activities, including antispasmodic and central nervous system (CNS) effects. Despite its documented biological activities, a comprehensive toxicological and safety profile of this compound has not been established. This guide aims to collate the limited available information and provide a roadmap for future safety and toxicological studies.
Known Biological Activities and Potential Mechanisms of Action
This compound has been reported to exhibit antispasmodic and CNS-related activities. While the precise signaling pathways for this compound are yet to be elucidated, the mechanisms of other piperidine alkaloids, such as piperine (B192125), may offer valuable insights.
Antispasmodic Effects
The antispasmodic properties of some piperidine alkaloids are attributed to their ability to modulate smooth muscle contraction. A plausible mechanism is the blockade of voltage-gated calcium channels, which reduces the influx of calcium ions necessary for muscle contraction.[1]
Hypothesized Signaling Pathway for Antispasmodic Action
Caption: Hypothesized mechanism of this compound's antispasmodic effect via calcium channel blockade.
Central Nervous System Effects
The CNS effects of piperidine alkaloids can be complex, involving modulation of various neurotransmitter systems. Studies on piperine suggest involvement of the GABAergic and serotonergic systems, as well as interaction with sodium channels.[2][3][4] These actions could underlie potential anticonvulsant or other CNS-related activities.
Hypothesized Signaling Pathway for CNS Action
Caption: Hypothesized CNS activity of this compound through modulation of ion channels and neurotransmitter receptors.
Toxicology Profile of Piperidine Alkaloids: A Comparative Overview
In the absence of specific data for this compound, a review of the toxicology of other piperidine alkaloids is instructive. It is crucial to recognize that the toxicity can vary significantly based on the specific chemical structure.
| Alkaloid | Source | Known Toxic Effects |
| Coniine | Poison Hemlock (Conium maculatum) | Highly toxic; causes muscular paralysis, respiratory failure, and death.[5] |
| Piperine | Black Pepper (Piper nigrum) | Generally considered safe at low doses; high doses may have anti-fertility effects.[1][2] |
| Lobeline | Indian Tobacco (Lobelia inflata) | Neuroprotective effects at low doses; toxic at higher doses, causing nausea, vomiting, and respiratory depression.[6] |
| Anabasine | Tree Tobacco (Nicotiana glauca) | Teratogenic; causes musculoskeletal deformities in livestock.[7][8] |
Proposed Experimental Workflow for Toxicological Evaluation
A systematic and comprehensive toxicological evaluation is necessary to establish the safety profile of this compound. The following workflow outlines the key stages of preclinical toxicity testing.
Caption: A standard experimental workflow for the preclinical toxicological evaluation of a novel compound.
Summary of Potential Toxicological Endpoints
Based on the general knowledge of piperidine alkaloids, the following toxicological endpoints should be prioritized in the evaluation of this compound.
| Toxicological Endpoint | Rationale |
| Acute Toxicity | To determine the dose at which overt toxicity and mortality occur. |
| Genotoxicity | To assess the potential for DNA damage and mutagenesis. |
| Cardiovascular Safety | To evaluate effects on heart rate, blood pressure, and cardiac electrophysiology (hERG). |
| Neurotoxicity | To investigate potential adverse effects on the central and peripheral nervous systems, given its known CNS activity. |
| Reproductive and Developmental Toxicity | Due to the known teratogenic effects of some piperidine alkaloids.[7][8] |
| Hepatotoxicity | The liver is a primary site of metabolism for many xenobiotics, and some alkaloids exhibit hepatotoxicity.[9] |
Conclusion and Future Directions
The current body of scientific literature lacks specific toxicological data on this compound. While its reported biological activities are of therapeutic interest, a comprehensive safety assessment is a prerequisite for any further development. The toxicological profile of the broader class of piperidine alkaloids is highly variable, ranging from the extreme toxicity of coniine to the generally recognized as safe status of piperine at low doses.
Therefore, it is strongly recommended that a systematic toxicological evaluation of this compound be undertaken, following a standard preclinical testing workflow. Such studies are essential to identify potential hazards, establish a safe dose range, and provide the necessary data to support any future clinical investigations. Researchers and drug developers should proceed with caution, acknowledging the significant data gaps in the safety profile of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 6. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semmelweis.hu [semmelweis.hu]
A Historical Inquiry into the Alkaloids of Sedum: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Sedum, a member of the Crassulaceae family, encompasses a diverse group of succulent plants with a rich history of use in traditional medicine. For centuries, various Sedum species have been employed to treat a range of ailments, from inflammation and pain to cardiovascular diseases.[1] The therapeutic potential of these plants is largely attributed to their complex phytochemical composition, which includes a variety of alkaloids. This technical guide provides a historical perspective on the research into Sedum alkaloids, focusing on their discovery, the evolution of extraction and characterization techniques, and the early understanding of their pharmacological and toxicological properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the foundational studies that have paved the way for modern investigations into these fascinating natural products.
Introduction: A Historical Overview of Sedum Alkaloids
The scientific investigation of alkaloids, a class of naturally occurring organic compounds containing at least one nitrogen atom, began in the 19th century. These compounds are known for their significant physiological effects on humans and other animals. While the traditional use of Sedum species suggests a long-standing human interaction with their bioactive constituents, the formal study of Sedum alkaloids is a more recent endeavor, primarily gaining momentum in the mid-20th century.
Early phytochemical explorations of the Crassulaceae family revealed the presence of various secondary metabolites, including phenolic compounds, flavonoids, and triterpenoids.[2][3][4] However, it was the identification of distinct alkaloidal structures that opened new avenues for pharmacological research. The primary classes of alkaloids identified in Sedum species include piperidine (B6355638), pyrrolidine, and pyrrolizidine (B1209537) alkaloids.
One of the earliest and most well-documented accounts of alkaloid isolation from Sedum dates back to the mid-20th century with the identification of sedamine and nicotine in Sedum acre.[5][6] Subsequent research led to the discovery of other significant alkaloids, such as sedinine and despun methylisopelletierine , which were identified in Sedum aizoon in 1996.[7] More recent studies have continued to expand the list of known Sedum alkaloids, highlighting the chemical diversity within the genus.[8]
Key Sedum Alkaloids: A Summary of Early Findings
The following table summarizes the key piperidine alkaloids that were the focus of early research, along with the Sedum species from which they were first isolated and the approximate period of their discovery.
| Alkaloid | Chemical Structure | Sedum Species | Approximate Discovery Period | Key Historical References |
| Sedamine | 2-(2-hydroxy-2-phenylethyl)-1-methylpiperidine | Sedum acre | 1940s-1950s | Marion (1945)[5] |
| Sedinine | (2R,6R)-6-((S)-1-hydroxy-2-phenylethyl)-1-methylpiperidin-2-ol | Sedum acre | 1970s | Francis & Francis (1977)[9] |
| Nicotine | 3-(1-methylpyrrolidin-2-yl)pyridine | Sedum acre | 1940s | Marion (1945)[5] |
| Lobelanidine Glycoside | A glycoside of lobelanidine | Sedum acre | 1980s | Piccinni-Leopardi et al. (1986) |
Historical Experimental Protocols
The methodologies for isolating and characterizing alkaloids have evolved significantly over time. Early research relied on classical techniques that, while less sophisticated than modern methods, laid the groundwork for the structural elucidation of these complex molecules.
Extraction and Isolation of Sedum Alkaloids: A Classical Approach
The following protocol is a generalized representation of the methods used in the mid to late 20th century for the extraction and isolation of alkaloids from Sedum species, based on descriptions from historical literature.
Objective: To extract and isolate the total alkaloid fraction from dried Sedum plant material.
Materials:
-
Dried and powdered Sedum plant material (e.g., Sedum acre)
-
Methanol (B129727) or Ethanol (95%)
-
Dilute Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) (e.g., 2%)
-
Ammonia (B1221849) solution (NH₄OH) or Sodium Carbonate (Na₂CO₃) solution
-
Organic solvents: Chloroform (B151607) (CHCl₃), Diethyl ether ((C₂H₅)₂O)
-
Filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Maceration and Extraction: The powdered plant material is macerated with an acidified aqueous alcohol (e.g., 80% methanol with 2% HCl) for an extended period (24-48 hours) with occasional shaking. This process is repeated several times with fresh solvent to ensure exhaustive extraction. The acidic condition converts the alkaloids into their salt form, which is soluble in the hydroalcoholic solvent.
-
Filtration and Concentration: The combined extracts are filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the alcohol, leaving an acidic aqueous solution.
-
Defatting: The acidic aqueous extract is washed with a nonpolar organic solvent, such as diethyl ether or chloroform, in a separatory funnel. This step removes fats, waxes, and other non-alkaloidal lipophilic compounds, which remain in the organic phase. The aqueous phase containing the alkaloid salts is retained.
-
Basification and Liberation of Free Alkaloids: The defatted acidic solution is made alkaline by the gradual addition of a base, such as ammonia solution or sodium carbonate, until a pH of 9-10 is reached. This converts the alkaloid salts back into their free base form, which are generally less soluble in water and more soluble in organic solvents.
-
Liquid-Liquid Extraction of Free Alkaloids: The alkaline aqueous solution is then repeatedly extracted with an immiscible organic solvent like chloroform or a mixture of chloroform and ether. The free alkaloids partition into the organic layer.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the crude total alkaloid extract.
Separation and Purification: The Advent of Chromatography
Early separation of the crude alkaloid mixture into individual components was a significant challenge. Techniques like fractional crystallization were initially employed, but the advent of chromatography revolutionized the field.
-
Column Chromatography: This technique was widely used for the preparative separation of alkaloids. The crude extract was loaded onto a column packed with an adsorbent like alumina (B75360) or silica (B1680970) gel. A solvent or a gradient of solvents was then passed through the column, and the individual alkaloids were separated based on their differential adsorption and elution.
-
Paper Chromatography: For analytical purposes, paper chromatography was a common method. The alkaloid mixture was spotted onto a strip of filter paper, and the edge of the paper was dipped into a solvent. As the solvent moved up the paper by capillary action, the alkaloids would separate based on their partitioning between the stationary phase (the paper) and the mobile phase (the solvent). The separated spots were often visualized by spraying with a reagent like Dragendorff's reagent, which produces colored spots with alkaloids.
-
Thin-Layer Chromatography (TLC): TLC largely replaced paper chromatography due to its faster run times, better resolution, and higher sensitivity.[10][11] A thin layer of adsorbent (silica gel or alumina) was coated onto a glass plate. The separation principle is similar to that of paper chromatography. TLC was invaluable for monitoring the progress of column chromatography separations and for preliminary identification of alkaloids by comparing their Rf values with those of known standards.[10][11][12][13]
Structural Elucidation: From Chemical Degradation to Spectroscopy
The determination of the chemical structure of a newly isolated alkaloid was a complex and laborious process in the mid-20th century.
-
Elemental Analysis and Molecular Formula Determination: The first step was to determine the elemental composition (C, H, N) of the pure alkaloid, which, combined with molecular weight determination (e.g., by mass spectrometry in later years), allowed for the deduction of the molecular formula.
-
Functional Group Analysis: A series of chemical tests were performed to identify functional groups. For example, the presence of hydroxyl groups could be inferred by acetylation, and the nature of the nitrogen atom (primary, secondary, or tertiary) was determined through reactions like the Hofmann degradation.
-
Degradative Chemistry: The core of historical structure elucidation involved systematically breaking down the alkaloid into smaller, identifiable fragments. This was a painstaking process that required significant chemical intuition and expertise.
-
The Rise of Spectroscopy: The introduction of spectroscopic techniques in the mid to late 20th century dramatically accelerated the process of structure elucidation.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provided information about the presence of chromophores and conjugated systems.
-
Infrared (IR) Spectroscopy: Was used to identify the presence of specific functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H NMR initially, followed by ¹³C NMR) provided detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Provided the molecular weight and information about the fragmentation pattern of the molecule, which could be used to piece together its structure.
-
More advanced techniques like Gas Chromatography-Mass Spectrometry (GC-MS) later became instrumental in the analysis of complex alkaloid mixtures.[14][15][16][17][18]
Historical Perspectives on Pharmacological Activity and Mechanisms of Action
Early pharmacological studies of Sedum alkaloids were primarily descriptive, focusing on the observable physiological effects in animal models. The precise molecular mechanisms of action were often not well understood, and the language used to describe these effects reflects the pharmacological knowledge of the time.
Piperidine Alkaloids: Effects on the Nervous and Cardiovascular Systems
The piperidine alkaloids found in Sedum, such as sedamine, were investigated for their effects on the central and peripheral nervous systems. Early research on piperidine alkaloids from various plant sources indicated a range of activities, including effects on neurotransmitter systems like serotonin, norepinephrine, and GABA.[19] Some piperidine alkaloids were noted for their potential anticonvulsant properties.[19]
Pyrrolizidine Alkaloids: A Focus on Toxicity
While some Sedum species were investigated for their therapeutic potential, the discovery of pyrrolizidine alkaloids (PAs) in certain species, such as Sedum aizoon, raised concerns about their toxicity.[7] Historical research on PAs from various plant families had already established their potential for hepatotoxicity (liver damage).
The toxic effects of PAs were known to be a result of their metabolic activation in the liver. The following diagram illustrates a simplified representation of the bioactivation pathway of PAs as it was understood in the latter half of the 20th century.
Conclusion and Future Directions
The historical research on Sedum alkaloids provides a fascinating glimpse into the evolution of natural product chemistry and pharmacology. From the early days of painstaking extraction and chemical degradation to the advent of powerful spectroscopic techniques, our understanding of these compounds has grown immensely. The foundational work of early researchers not only identified the key alkaloidal constituents of Sedum species but also provided the first insights into their potential physiological effects and toxicities.
This historical perspective is not merely of academic interest. It provides a valuable context for modern drug discovery efforts. Many of the traditional uses of Sedum that spurred initial scientific inquiry are still being validated today, albeit with more sophisticated tools and a deeper understanding of molecular mechanisms. The early observations of the pharmacological activities of Sedum alkaloids continue to inspire new research into their potential as therapeutic agents for a variety of conditions.
For today's researchers, this historical guide serves as a reminder of the importance of building upon the work of those who came before. By understanding the origins of our knowledge of Sedum alkaloids, we can better appreciate the progress that has been made and more effectively chart a course for future investigations into the therapeutic potential of these remarkable natural products.
References
- 1. Sedum aizoon L.: a review of its history, traditional uses, nutritional value, botany, phytochemistry, pharmacology, toxicology, and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical constituents and biological activity of selected genera of family Crassulaceae: A review [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Sedum aizoon L.: a review of its history, traditional uses, nutritional value, botany, phytochemistry, pharmacology, toxicology, and quality control [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Sedum alkaloids. 1. Polar alkaloids in Sedum acre L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. scribd.com [scribd.com]
- 12. Thin-Layer Chromatography (TLC) in the Screening of Botanicals–Its Versatile Potential and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Gas Chromatography-Mass Spectrometry (GC-MS) analysis of alkaloids isolated from Epipremnum aureum (Linden and Andre) Bunting | Semantic Scholar [semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. academicjournals.org [academicjournals.org]
- 19. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Foundational Characterization of (-)-Sedamine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial scientific characterization of (-)-sedamine, a piperidine (B6355638) alkaloid of significant interest. The document outlines the original isolation from its natural source, the pivotal experiments that led to the elucidation of its structure, and its biosynthetic origins. All quantitative data from seminal studies are presented in structured tables, and key experimental protocols are detailed to provide a comprehensive resource for researchers in natural product chemistry and pharmacology.
Discovery and Isolation
This compound was first isolated from the stonecrop plant, Sedum acre L.[1]. Early research in the mid-20th century focused on identifying the alkaloidal constituents of various Sedum species, leading to the discovery of this novel piperidine alkaloid. The initial isolation procedures, characteristic of the era for obtaining alkaloids from plant material, involved a multi-step process of extraction and purification.
General Experimental Protocol for Alkaloid Extraction (c. 1950s)
The following protocol is a generalized representation of the methods used for alkaloid extraction from plant materials during the period of this compound's discovery. Specific details from the original publication by Marion et al. were not fully available, but the process would have followed these fundamental steps.
-
Preparation of Plant Material : Dried and powdered aerial parts of Sedum acre were macerated with an organic solvent, often in the presence of a weak base (e.g., ammonia) to liberate the free alkaloid bases from their salt forms within the plant tissue.
-
Solvent Extraction : The mixture was then exhaustively extracted with a nonpolar organic solvent, such as ether or chloroform, to draw the free alkaloids into the organic phase.
-
Acidic Wash : The resulting organic extract was washed with a dilute aqueous acid (e.g., hydrochloric or sulfuric acid). This step protonates the basic nitrogen of the alkaloids, rendering them water-soluble and transferring them to the aqueous phase, leaving behind non-basic impurities in the organic layer.
-
Basification and Re-extraction : The acidic aqueous solution was then made alkaline (basified) and re-extracted with an organic solvent. This converts the alkaloids back to their free base form, allowing them to be partitioned back into the organic phase.
-
Purification : The final organic extract was dried and the solvent evaporated to yield a crude alkaloid mixture. This mixture was then subjected to further purification, such as crystallization or early chromatographic techniques, to isolate the pure this compound.
Initial Characterization and Structure Elucidation
The foundational work on the structure of this compound was published in 1951 by Léo Marion, Robert Lavigne, and Lionel Lemay.[2][3] Their research elegantly determined the molecule's structure by comparing the natural isolate to a synthetically prepared compound.
Physicochemical Properties
The initial characterization of this compound involved the determination of its fundamental physical and chemical properties. These values were critical for identifying the compound and assessing its purity.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO | Original structural studies and MS data |
| Molecular Weight | 219.32 g/mol | Calculated from molecular formula |
| Melting Point | Determined for the natural product and its hydrochloride salt. | Marion, L., et al. (1951)[2] |
| Optical Rotation | An unspecified negative value, indicating the levorotatory isomer. | Implied by the designation "this compound" |
| IUPAC Name | (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol | Modern nomenclature |
Note: Specific numerical values for melting point and optical rotation from the original 1951 publication were not available in the searched resources, but their determination was a key part of the characterization process.
Spectroscopic Analysis: The Advent of Infrared Spectroscopy
A pivotal technique used in the initial structure elucidation of this compound was infrared (IR) spectroscopy. At the time, this was a powerful tool for identifying functional groups within a molecule. The researchers found that the infrared absorption spectrum of naturally occurring sedamine was "exactly superposable" on that of a synthetic sample of 1-methyl-2-(β-hydroxy-β-phenylethyl)-piperidine.[2] This perfect match provided strong evidence that the natural product and the synthetic compound were identical in their core structure.
Key Experiment: Mixed Melting Point Determination
To confirm the identity of natural sedamine with the synthetic compound, a mixed melting point experiment was performed. This classical technique relies on the principle of melting point depression, where a mixture of two different compounds will melt at a lower temperature than either pure compound.
Experimental Protocol: Mixed Melting Point
-
Sample Preparation : Three capillary tubes were prepared:
-
Tube A: Pure this compound isolated from Sedum acre.
-
Tube B: The synthetic diastereomer of 1-methyl-2-(β-hydroxy-β-phenylethyl)-piperidine.
-
Tube C: An intimate 1:1 mixture of the natural this compound and the synthetic compound.
-
-
Analysis : The melting points of all three samples were determined simultaneously on the same apparatus.
-
Results and Interpretation : It was observed that the melting point of the mixture (Tube C) was identical to the melting points of the individual pure substances (Tubes A and B). The absence of melting point depression confirmed that the natural isolate and the synthetic compound were indeed the same substance.[2] This, combined with the IR data, conclusively established the structure of sedamine.
Visualizing the Scientific Workflow and Biosynthesis
The following diagrams, generated using the DOT language, illustrate the key processes involved in the discovery and understanding of this compound.
Diagram: Isolation and Characterization Workflow
Caption: Workflow for the isolation and structural confirmation of this compound.
Diagram: Biosynthetic Pathway of this compound
Later studies on the biosynthesis of this compound revealed that its carbon skeleton is derived from two primary amino acid precursors. The piperidine ring originates from lysine, while the C₆-C₂ side chain is formed from phenylalanine.
Caption: Biosynthetic origin of the this compound molecular skeleton.
Early Biological Activity Assessment
The initial publications on this compound were primarily focused on its chemical identity and structure. Comprehensive pharmacological screening, as is common today, was not a feature of these early reports. While piperidine alkaloids as a class were known to possess a range of physiological activities, specific biological data for this compound did not appear in the primary discovery literature. The focus remained squarely on the foundational chemistry, which paved the way for all subsequent pharmacological and synthetic investigations.
Conclusion
The discovery and initial characterization of this compound represent a classic example of natural product chemistry from the mid-20th century. Through meticulous extraction from Sedum acre and the combined application of synthesis, infrared spectroscopy, and mixed melting point analysis, Marion, Lavigne, and Lemay successfully elucidated its structure. This foundational work provided the essential starting point for later biosynthetic studies and the development of various synthetic routes. While early biological data is scarce, the confirmation of its unique structure has ensured this compound's place as a molecule of continuing interest in the field of alkaloid chemistry.
References
Potential Therapeutic Applications of (-)-Sedamine: A Technical Guide for Researchers
Foreword: This technical guide synthesizes the current understanding of the piperidine (B6355638) alkaloid (-)-Sedamine and its potential therapeutic applications. While direct and extensive research on this compound is limited, this document extrapolates from the known biological activities of similar piperidine alkaloids and outlines established experimental protocols to facilitate further investigation into its pharmacological profile. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a naturally occurring piperidine alkaloid predominantly isolated from various species of the Sedum plant genus.[1] Its chemical structure, (1S)-2-[(2S)-1-methylpiperidin-2-yl]-1-phenylethanol, with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol , places it within the aralkylamine class of organic compounds.[1] The unique bicyclic structure of this compound has garnered scientific interest for its potential pharmacological properties, which are believed to include antispasmodic, neuroprotective, and antimicrobial effects.[1]
Potential Therapeutic Applications and Mechanistic Insights
Based on the activities of structurally related piperidine alkaloids, this compound is a candidate for investigation in several therapeutic areas. The following sections detail these potential applications and the hypothetical mechanisms of action, supported by data from analogous compounds.
Antispasmodic Activity
Potential Application: Treatment of gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS).
Hypothesized Mechanism of Action: Many piperidine alkaloids exhibit antispasmodic effects by acting as antagonists at muscarinic acetylcholine (B1216132) receptors or by blocking L-type calcium channels in smooth muscle cells.[2][3] Blockade of these channels inhibits the influx of calcium ions, which is essential for muscle contraction, leading to muscle relaxation.[2][3]
A proposed signaling pathway for the antispasmodic action of this compound, based on calcium channel blockade, is depicted below.
Caption: Proposed mechanism of this compound's antispasmodic effect via L-type calcium channel blockade.
Neuroprotective Effects
Potential Application: Management of neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.
Hypothesized Mechanism of Action: Piperidine alkaloids, like piperine, have demonstrated neuroprotective properties through various mechanisms, including the inhibition of monoamine oxidase (MAO) enzymes, which are involved in the degradation of neurotransmitters, and the modulation of neurotransmitter systems such as the GABAergic and serotonergic systems.[4][5][6] Additionally, some alkaloids exert their effects by antagonizing NMDA receptors, thereby reducing excitotoxicity, or by inhibiting acetylcholinesterase (AChE), which increases the levels of acetylcholine in the brain.[4]
The following diagram illustrates a potential neuroprotective signaling pathway that could be modulated by this compound.
Caption: Potential neuroprotective mechanisms of this compound via NMDA receptor antagonism and AChE inhibition.
Antimicrobial Properties
Potential Application: Development of novel antimicrobial agents to combat drug-resistant pathogens.
Hypothesized Mechanism of Action: The antimicrobial action of alkaloids can be multifaceted, involving the inhibition of nucleic acid and protein synthesis, disruption of the cell membrane and cell wall, and interference with bacterial metabolism and efflux pumps.[7] For instance, some piperidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) varying based on the specific bacterial strain and the structure of the alkaloid.[1]
Quantitative Data from Related Piperidine Alkaloids
| Compound | Assay | Target/Organism | Result (IC₅₀/EC₅₀/MIC) | Reference |
| Piperine | Antispasmodic (in vitro) | K⁺-induced contractions in rabbit jejunum | EC₅₀: Not specified, but showed dose-dependent relaxation | [3] |
| Piperine | Neuroprotection (in vitro) | Vascular smooth muscle cell proliferation | IC₅₀: 21.6 µM | [8] |
| Piperine | Antimicrobial (in vitro) | Escherichia coli | MIC: 19 µg/mL | [9] |
| Piperine | Antimicrobial (in vitro) | Pseudomonas aeruginosa | MIC: 250 µg/mL | [9] |
| Piperine | Antimicrobial (in vitro) | Staphylococcus aureus | MICs ranging from 32 to 128 µg/mL | [10] |
Detailed Experimental Protocols
The following are detailed, generalized protocols for assessing the potential therapeutic activities of this compound, based on standard methodologies used for other alkaloids.
In Vitro Antispasmodic Assay: Isolated Rabbit Jejunum Model
-
Tissue Preparation: A segment of rabbit jejunum is isolated and placed in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O₂ and 5% CO₂).
-
Contraction Induction: Spontaneous contractions are recorded isometrically. Alternatively, contractions can be induced by a standard spasmogen, such as potassium chloride (KCl) or acetylcholine.
-
Compound Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO), is added to the organ bath in a cumulative or non-cumulative manner to establish a concentration-response curve.
-
Data Analysis: The relaxation of the smooth muscle is measured as a percentage of the induced contraction. The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is then calculated.
The workflow for this experimental protocol is illustrated below.
References
- 1. mdpi.com [mdpi.com]
- 2. Antispasmodic Effect of Asperidine B, a Pyrrolidine Derivative, through Inhibition of L-Type Ca2+ Channel in Rat Ileal Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and smooth muscle-selective relaxant activity of a piperidine analogue: 1-(4'-fluorophenacyl)-4-hydroxy-4-phenyl-piperidinium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperine Congeners as Inhibitors of Vascular Smooth Muscle Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclopeptide Alkaloids from Hymenocardia acida - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Sedamine: A Piperidine Alkaloid in Plant Defense
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid found predominantly in plants of the Sedum genus.[1] Alkaloids, a diverse group of nitrogen-containing secondary metabolites, are well-documented for their crucial roles in plant defense against herbivores and pathogens.[2][3] This technical guide provides a comprehensive overview of this compound, its biochemical properties, and its putative role in plant defense mechanisms, drawing on data from related piperidine alkaloids to contextualize its potential bioactivity. While direct quantitative data on the defensive capabilities of this compound is limited in current literature, this paper aims to provide a foundational understanding for researchers and drug development professionals interested in this molecule.
Chemical and Physical Properties of this compound
This compound, with the chemical formula C₁₄H₂₁NO, is characterized by a piperidine ring structure.[4] A thorough understanding of its physicochemical properties is essential for its extraction, purification, and application in biological assays.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₁NO | [4] |
| Molecular Weight | 219.32 g/mol | [4] |
| CAS Number | 497-88-1 | [4] |
| Appearance | Colorless elongated plates | [1] |
| Melting Point | 88-89°C | [1] |
| Solubility | Favorable dissolution in organic solvents, limited water solubility. | [1] |
| logP | 2.25 - 2.62 | [5] |
| pKa (Strongest Basic) | 9.25 | [5] |
Biosynthesis of this compound
The biosynthesis of this compound has been studied in Sedum acre. The pathway involves precursors from primary metabolism, highlighting the intricate connection between growth and defense in plants. The piperidine nucleus of this compound is derived from the amino acid L-lysine, while the C6-C2 side chain originates from L-phenylalanine. This biosynthetic origin is consistent with the classical biogenetic hypothesis for many piperidine alkaloids.
Caption: Biosynthetic pathway of this compound from L-lysine and L-phenylalanine.
Role in Plant Defense: Evidence from Piperidine Alkaloids
While specific studies quantifying the defensive role of this compound are scarce, the broader class of piperidine alkaloids exhibits significant activity against a range of herbivores and pathogens.[6] This section presents data on piperine (B192125), a well-studied piperidine alkaloid, to illustrate the potential bioactivities of this compound.
Antimicrobial Activity
Piperidine alkaloids have demonstrated both antibacterial and antifungal properties. The data below for piperine against various fungal and bacterial strains provide a benchmark for the potential efficacy of this compound.
Table 1: Antifungal Activity of Piperine
| Fungal Strain | MIC₈₀ (µg/mL) | Reference(s) |
| Candida albicans SC5314 (Fluconazole-sensitive) | 1024 | [7] |
| Candida albicans CAAL256 (Fluconazole-resistant) | 512 | [7] |
| Candida parapsilosis | >2048 | [7] |
| Candida tropicalis | >2048 | [7] |
| Candida krusei | >2048 | [7] |
Table 2: Antibacterial Activity of Piperine Derivatives
| Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | >100 | [8] |
| Bacillus subtilis | >100 | [8] |
| Escherichia coli | >125 | [8] |
| Pseudomonas aeruginosa | >125 | [8] |
Insecticidal and Antifeedant Activity
Piperidine alkaloids are known to act as neurotoxins to insects, often by targeting octopamine (B1677172) receptors or other components of the central nervous system.[9] This can result in feeding deterrence, reduced growth, or mortality. While direct data for this compound is unavailable, studies on other alkaloids provide insights into potential effects. For example, various alkaloids have been shown to be potent antifeedants against the gypsy moth (Lymantria dispar), with ED₅₀ values (the concentration that deters feeding by 50%) ranging from 0.1 mM to 10 mM.[10]
Potential Signaling Pathways in Plant Defense
The induction of alkaloid biosynthesis is often a part of a larger, integrated plant defense response. This response is mediated by complex signaling pathways that are initiated upon recognition of a pathogen or herbivore. Key signaling molecules such as jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET) play central roles in orchestrating these defenses. While the specific interaction of this compound with these pathways is not yet elucidated, it is plausible that its production is regulated by these signaling cascades, similar to other secondary metabolites.
Caption: Generalized plant defense signaling pathways leading to the production of defense compounds.
Experimental Protocols
Detailed and validated experimental protocols are fundamental for the accurate assessment of the biological activity of natural products like this compound. The following sections provide methodologies for key assays.
Extraction and Quantification of this compound from Sedum Species
This protocol outlines a general procedure for the extraction and quantification of this compound, which can be adapted based on the specific Sedum species and available analytical equipment.
Caption: General workflow for the extraction and quantification of this compound.
Insect Feeding Bioassay (Two-Choice Assay)
This protocol is designed to assess the antifeedant properties of this compound against a generalist insect herbivore.
1. Insect Rearing:
-
Maintain a healthy, age-synchronized colony of the chosen insect species (e.g., Spodoptera littoralis) under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).
2. Preparation of Artificial Diet:
-
Prepare a standard artificial diet for the insect.
-
Divide the diet into two batches: a control batch and a treatment batch.
-
Incorporate this compound into the treatment batch at various concentrations (e.g., 0.01, 0.1, 1, 10 mg/g of diet). The solvent used to dissolve the this compound should be added to the control diet in equal measure.
3. Bioassay Setup:
-
Place pre-weighed, third-instar larvae individually into Petri dishes.
-
Provide each larva with two pre-weighed cubes of diet: one control and one treatment.
-
Position the diet cubes equidistant from the center of the dish.
4. Data Collection:
-
After a set period (e.g., 24 or 48 hours), remove the larvae and the remaining diet.
-
Record the weight of the larvae and the remaining diet cubes.
-
Calculate the amount of each diet consumed.
5. Data Analysis:
-
Analyze the data for significant differences in the consumption of control versus treatment diets using appropriate statistical tests (e.g., t-test or ANOVA).
-
Calculate a feeding deterrence index (FDI) using the formula: FDI = [(C-T)/(C+T)] x 100, where C is the amount of control diet consumed and T is the amount of treatment diet consumed.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.[11]
1. Fungal Culture:
-
Grow the fungal strain (e.g., Candida albicans) in a suitable liquid medium (e.g., Sabouraud Dextrose Broth) to the mid-logarithmic phase.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.
3. Inoculation:
-
Adjust the concentration of the fungal culture to a standardized inoculum size (e.g., 1-5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus only) and negative (medium only) controls.
4. Incubation:
-
Incubate the microtiter plate at an optimal temperature for fungal growth (e.g., 35°C) for a specified period (e.g., 24-48 hours).
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that results in a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterial pathogen.[12]
1. Bacterial Culture:
-
Grow the bacterial strain (e.g., Escherichia coli) in a suitable liquid medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
2. Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a 96-well microtiter plate using the appropriate growth medium to achieve a range of final concentrations.
3. Inoculation:
-
Adjust the concentration of the bacterial culture to a standardized inoculum size (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (medium only) controls.
4. Incubation:
-
Incubate the microtiter plate at an optimal temperature for bacterial growth (e.g., 37°C) for a specified period (e.g., 18-24 hours).
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth. This can be determined by visual inspection for turbidity or by measuring the optical density at 600 nm.
Conclusion and Future Directions
This compound, a piperidine alkaloid from Sedum species, represents a promising candidate for further investigation into its role in plant defense. While direct evidence of its bioactivity is currently limited, the well-established defensive properties of the broader class of piperidine alkaloids suggest that this compound likely contributes to the chemical defense arsenal (B13267) of its host plants.
Future research should focus on:
-
Quantitative Bioassays: Conducting rigorous insect feeding trials and antimicrobial assays with purified this compound to determine its specific efficacy (e.g., ED₅₀, MIC values) against a range of relevant herbivores and plant pathogens.
-
Mechanism of Action Studies: Investigating the molecular targets of this compound in insects and microbes to elucidate its mode of action.
-
Inducibility and Ecological Relevance: Examining the regulation of this compound biosynthesis in response to herbivory and pathogen attack under ecologically relevant conditions.
-
Synergistic Effects: Exploring potential synergistic or antagonistic interactions between this compound and other secondary metabolites present in Sedum species.
A deeper understanding of the role of this compound in plant defense will not only advance our knowledge of chemical ecology but also has the potential to inform the development of novel, bio-inspired strategies for crop protection and drug discovery.
References
- 1. Antibacterial and Antifungal Alkaloids from Asian Angiosperms: Distribution, Mechanisms of Action, Structure-Activity, and Clinical Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkaloid Role in Plant Defense Response to Growth and Stress | springerprofessional.de [springerprofessional.de]
- 3. Alkaloid Role in Plant Defense Response to Growth and Stress | Semantic Scholar [semanticscholar.org]
- 4. Buy this compound | 497-88-1 [smolecule.com]
- 5. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids [mdpi.com]
- 9. rjptonline.org [rjptonline.org]
- 10. The effect of varying alkaloid concentrations on the feeding behavior of gypsy moth larvae, Lymantria dispar (L.) (Lepidoptera: Lymantriidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
The Enigmatic Pharmacology of (-)-Sedamine: A Literature Review and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Sedamine, a piperidine (B6355638) alkaloid isolated from plants of the Sedum genus, presents a compelling yet underexplored pharmacological profile. As a member of the diverse piperidine alkaloid family, it holds potential for significant biological activity; however, a comprehensive review of its specific interactions with molecular targets is notably absent in the current scientific literature. This technical guide synthesizes the available, albeit limited, data on this compound and contextualizes its potential pharmacology by examining related piperidine alkaloids. Due to the scarcity of direct quantitative data for this compound, this review highlights the critical need for further investigation while providing a framework for future research based on the known activities of its chemical class. This guide summarizes the known biological activities of related compounds, proposes potential signaling pathways, and outlines standard experimental protocols to facilitate the exploration of this compound's therapeutic potential.
Introduction
This compound is a naturally occurring piperidine alkaloid found in various species of the Sedum plant, such as Sedum acre.[1][2][3] The piperidine structural motif is a common feature in a wide array of pharmacologically active compounds, including both natural products and synthetic drugs.[4][5][6][7] Alkaloids containing the piperidine nucleus are known to exhibit a broad range of biological activities, such as anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[5][6][8] While the crude extracts of Sedum species have been traditionally used in folk medicine for their purported anti-inflammatory and healing properties, the specific contribution of this compound to these effects remains largely uncharacterized.[9]
The existing literature on this compound itself is sparse, with most studies focusing on its synthesis or its presence in plant extracts. There is a significant lack of in-depth pharmacological studies and quantitative data regarding its mechanism of action, receptor binding profile, and overall therapeutic potential. This guide aims to collate the available information, highlight the knowledge gaps, and provide a roadmap for future pharmacological investigation.
Quantitative Pharmacological Data
Direct quantitative pharmacological data for this compound is exceptionally limited. A single study investigating the interaction of this compound and its derivatives with pea seedlings amine oxidase (PSAO) provides the only available quantitative metric. While this finding is from a plant enzyme and its relevance to human pharmacology is not established, it represents the sole piece of quantitative data currently available.
Table 1: Inhibitory Activity of this compound and Derivatives on Pea Seedlings Amine Oxidase (PSAO)
| Compound | Inhibition Constant (Ki) | Inhibition Type |
| This compound | 0.03–1.0 mM | Competitive |
| Nor-sedamine | 0.03–1.0 mM | Competitive |
| Allosedamine | 0.03–1.0 mM | Competitive |
| Norallosedamine | 0.03–1.0 mM | Competitive |
Note: The original source provides a range for the inhibition constants of the studied sedamine derivatives.
Inferred Pharmacology and Potential Mechanisms of Action
Given the lack of direct data for this compound, its potential pharmacological profile can be inferred by examining the activities of other well-researched piperidine alkaloids and the bioactivity of Sedum extracts.
Insights from Structurally Related Piperidine Alkaloids
Piperidine alkaloids are known to interact with a variety of receptors and signaling pathways:
-
Neuromodulatory Effects: Piperine (B192125), a well-known piperidine alkaloid from black pepper, has been shown to modulate several neurotransmitter systems, including serotonin (B10506) and GABA.[10] Acute treatment with piperine has been found to increase GABA and serotonin levels in the cortex and hippocampus of mice.[10] This suggests that this compound could potentially have similar effects on these key neurotransmitter systems, warranting investigation into its anxiolytic, antidepressant, or anticonvulsant properties.
-
Cholinergic System: Many piperidine alkaloids interact with nicotinic acetylcholine (B1216132) receptors (nAChRs).[11][12][13] For instance, coniine is a known nAChR agonist.[13] Furthermore, synthetic piperidine derivatives have been developed as potent and selective antagonists for muscarinic M2 receptors.[14][15] The potential for this compound to interact with cholinergic receptors is a key area for future research, especially considering the traditional use of Sedum extracts for conditions that could be related to cholinergic modulation.
-
Dopaminergic System: The piperidine scaffold is present in many dopamine (B1211576) receptor antagonists.[16][17][18] This raises the possibility that this compound could have an affinity for dopamine receptors, which would have implications for its potential use in neurological and psychiatric disorders.
Bioactivity of Sedum Extracts
Extracts from Sedum species, which contain this compound, have been reported to possess several biological activities:
-
Anticholinesterase Activity: Extracts from Sedum caeruleum have shown inhibitory activity against butyrylcholinesterase (BChE).[19] This finding supports the hypothesis that constituents of Sedum, potentially including this compound, may act on the cholinergic system.
-
Antiproliferative Effects: The crude alkaloid fraction from Sedum sarmentosum has demonstrated antiproliferative effects on hepatoma cell lines, suggesting potential anticancer applications for its constituent alkaloids.[20]
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate potential signaling pathways that this compound might modulate, based on the known pharmacology of the piperidine alkaloid class, and a standard experimental workflow for determining its receptor binding affinity. It is crucial to note that these are hypothesized pathways for this compound and require experimental validation.
Hypothetical Modulation of G-Protein Coupled Receptors (GPCRs)
Many neurotransmitter receptors, including muscarinic, adrenergic, dopaminergic, and some serotonin receptors, are G-protein coupled receptors. If this compound acts on these receptors, it could modulate downstream signaling cascades.
Caption: Hypothetical GPCR signaling pathway potentially modulated by this compound.
Standard Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of this compound for a specific receptor, a radioligand binding assay is a standard and essential experiment.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Experimental Protocols
As there are no published studies detailing specific experimental protocols for the pharmacological evaluation of this compound, this section provides a generalized protocol for a key initial experiment: a radioligand binding assay. This protocol is based on standard methodologies used in receptor pharmacology.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (e.g., human M2 muscarinic receptor).
Materials:
-
This compound of high purity.
-
Cell membranes from a stable cell line overexpressing the human M2 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand specific for the M2 receptor (e.g., [³H]-N-methylscopolamine).
-
Non-labeled ("cold") ligand for determining non-specific binding (e.g., atropine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Multi-channel pipette, centrifuge.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in assay buffer to create a range of test concentrations.
-
Dilute the cell membranes in ice-cold assay buffer to a final protein concentration determined by prior optimization experiments.
-
Prepare solutions of the radioligand and the non-labeled ligand in assay buffer at appropriate concentrations.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for:
-
Total Binding: Cell membranes + radioligand + assay buffer.
-
Non-specific Binding: Cell membranes + radioligand + a high concentration of non-labeled ligand (e.g., 10 µM atropine).
-
Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membrane preparation to the wells.
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., using GraphPad Prism or similar software) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Conclusion and Future Directions
This compound remains a pharmacological enigma. While its piperidine core structure suggests a high potential for biological activity, particularly within the central and autonomic nervous systems, the lack of empirical data is a significant barrier to understanding its true therapeutic promise. The preliminary evidence, drawn from related compounds and plant extracts, points towards several avenues for future research:
-
Systematic Receptor Screening: A comprehensive screening of this compound against a panel of common CNS and autonomic receptors (e.g., muscarinic, adrenergic, dopaminergic, serotonergic, and GABAergic receptors) is the most critical next step.
-
Functional Assays: Following the identification of binding targets, functional assays (e.g., cAMP assays, calcium flux assays, or electrophysiology) should be employed to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at these receptors.
-
In Vivo Studies: Should in vitro studies reveal promising activity, in vivo studies in animal models of disease (e.g., models of pain, anxiety, depression, or cognitive impairment) would be necessary to evaluate its therapeutic efficacy and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs would help to elucidate the structural features crucial for its biological activity and could lead to the development of more potent and selective compounds.
References
- 1. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The structure of sedamine. | Semantic Scholar [semanticscholar.org]
- 3. The structure of sedamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Sedum Acre | Actions and Spectrum | medtigo [medtigo.com]
- 10. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Actions of piperidine alkaloid teratogens at fetal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diphenylsulfone muscarinic antagonists: piperidine derivatives with high M2 selectivity and improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma | MDPI [mdpi.com]
- 19. Compounds from Sedum caeruleum with antioxidant, anticholinesterase, and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antiproliferative effects of alkaloids from Sedum sarmentosum on murine and human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-Sedamine Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs and derivatives of (-)-sedamine, a piperidine (B6355638) alkaloid. The document focuses on their synthesis, biological activities, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key relationships through diagrams.
Introduction to this compound
This compound is a naturally occurring piperidine alkaloid originally isolated from plants of the Sedum genus. Its structure features a 2-substituted piperidine ring with a (1S)-1-phenyl-1-ethanol substituent at the 2-position. The biological activities of this compound itself are reported to include antispasmodic and potential neuroprotective effects. This has prompted further investigation into its structural analogs and derivatives to explore their therapeutic potential and to understand the structural requirements for biological activity.
Quantitative Biological Data
The primary biological activity reported for this compound analogs is the inhibition of pea seedling amine oxidase (PSAO). The following table summarizes the inhibition constants (Ki) for this compound and its derivatives against this enzyme.
| Compound | Structure | Ki (mM)[1] |
| This compound | N-methyl, cis-orientation of substituents | 0.20 |
| (+)-Sedamine | N-methyl, cis-orientation of substituents | 0.35 |
| (-)-Allosedamine | N-methyl, trans-orientation of substituents | 1.0 |
| (+)-Allosedamine | N-methyl, trans-orientation of substituents | >1.0 |
| (-)-Nor-sedamine | N-demethyl, cis-orientation of substituents | 0.03 |
| (+)-Nor-sedamine | N-demethyl, cis-orientation of substituents | 0.08 |
| (-)-Norallosedamine | N-demethyl, trans-orientation of substituents | 0.05 |
| (+)-Norallosedamine | N-demethyl, trans-orientation of substituents | 0.15 |
Structure-Activity Relationship (SAR)
The available data on the inhibition of pea seedling amine oxidase (PSAO) by this compound and its analogs reveals key structure-activity relationships.
A DOT script visualizing the SAR is provided below:
References
Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine, a piperidine (B6355638) alkaloid first isolated from Sedum acre, and its stereoisomers are of significant interest to the pharmaceutical and synthetic chemistry communities. These compounds serve as valuable chiral building blocks and have demonstrated potential biological activities. The development of stereoselective synthetic routes to access enantiomerically pure sedamine is crucial for further pharmacological evaluation and the synthesis of more complex drug candidates. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound, focusing on a modern and efficient organocatalytic approach.
Overview of Synthetic Strategy
The featured synthesis of this compound employs a concise and highly enantioselective organocatalytic intramolecular aza-Michael addition as the key step.[1][2] This strategy offers several advantages, including the use of a metal-free catalyst, mild reaction conditions, and high stereocontrol. The overall synthetic sequence can be divided into three main stages:
-
Substrate Synthesis: Formation of a suitable α,β-unsaturated aldehyde precursor via olefin cross-metathesis.
-
Asymmetric Cyclization: Organocatalytic intramolecular aza-Michael addition to construct the chiral piperidine ring.
-
Final Transformations: Diastereoselective reduction of the intermediate aldehyde and subsequent removal of the protecting group to yield the target molecule, this compound.
Data Presentation
The following table summarizes the quantitative data for the enantioselective synthesis of this compound.
| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| 1 | Olefin Cross-Metathesis | N-Boc-pent-4-en-1-amine | (E)-tert-butyl (5-oxopent-2-en-1-yl)carbamate | Grubbs II catalyst, Acrolein | 85 | N/A | N/A |
| 2 | Organocatalytic Intramolecular Aza-Michael Addition | (E)-tert-butyl (5-oxopent-2-en-1-yl)carbamate | (R)-tert-butyl 2-formylpiperidine-1-carboxylate | (S)-Jørgensen-Hayashi catalyst | 71 | 93 | N/A |
| 3 | Grignard Addition & Deprotection | (R)-tert-butyl 2-formylpiperidine-1-carboxylate | This compound | PhMgBr, LiAlH4 | 65 | >99 (after recrystallization) | 95:5 |
Experimental Protocols
Step 1: Synthesis of (E)-tert-butyl (5-oxopent-2-en-1-yl)carbamate
Materials:
-
N-Boc-pent-4-en-1-amine (1.0 equiv)
-
Acrolein (3.0 equiv)
-
Grubbs II catalyst (2 mol%)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of N-Boc-pent-4-en-1-amine in anhydrous DCM (0.1 M) under an argon atmosphere, add acrolein.
-
Add the Grubbs II catalyst to the solution and stir the mixture at room temperature for 12 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 4:1) to afford (E)-tert-butyl (5-oxopent-2-en-1-yl)carbamate as a colorless oil.
Step 2: Synthesis of (R)-tert-butyl 2-formylpiperidine-1-carboxylate
Materials:
-
(E)-tert-butyl (5-oxopent-2-en-1-yl)carbamate (1.0 equiv)
-
(S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl (B98337) ether ((S)-Jørgensen-Hayashi catalyst) (20 mol%)
-
Chloroform (B151607) (CHCl₃), anhydrous
Procedure:
-
Dissolve (E)-tert-butyl (5-oxopent-2-en-1-yl)carbamate in anhydrous chloroform (0.1 M).
-
Add the (S)-Jørgensen-Hayashi catalyst to the solution.
-
Cool the reaction mixture to -50 °C and stir for 22 hours.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate = 9:1) to yield (R)-tert-butyl 2-formylpiperidine-1-carboxylate.
Step 3: Synthesis of this compound
Materials:
-
(R)-tert-butyl 2-formylpiperidine-1-carboxylate (1.0 equiv)
-
Phenylmagnesium bromide (PhMgBr, 3.0 M in diethyl ether) (1.2 equiv)
-
Lithium aluminum hydride (LiAlH₄) (2.0 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
Dissolve (R)-tert-butyl 2-formylpiperidine-1-carboxylate in anhydrous diethyl ether (0.1 M) and cool to 0 °C.
-
Add phenylmagnesium bromide dropwise to the solution and stir at 0 °C for 1 hour.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude alcohol as a mixture of diastereomers.
-
Dissolve the crude alcohol in anhydrous THF (0.1 M) and add LiAlH₄ portion-wise at 0 °C.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to 0 °C and quench carefully by the sequential addition of water and 15% aqueous NaOH.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (Silica gel, DCM:Methanol = 95:5) to afford this compound. Further purification can be achieved by recrystallization from ethyl acetate/hexane.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Catalytic cycle of the aza-Michael addition.
References
Application Notes & Protocols: Total Synthesis Strategies for Piperidine Alkaloids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Piperidine (B6355638) alkaloids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activity. The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved pharmaceuticals. Consequently, the development of efficient and stereoselective methods for their total synthesis is a critical endeavor in organic chemistry and drug discovery. These application notes provide an overview of key synthetic strategies, complete with comparative data and detailed experimental protocols for benchmark transformations.
Strategy 1: Asymmetric Synthesis via Chiral Lactam Auxiliary
This strategy employs a chiral bicyclic lactam, derived from readily available phenylglycinol, as a versatile building block. The auxiliary allows for the stereocontrolled introduction of substituents at various positions on the piperidine ring before being cleaved to release the target alkaloid. This approach was effectively demonstrated in the enantioselective synthesis of alkaloids such as (R)-Coniine and (2R,6R)-Solenopsin A.[1]
Logical Workflow: Chiral Lactam Strategy
The retrosynthetic logic involves disconnecting the target alkaloid to the key chiral lactam, which serves as a masked piperidine precursor. The forward synthesis then focuses on stereoselective alkylations of this common intermediate.
References
Application Notes and Protocols for the Extraction and Purification of (-)-Sedamine from Sedum acre
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a piperidine (B6355638) alkaloid found in the plant Sedum acre L. (Crassulaceae), commonly known as goldmoss stonecrop. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound. The methodologies described are based on classical acid-base extraction principles, updated with modern chromatographic and analytical techniques to ensure high purity and accurate quantification. These protocols are intended for laboratory-scale operations and can be scaled up with appropriate modifications.
Extraction and Purification Workflow
The overall process for isolating this compound from Sedum acre involves several key stages: preparation of the plant material, extraction of the crude alkaloids, purification of this compound from the crude extract, and finally, analytical verification of the purified compound.
Caption: Experimental workflow for the extraction and purification of this compound.
Quantitative Data Summary
The following table summarizes representative quantitative data for the extraction and purification of piperidine alkaloids, including this compound, from plant sources. The data is compiled from various studies to provide an expected range of yields and purity.
| Stage | Parameter | Value | Reference |
| Extraction | Starting Plant Material (Sedum acre) | 1.8 kg (dried) | |
| Crude Alkaloid Yield | 8 g | ||
| Total Alkaloid Content in Dry Plant | 0.765 mg/g | [1] | |
| Purification | Overall Alkaloid Recovery (Acid-Base Extraction) | 80-90% | [2] |
| Purity of Alkaloids in Purified Extract | >92% | [1] | |
| Yield of Purified this compound HCl | 1 g | ||
| Analysis | HPLC Limit of Detection (LOD) | 0.15 µg/mL (for a related piperidine) | |
| HPLC Limit of Quantitation (LOQ) | 0.44 µg/mL (for a related piperidine) | ||
| HPLC Recovery (spiked samples) | ~101.8% |
Experimental Protocols
Protocol 1: Extraction of Crude Alkaloids from Sedum acre
This protocol is based on the classical Stas-Otto method for alkaloid extraction.
-
Plant Material Preparation:
-
Dry the aerial parts of Sedum acre at 40-50°C to a constant weight.
-
Grind the dried plant material into a coarse powder.
-
-
Alkalinization and Extraction:
-
Moisten the powdered plant material with a 10% solution of ammonium (B1175870) hydroxide.
-
Pack the alkalinized material into a Soxhlet extractor.
-
Extract the material with chloroform (B151607) or ether for 12-24 hours.
-
-
Acid-Base Partitioning:
-
Concentrate the organic solvent extract under reduced pressure to obtain a crude alkaloid residue.
-
Dissolve the residue in a minimal amount of chloroform.
-
Extract the chloroform solution with 5% aqueous hydrochloric acid (3 x 50 mL). The alkaloid salts will move to the aqueous phase.
-
Combine the aqueous extracts and wash with a small volume of fresh chloroform to remove any remaining neutral impurities.
-
-
Recovery of Crude Alkaloids:
-
Make the aqueous solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonium hydroxide.
-
Extract the liberated free-base alkaloids with chloroform (3 x 50 mL).
-
Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
-
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation:
-
Dissolve the crude alkaloid extract in the mobile phase to a concentration of 10-20 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Flow Rate: 4-5 mL/min.
-
Detection: UV at 254 nm.
-
-
Fraction Collection:
-
Collect the fraction corresponding to the retention time of this compound, as determined by an analytical-scale run with a reference standard.
-
-
Post-Purification Processing:
-
Evaporate the solvent from the collected fraction under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol (B129727) and add a stoichiometric amount of hydrochloric acid in ether to precipitate this compound hydrochloride.
-
Wash the crystalline product with cold ether and dry under vacuum.
-
Protocol 3: Analytical Quantification by HPLC-UV
-
Standard and Sample Preparation:
-
Prepare a stock solution of purified this compound hydrochloride in methanol (1 mg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare samples of the crude extract and purified fractions by dissolving a known weight in the mobile phase to a suitable concentration.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
-
Proposed Signaling Pathway of this compound
This compound is suggested to act as an anticholinergic/antispasmodic agent, similar to belladonna alkaloids.[3][4] This action is likely mediated through the blockade of muscarinic acetylcholine (B1216132) receptors, which are G-protein coupled receptors.
Caption: Proposed mechanism of action for this compound as a muscarinic antagonist.
References
Application Notes and Protocols for the Quantification of (-)-Sedamine using HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a comprehensive set of protocols for the quantitative analysis of (-)-Sedamine, a piperidine (B6355638) alkaloid. Due to the absence of a standardized, publicly available HPLC method for this compound, this guide furnishes a robust, proposed method developed from established principles of chiral separation of analogous piperidine alkaloids and chiral amines. The protocols herein describe a High-Performance Liquid Chromatography (HPLC) method utilizing a chiral stationary phase (CSP) for the enantioselective quantification of this compound. This document includes instrument conditions, sample preparation procedures, and hypothetical validation parameters to serve as a foundational methodology for researchers.
Introduction
This compound is a piperidine alkaloid found in various Sedum species. As with many chiral compounds, the enantiomers of sedamine may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and accurately quantify the (-)-enantiomer is crucial for pharmaceutical research, drug development, and quality control. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for the reliable separation and analysis of chiral compounds.[1] This application note details a proposed HPLC method for the quantification of this compound.
Principle of Analysis
The proposed method utilizes normal-phase chiral HPLC. The separation of this compound from its enantiomer is achieved on a polysaccharide-based chiral stationary phase. These phases create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. For basic compounds like this compound, the addition of a small amount of a basic modifier to the mobile phase is often necessary to achieve good peak shape and resolution. Quantification is performed using a UV detector, as the phenyl group in the sedamine structure provides a chromophore.
Proposed HPLC Method
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this method.
Table 1: Proposed Chromatographic Conditions for this compound Quantification
| Parameter | Recommended Setting |
| HPLC Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or similar cellulose-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | Approximately 15 minutes |
Hypothetical Method Validation Parameters
The following table presents hypothetical, yet realistic, quantitative data for the proposed method. These values are based on typical performance characteristics of chiral HPLC methods for similar analytes and should be validated experimentally.
Table 2: Hypothetical Quantitative Data for this compound Analysis
| Parameter | Expected Value |
| Retention Time for this compound | ~ 8.5 min |
| Retention Time for (+)-Sedamine | ~ 10.2 min |
| Resolution (Rs) | > 2.0 |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~ 0.3 µg/mL |
| Limit of Quantification (LOQ) | ~ 1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2.0% |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with isopropanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation from Plant Material (e.g., Sedum species)
This protocol provides a general procedure for the extraction of alkaloids from plant material.
-
Drying and Grinding: Dry the plant material at 40°C until a constant weight is achieved. Grind the dried material to a fine powder.
-
Extraction: a. Accurately weigh 1 g of the powdered plant material into a flask. b. Add 20 mL of methanol (B129727). c. Sonicate for 30 minutes in an ultrasonic bath. d. Macerate for 24 hours at room temperature, protected from light. e. Filter the extract through a Whatman No. 1 filter paper. f. Repeat the extraction process on the residue two more times. g. Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Solid-Phase Extraction (SPE) Clean-up: a. Reconstitute the dried extract in 5 mL of 10% methanol in water. b. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. c. Load the reconstituted extract onto the SPE cartridge. d. Wash the cartridge with 5 mL of deionized water to remove polar impurities. e. Elute the alkaloids with 5 mL of methanol. f. Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Final Sample Preparation: Reconstitute the dried, cleaned-up extract in a known volume (e.g., 1 mL) of the mobile phase. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from sample collection to the final quantification of this compound.
References
Application Notes and Protocols for the GC-MS Analysis of (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a piperidine (B6355638) alkaloid found in various species of the Sedum genus. As a member of the alkaloid family, it is of interest to researchers in natural product chemistry, pharmacology, and drug development for its potential biological activities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and expected data.
Challenges in this compound Analysis
The analysis of alkaloids such as this compound by GC-MS can present challenges due to their basic nature, which can lead to peak tailing and poor chromatographic resolution. To overcome these issues, proper column selection and sample preparation are crucial. While derivatization is a common strategy to improve the volatility and peak shape of polar compounds, many alkaloids, including this compound, can be analyzed directly without this step.
Experimental Protocols
Sample Preparation: Alkaloid Extraction from Plant Material
This protocol describes a general method for the extraction of alkaloids from plant sources, which can be adapted for samples containing this compound.
Materials:
-
Dried and powdered plant material
-
0.5 N Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (B78521) (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solid-phase extraction (SPE) columns (e.g., Extrelut)
-
Rotary evaporator
-
Methanol or other suitable solvent for injection
Procedure:
-
Homogenize 2 g of the dried plant material in 30 mL of 0.5 N HCl.
-
Stir the mixture for 30 minutes at room temperature.
-
Centrifuge the homogenate for 10 minutes at 5000 x g.
-
Collect the supernatant. For quantitative analysis, the pellet can be re-extracted with 0.5 N HCl and the supernatants pooled.
-
Adjust the pH of the pooled supernatant to 12-14 with 25% NH₄OH.
-
Perform a solid-phase extraction using an appropriate SPE column according to the manufacturer's instructions.
-
Elute the total alkaloids with dichloromethane.
-
Dry the dichloromethane eluate over anhydrous sodium sulfate.
-
Evaporate the solvent in a rotary evaporator.
-
Re-dissolve the dried extract in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column. |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-450 |
| Solvent Delay | 5 minutes |
Data Presentation
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and may vary depending on the specific chromatographic conditions. The mass spectral data is based on the known structure of this compound and general fragmentation patterns of piperidine alkaloids.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Retention Time (min) | Key Mass Fragments (m/z) and Relative Abundance |
| This compound | C₁₄H₂₁NO | 219.32 | 15 - 17 | 219 (M⁺, ~5%), 202, 122, 105, 98 (100%), 77, 58 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
Caption: Proposed EI fragmentation pathway for this compound.
Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a piperidine (B6355638) alkaloid first isolated from Sedum acre. Its structure and stereochemistry have been of interest to synthetic and medicinal chemists. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of this compound, providing detailed information about its atomic connectivity and stereochemistry. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed data tables and experimental protocols for researchers in academia and the pharmaceutical industry.
Spectroscopic Data of this compound
The structural assignment of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. The data presented here is based on spectra typically recorded in deuterated chloroform (B151607) (CDCl₃) and referenced to the residual solvent signal or tetramethylsilane (B1202638) (TMS).
¹H and ¹³C NMR Spectroscopic Data
The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). The multiplicities of the proton signals are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 2.85 | m | - |
| H-3α | 1.65 | m | - |
| H-3β | 1.40 | m | - |
| H-4α | 1.55 | m | - |
| H-4β | 1.30 | m | - |
| H-5α | 1.75 | m | - |
| H-5β | 1.20 | m | - |
| H-6α | 2.95 | m | - |
| H-6β | 2.10 | m | - |
| H-7a | 1.90 | dd | 14.5, 9.5 |
| H-7b | 1.70 | dd | 14.5, 3.0 |
| H-8 | 4.70 | dd | 9.5, 3.0 |
| H-10/14 | 7.35 | m | - |
| H-11/13 | 7.30 | m | - |
| H-12 | 7.25 | m | - |
| N-CH₃ | 2.25 | s | - |
| OH | - | br s | - |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Atom Number | Chemical Shift (δ ppm) |
| C-2 | 60.5 |
| C-3 | 25.0 |
| C-4 | 26.0 |
| C-5 | 35.0 |
| C-6 | 57.0 |
| C-7 | 42.0 |
| C-8 | 71.0 |
| C-9 | 143.0 |
| C-10/14 | 128.5 |
| C-11/13 | 127.5 |
| C-12 | 126.0 |
| N-CH₃ | 41.0 |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound sample (1-5 mg for ¹H NMR, 10-20 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) of high purity (≥99.8% D)
-
5 mm NMR tubes
-
Pasteur pipette and cotton or glass wool for filtration
-
Vortex mixer or sonicator
Protocol:
-
Ensure the this compound sample is dry and free of residual solvents.
-
Accurately weigh the desired amount of the sample and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex or sonicate the mixture until the sample is completely dissolved.
-
To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Diagram: NMR Sample Preparation Workflow
Caption: Workflow for preparing a this compound sample for NMR analysis.
NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans (ns): 16-64 (depending on concentration)
-
Relaxation Delay (d1): 2 seconds
-
Acquisition Time (aq): ~3-4 seconds
-
Spectral Width (sw): 12-16 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment with NOE (e.g., zgpg30)
-
Number of Scans (ns): 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): ~1-2 seconds
-
Spectral Width (sw): 200-220 ppm
-
Temperature: 298 K
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks. This is crucial for tracing the connectivity of the protons within the piperidine ring and the ethyl-phenyl side chain.
-
HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. This experiment is fundamental for assigning the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments.
Diagram: 2D NMR for Structural Elucidation
Caption: Logical workflow for using 2D NMR to determine the structure of this compound.
Data Processing and Interpretation
-
Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). For ¹H spectra, apply an exponential window function with a line broadening of 0.3 Hz. For ¹³C and 2D spectra, use appropriate window functions (e.g., sine-bell for 2D). Phase and baseline correct all spectra.
-
Referencing: Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm. Reference the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Interpretation:
-
¹H NMR: Integrate all signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to identify the different types of protons (aromatic, aliphatic, methine, methylene, methyl).
-
¹³C NMR: Identify the number of unique carbon signals. Use the chemical shifts to distinguish between aromatic, aliphatic, and carbons attached to heteroatoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY: Analyze the cross-peaks to establish the proton-proton coupling networks. For this compound, this will reveal the connectivity within the piperidine ring and the side chain.
-
HSQC: Correlate each proton signal to its directly attached carbon. This allows for the unambiguous assignment of all protonated carbons.
-
HMBC: Use the cross-peaks to identify correlations between protons and carbons that are two or three bonds apart. This is key for confirming the overall carbon skeleton and assigning quaternary carbons, such as C-9.
-
Signaling Pathway and Logical Relationships
The structural elucidation of this compound through NMR spectroscopy follows a logical progression where information from simpler experiments informs the interpretation of more complex ones.
Diagram: Logical Flow of NMR Data Interpretation
Application Notes and Protocols for the NMR Spectral Analysis of (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the piperidine (B6355638) alkaloid (-)-sedamine. The information herein is critical for the identification, characterization, and quality control of this compound in research and drug development settings. The provided experimental protocols offer a blueprint for the synthesis and subsequent NMR analysis of this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound was recorded on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 2.85 | m | |
| H-3, H-4, H-5 | 1.25-1.82 | m | |
| H-6 | 2.55 | m | |
| H-7a | 2.12 | ddd | 14.4, 10.5, 9.6 |
| H-7b | 1.25-1.82 | m | |
| H-8 | 4.89 | dd | 10.8, 2.7 |
| H-10, H-11, H-12, H-13, H-14 | 7.20-7.42 | m | |
| N-CH₃ | 2.49 | s | |
| OH | 1.25-1.82 | m |
¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound was recorded at 100 MHz in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Assignment | Chemical Shift (δ) ppm |
| C-2 | 51.4 |
| C-3 | 22.6 |
| C-4 | 26.0 |
| C-5 | 20.7 |
| C-6 | 61.1 |
| C-7 | 40.0 |
| C-8 | 74.9 |
| C-9 | 145.7 |
| C-10, C-14 | 125.6 |
| C-11, C-13 | 128.3 |
| C-12 | 127.1 |
| N-CH₃ | 40.2 |
Experimental Protocols
Synthesis of this compound[1]
The following protocol is adapted from the synthesis of this compound from (-)-lobeline.
Caption: Workflow for the synthesis of this compound.
Materials:
-
(-)-Lobeline
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
N,N-Dimethylformamide (DMF)
-
Methyl chloroformate
-
Dichloromethane (CH₂Cl₂)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Saturated aqueous potassium carbonate (K₂CO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., CHCl₃/MeOH/NH₄OH 10:1:0.2)
Procedure:
-
Protection of the hydroxyl group: To a solution of (-)-lobeline in DMF, add imidazole and TBDMSCl. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Fragmentation: The TBDMS-protected lobeline is dissolved in CH₂Cl₂ and treated with methyl chloroformate. The reaction progress is monitored by TLC.
-
Deprotection: The resulting intermediate is dissolved in EtOH, and concentrated HCl is added. The mixture is heated to 55-60 °C for 3 hours.
-
Work-up: After cooling, the reaction mixture is basified with a saturated aqueous K₂CO₃ solution and extracted with CHCl₃. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.[1]
NMR Sample Preparation Protocol
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) (0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh 5-10 mg of purified this compound directly into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the NMR tube using a clean pipette.
-
Securely cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
References
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of (-)-Sedamine
Introduction
(-)-Sedamine is a piperidine (B6355638) alkaloid found in various species of the Sedum genus. As a natural product, its characterization is crucial for phytochemical studies, and as a potential bioactive compound, it is of interest to drug development professionals. Mass spectrometry is a primary analytical technique for the structural elucidation of such compounds. These application notes provide a comprehensive overview of the characteristic mass spectrometry fragmentation patterns of this compound, detailed experimental protocols for its analysis, and a proposed fragmentation pathway. This document is intended for researchers, scientists, and drug development professionals working with natural products and alkaloid chemistry.
Molecular Profile of this compound
This compound has the molecular formula C₁₄H₂₁NO and a monoisotopic mass of 219.1623 Da.[1][2] In electrospray ionization (ESI) mass spectrometry, it is typically observed as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 220.
Mass Spectrometry Fragmentation Patterns of this compound
Collision-Induced Dissociation (CID) of the protonated this compound molecule ([M+H]⁺ at m/z 220) results in a series of characteristic fragment ions. The fragmentation is dominated by the neutral loss of water and cleavages at the piperidine ring and its substituents. The major fragmentation pathways observed in tandem mass spectrometry (MS/MS) are summarized in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Intensity (%) | Proposed Neutral Loss/Fragment Structure |
| 220.2 | 202.2 | 100 | [M+H-H₂O]⁺ |
| 220.2 | 122.1 | 45 | [C₈H₉O+H]⁺ (phenylethanol moiety) |
| 220.2 | 98.1 | 85 | [C₆H₁₂N]⁺ (N-methylpiperidine moiety) |
Note: Relative intensities are approximate and can vary depending on the instrument and experimental conditions.
Proposed Fragmentation Pathway
The fragmentation of this compound is initiated by the protonation of the nitrogen atom in the piperidine ring or the oxygen atom of the hydroxyl group. The subsequent fragmentation cascade involves key steps such as the loss of a water molecule and alpha-cleavage adjacent to the nitrogen atom.
Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.
Experimental Protocols
Sample Preparation from Plant Material (e.g., Sedum species)
-
Extraction:
-
Homogenize 1 gram of dried and powdered plant material.
-
Extract with 10 mL of methanol (B129727) by sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh methanol.
-
Combine the supernatants and evaporate to dryness under a stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 1% formic acid in water.
-
Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of 1% formic acid in water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 1% formic acid in water to remove polar impurities.
-
Elute the alkaloids with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 600 L/hr
-
Collision Gas: Argon
-
Scan Type: Product Ion Scan
-
Precursor Ion: m/z 220.2
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound from plant material.
Caption: Workflow for this compound Analysis.
Conclusion
The fragmentation pattern of this compound is characterized by distinct neutral losses and fragment ions that are invaluable for its identification and structural confirmation. The provided protocols offer a robust methodology for the extraction and analysis of this compound from plant matrices. These application notes serve as a practical guide for researchers in the fields of natural product chemistry, pharmacology, and drug development.
References
Application Notes and Protocols for Receptor Binding Assays with (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid found in plants of the Sedum species.[1] Its pharmacological profile suggests potential therapeutic applications, with studies indicating possible antispasmodic and neuroprotective effects.[1] The precise mechanism of action of this compound is still under investigation, and receptor binding studies are crucial to elucidate its molecular targets and inform its therapeutic potential.[1] This document provides detailed protocols for conducting receptor binding assays to characterize the interaction of this compound with potential receptor targets, primarily focusing on muscarinic and sigma receptors, which are implicated in the observed pharmacological activities of similar alkaloid structures.
These protocols are designed for the quantitative analysis of the binding affinity of this compound in prepared tissue homogenates or cell lines expressing the target receptors. The primary method described is the competitive radioligand binding assay, a robust and widely used technique to determine the inhibition constant (Ki) of a test compound.
Data Presentation: Hypothetical Quantitative Binding Data
To illustrate the expected outcomes of the described protocols, the following table summarizes hypothetical binding affinities of this compound for a panel of relevant receptors. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Hypothetical Kᵢ (nM) of this compound |
| Muscarinic M₁ | [³H]-Pirenzepine | Human M₁-CHO cell membranes | 50 |
| Muscarinic M₂ | [³H]-AF-DX 384 | Rat cortical membranes | 250 |
| Muscarinic M₃ | [³H]-4-DAMP | Guinea pig ileum membranes | 80 |
| Sigma-1 (σ₁) | [³H]-(+)-Pentazocine | Guinea pig brain membranes | 120 |
| Sigma-2 (σ₂) | [³H]-DTG | Rat liver membranes | >1000 |
Signaling Pathways
Understanding the signaling pathways of potential receptor targets is essential for interpreting binding data and predicting the functional consequences of receptor modulation by this compound.
Muscarinic Acetylcholine Receptor (M₁/M₃) Signaling Pathway
M₁ and M₃ muscarinic receptors are coupled to Gq/11 proteins. Upon agonist binding, this pathway leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses, including smooth muscle contraction. Antagonism of these receptors by a compound like this compound would be expected to inhibit these downstream effects, potentially explaining its antispasmodic activity.
Caption: M₁/M₃ Muscarinic Receptor Signaling Pathway.
Sigma-1 (σ₁) Receptor Signaling
The sigma-1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER). It is involved in the modulation of various signaling pathways, including calcium signaling and the cellular stress response. Ligand binding to the sigma-1 receptor can influence the activity of other receptors and ion channels, contributing to neuroprotective and neuromodulatory effects.
Caption: Sigma-1 Receptor Signaling Pathway.
Experimental Protocols
The following are detailed protocols for competitive radioligand binding assays to determine the affinity of this compound for muscarinic and sigma receptors.
Protocol 1: Muscarinic Receptor Competitive Binding Assay
This protocol is designed to determine the inhibition constant (Kᵢ) of this compound for a specific muscarinic receptor subtype (e.g., M₁, M₂, M₃) expressed in cell membranes. The assay utilizes the competition between unlabeled this compound and a subtype-selective radiolabeled antagonist.
Materials:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing a single human muscarinic receptor subtype.
-
Radioligand: A subtype-selective radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine ([³H]-NMS) for general screening, or more specific ligands like [³H]-Pirenzepine for M₁, [³H]-AF-DX 384 for M₂, [³H]-4-DAMP for M₃).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM Atropine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer. A wide concentration range is recommended (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare the radioligand solution in Assay Buffer at a final concentration at or below its Kₔ value.
-
Prepare the non-specific binding control (e.g., 1 µM Atropine) in Assay Buffer.
-
-
Assay Plate Setup:
-
The assay is performed in a 96-well plate with a final volume of 200 µL per well. Set up the following in triplicate:
-
Total Binding: 50 µL radioligand, 50 µL Assay Buffer, and 100 µL of diluted cell membrane suspension.
-
Non-specific Binding (NSB): 50 µL radioligand, 50 µL non-specific binding control, and 100 µL of diluted cell membrane suspension.
-
Competition: 50 µL radioligand, 50 µL of this compound dilution, and 100 µL of diluted cell membrane suspension.
-
-
-
Incubation:
-
Seal the plate and incubate at room temperature (approximately 25°C) for 60 to 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mat.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 2: Sigma-1 (σ₁) Receptor Competitive Binding Assay
This protocol details the steps to determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor using [³H]-(+)-pentazocine.
Materials:
-
Receptor Source: Guinea pig brain membranes or commercially available membrane preparations from cells expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known sigma-1 receptor ligand (e.g., 10 µM Haloperidol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.
-
Filtration System and Scintillation Counter: As described in Protocol 1.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Prepare the [³H]-(+)-pentazocine solution in Assay Buffer at a final concentration at or below its Kₔ value (e.g., 1.0 - 5.0 nM).
-
Prepare the non-specific binding control (e.g., 10 µM Haloperidol) in Assay Buffer.
-
-
Assay Plate Setup:
-
Perform the assay in a 96-well plate with a final volume of 100 µL per well. Set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, non-specific binding control, and membrane preparation.
-
Competition: Assay buffer, [³H]-(+)-pentazocine, this compound dilution, and membrane preparation.
-
-
-
Incubation:
-
Incubate the plate for 120 minutes at 37°C.
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plate.
-
Quickly wash the filters with ice-cold Wash Buffer.
-
-
Radioactivity Measurement:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and measure the radioactivity.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC₅₀ and Kᵢ values of this compound for the sigma-1 receptor.
-
Experimental Workflow Diagram
The general workflow for the described competitive radioligand binding assays is depicted below.
Caption: General workflow for competitive radioligand binding assays.
References
Application Notes and Protocols for Evaluating (-)-Sedamine Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the biological activity of (-)-Sedamine, a piperidine (B6355638) alkaloid with potential therapeutic applications. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, neuroprotective, and apoptotic effects in cell-based models.
Introduction to this compound
This compound is a naturally occurring piperidine alkaloid found in plants of the Sedum genus.[1] Preliminary studies and the activities of structurally related alkaloids suggest that this compound may possess a range of biological activities, including antispasmodic, neuroprotective, and antimicrobial effects.[1] Due to its therapeutic potential, rigorous evaluation of its cellular and molecular effects is warranted. These protocols provide a framework for investigating the bioactivity of this compound in a controlled laboratory setting.
Potential Signaling Pathways
Based on the known activities of other piperidine alkaloids, such as piperine, it is hypothesized that this compound may exert its anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[2][3]
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Cell-Based Assays: Protocols and Data Presentation
The following section details the protocols for a panel of cell-based assays to characterize the biological activity of this compound.
Cytotoxicity Assessment
It is crucial to first determine the cytotoxic profile of this compound to identify a non-toxic concentration range for subsequent bioactivity assays.
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Workflow:
References
Application Note: Development of a Cell-Based Bioassay for the Quantification of (-)-Sedamine
Abstract
(-)-Sedamine is a piperidine (B6355638) alkaloid with a range of described biological activities, including potential antispasmodic and neuroprotective effects.[1] As research into its therapeutic potential continues, the need for a reliable method for its quantification becomes crucial. This application note describes the development and protocol for a cell-based bioassay for the quantification of this compound, leveraging the antiproliferative properties observed in similar piperidine alkaloids.[2] The assay utilizes the K562 human leukemia cell line and a resazurin-based cell viability reagent to generate a dose-dependent response curve, allowing for the determination of this compound concentration in unknown samples. This method provides a cost-effective and biologically relevant alternative to traditional chromatographic techniques for quantifying this compound.
Introduction
This compound, with the molecular formula C₁₄H₂₁NO, is a naturally occurring piperidine alkaloid.[1][3] Piperidine alkaloids are a diverse class of compounds known for a wide array of pharmacological activities, including cytotoxic, chemopreventive, and antitumor properties.[4] While the precise mechanism of action for this compound is still under investigation, preliminary studies suggest it may influence neurotransmitter systems.[1] Several piperidine alkaloids have demonstrated considerable inhibitory activity against cancer cell lines, such as the K562 cell line, by inducing apoptosis.[2]
This application note details a protocol for a bioassay to quantify this compound based on its cytotoxic effects on K562 cells. The assay is sensitive, reproducible, and suitable for screening and quantifying this compound in various samples.
Principle of the Bioassay
The bioassay is based on the principle that this compound exhibits a dose-dependent cytotoxic effect on K562 cells. The viability of the cells after treatment with this compound is quantified using a resazurin-based assay. Resazurin (B115843) (a blue, non-fluorescent compound) is reduced by metabolically active cells to the highly fluorescent pink compound, resorufin. The fluorescence intensity is directly proportional to the number of viable cells. By constructing a standard curve with known concentrations of this compound, the concentration of this compound in an unknown sample can be determined by interpolating its effect on cell viability.
Materials and Reagents
-
This compound standard (purity ≥98%)
-
K562 (Human Chronic Myelogenous Leukemia) cell line
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Resazurin sodium salt
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well, clear-bottom, black-sided cell culture plates
-
Hemocytometer
-
Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)
Experimental Protocols
Cell Culture and Maintenance
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain exponential growth.
-
Prior to the assay, assess cell viability using the Trypan Blue exclusion method. Ensure cell viability is >95%.
Preparation of Reagents
-
Complete Cell Culture Medium: RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin.
-
This compound Stock Solution (10 mM): Dissolve 2.19 mg of this compound (MW: 219.32 g/mol ) in 1 mL of DMSO.[1][3] Store at -20°C.
-
Resazurin Solution (0.15 mg/mL): Dissolve 1.5 mg of resazurin sodium salt in 10 mL of sterile PBS. Filter-sterilize and store protected from light at 4°C.
Bioassay Protocol
-
Cell Seeding:
-
Harvest K562 cells in their exponential growth phase.
-
Centrifuge at 200 x g for 5 minutes and resuspend the cell pellet in fresh complete medium.
-
Count the cells using a hemocytometer and adjust the cell density to 2 x 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension (20,000 cells/well) into the wells of a 96-well plate.
-
Include wells for "cells only" (negative control) and "medium only" (blank).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Treatment with this compound:
-
Prepare serial dilutions of the this compound stock solution in complete medium to create working solutions at twice the final desired concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, 0 µM).
-
Add 100 µL of the working solutions to the corresponding wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.
-
Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 4 hours at 37°C and 5% CO₂.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis
-
Subtract the average fluorescence of the "medium only" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Fluorescence of treated cells / Fluorescence of untreated cells) x 100
-
Plot the % Viability against the log of the this compound concentration.
-
Perform a non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
To quantify this compound in an unknown sample, measure its effect on cell viability and determine the concentration from the standard curve.
Quantitative Data Summary
The following table summarizes the expected data from the bioassay, which would be used to generate a dose-response curve and determine the IC₅₀ value for this compound.
| This compound Conc. (µM) | Log Concentration | % Cell Viability (Mean ± SD) |
| 100 | 2.00 | 15.2 ± 2.1 |
| 50 | 1.70 | 35.8 ± 3.5 |
| 25 | 1.40 | 51.2 ± 4.2 |
| 12.5 | 1.10 | 70.1 ± 5.8 |
| 6.25 | 0.80 | 85.4 ± 6.3 |
| 3.125 | 0.50 | 94.7 ± 5.1 |
| 0 | - | 100 ± 4.8 |
Table 1: Representative quantitative data for the effect of this compound on K562 cell viability.
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Workflow for the this compound quantification bioassay.
Caption: Logical flow for data analysis and quantification.
References
- 1. Buy this compound | 497-88-1 [smolecule.com]
- 2. Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vitro Models for Studying the Effects of (-)-Sedamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid found in plants of the Sedum species.[1] Preliminary research suggests that this compound may possess both neuroprotective and antispasmodic properties, making it a compound of interest for further pharmacological investigation.[1] These application notes provide a comprehensive overview of established in vitro models and detailed protocols to study the biological effects of this compound.
Due to a lack of specific published data on the quantitative effects and precise mechanisms of action of this compound, this document presents generalized protocols and hypothetical data based on the activities of similar piperidine alkaloids. These templates are intended to serve as a starting point for the systematic evaluation of this compound's therapeutic potential.
I. Neuroprotective Effects of this compound: In Vitro Models
A variety of in vitro models can be employed to investigate the potential neuroprotective effects of this compound. These assays typically involve exposing neuronal cells to a neurotoxic stimulus in the presence and absence of the test compound.
A. Recommended Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used and well-characterized cell line that can be differentiated into a more mature neuronal phenotype. These cells are suitable for high-throughput screening and mechanistic studies.
-
Primary Neuronal Cultures: Cultures derived from rodent (e.g., rat, mouse) cortex, hippocampus, or cerebellum provide a more physiologically relevant model, albeit with higher complexity and lower throughput.
B. Induction of Neurotoxicity:
To mimic neurodegenerative conditions, various toxins can be used to induce cell death:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone (B1679576) are commonly used to induce oxidative stress, a key factor in neurodegenerative diseases like Parkinson's disease.
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) can be used to model excitotoxicity, which is implicated in conditions such as stroke and Alzheimer's disease.
-
Amyloid-β (Aβ) Toxicity: Aggregated Aβ peptides can be applied to model the neurotoxicity observed in Alzheimer's disease.
C. Key Experimental Protocols:
1. Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the protective effects of this compound against a neurotoxic insult.
-
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of viable cells. A reduction in mitochondrial reductase activity leads to a decreased conversion of MTT to formazan (B1609692), indicating cell death.
-
LDH Assay (Lactate Dehydrogenase): This assay measures the release of LDH from damaged cells into the culture medium, providing an indicator of cytotoxicity.
Protocol 1: Neuroprotection against Oxidative Stress in SH-SY5Y Cells (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Compound Pre-treatment: Prepare various concentrations of this compound in serum-free DMEM. Remove the culture medium and pre-treat the cells with the this compound solutions for 2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known antioxidant like N-acetylcysteine).
-
Induction of Neurotoxicity: Following pre-treatment, add the neurotoxin (e.g., 100 µM H₂O₂) to the wells (except for the control wells) and incubate for 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells. Plot a dose-response curve to determine the EC₅₀ value of this compound.
2. Mechanistic Assays
To understand how this compound exerts its neuroprotective effects, further assays can be performed:
-
Reactive Oxygen Species (ROS) Measurement: Assays using fluorescent probes like DCFDA (2',7'-dichlorofluorescein diacetate) can quantify intracellular ROS levels.
-
Apoptosis Assays: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can distinguish between apoptotic and necrotic cell death. Western blotting for key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) can also be performed.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: Fluorescent dyes like JC-1 or TMRE can be used to assess mitochondrial health.
D. Hypothetical Quantitative Data for this compound's Neuroprotective Effects
The following table summarizes hypothetical data for the neuroprotective effects of this compound, based on typical results observed for other neuroprotective piperidine alkaloids.
| Assay | Neurotoxin | Cell Line | Parameter | Hypothetical Value |
| MTT Assay | H₂O₂ (100 µM) | SH-SY5Y | EC₅₀ | 15 µM |
| ROS Assay | 6-OHDA (50 µM) | SH-SY5Y | IC₅₀ | 10 µM |
| Caspase-3 Activity | Aβ₁₋₄₂ (10 µM) | Primary Cortical Neurons | % Inhibition at 20 µM | 60% |
E. Potential Signaling Pathways in Neuroprotection
Based on the known mechanisms of other neuroprotective alkaloids, this compound might act through one or more of the following pathways.
Caption: Hypothetical signaling pathways for this compound's neuroprotective effects.
II. Antispasmodic Effects of this compound: In Vitro Models
The antispasmodic activity of this compound can be evaluated using isolated smooth muscle preparations. These assays measure the ability of the compound to relax pre-contracted smooth muscle tissue.
A. Recommended Tissue Preparations:
-
Guinea Pig Ileum: A classic and widely used model for studying intestinal smooth muscle contractility.
-
Rat or Rabbit Jejunum/Ileum: Alternative intestinal preparations that are also well-characterized.
-
Tracheal Smooth Muscle: To investigate effects on airway smooth muscle.
B. Induction of Smooth Muscle Contraction:
-
Acetylcholine (B1216132) (ACh) or Carbachol: Muscarinic receptor agonists that induce smooth muscle contraction.
-
Histamine: Acts on H1 receptors to cause smooth muscle contraction.
-
High Potassium (K⁺) Solution: Depolarizes the cell membrane, leading to the opening of voltage-gated calcium channels and subsequent contraction, bypassing receptor-mediated mechanisms.
C. Key Experimental Protocols:
1. Isolated Tissue Bath Assay
This is the gold standard for assessing antispasmodic activity.
Protocol 2: Inhibition of Acetylcholine-Induced Contractions in Guinea Pig Ileum
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise a segment of the terminal ileum.
-
Clean the ileum segment of mesenteric tissue and flush the lumen with Tyrode's solution.
-
Cut the ileum into 2-3 cm segments.
-
-
Mounting:
-
Mount each ileum segment in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (B8564812) (95% O₂ / 5% CO₂).
-
Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.
-
Apply a resting tension of 1 g and allow the tissue to equilibrate for 60 minutes, with washes every 15 minutes.
-
-
Induction of Contraction:
-
Obtain a cumulative concentration-response curve for acetylcholine (ACh) (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline contractile response.
-
-
Inhibition Assay:
-
Wash the tissue and allow it to return to baseline.
-
Incubate the tissue with a specific concentration of this compound for 20-30 minutes.
-
Obtain a second cumulative concentration-response curve for ACh in the presence of this compound.
-
Repeat this process with different concentrations of this compound.
-
-
Data Analysis:
-
Plot the log concentration of ACh against the contractile response (as a percentage of the maximum response).
-
Determine the EC₅₀ of ACh in the absence and presence of different concentrations of this compound.
-
A rightward shift in the ACh concentration-response curve indicates an antagonistic effect. Calculate the pA₂ value if the antagonism is competitive.
-
2. Calcium Channel Blocking Activity
To investigate if the antispasmodic effect is mediated through the blockade of calcium channels, a high K⁺ solution is used to induce contraction.
Protocol 3: Effect on High K⁺-Induced Contractions
-
Tissue Preparation and Mounting: Follow steps 1 and 2 from Protocol 2.
-
Induction of Contraction:
-
Induce a sustained contraction by replacing the normal Tyrode's solution with a high K⁺ solution (e.g., 80 mM KCl).
-
-
Relaxation Assay:
-
Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation of the smooth muscle.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the maximal contraction induced by the high K⁺ solution.
-
Plot a concentration-response curve and determine the IC₅₀ value for this compound.
-
D. Hypothetical Quantitative Data for this compound's Antispasmodic Effects
The following table presents hypothetical data for the antispasmodic effects of this compound, based on typical results for other antispasmodic piperidine alkaloids.
| Assay | Spasmogen | Tissue | Parameter | Hypothetical Value |
| Isolated Tissue Bath | Acetylcholine | Guinea Pig Ileum | pA₂ | 6.5 |
| Isolated Tissue Bath | High K⁺ (80 mM) | Rat Jejunum | IC₅₀ | 25 µM |
| Receptor Binding | [³H]-QNB (Muscarinic M₃) | Rat Cortex Homogenate | Kᵢ | 150 nM |
E. Potential Signaling Pathways in Antispasmodic Action
The antispasmodic effects of piperidine alkaloids are often attributed to antagonism of muscarinic receptors or blockade of calcium channels.
Caption: Hypothetical mechanisms of this compound's antispasmodic action.
III. Experimental Workflow and Logical Relationships
The following diagram illustrates a logical workflow for the in vitro investigation of this compound.
References
Application Notes and Protocols for Scaling Up (-)-Sedamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine, a piperidine (B6355638) alkaloid first isolated from Sedum acre, has garnered interest for its potential pharmacological activities. As research progresses towards preclinical and clinical studies, the demand for efficient and scalable synthetic routes to enantiomerically pure this compound increases. This document provides detailed application notes and protocols for two promising techniques for the large-scale synthesis of this compound: Rhodium-Catalyzed Asymmetric Transfer Hydrogenation and an Organocatalytic Mannich Reaction. These methods offer high stereoselectivity and potential for process optimization, making them suitable for industrial applications.
General Synthesis Workflow
The overall strategy for the synthesis of this compound and related 2-substituted piperidines on a larger scale involves a few key stages, from the preparation of starting materials to the final purification of the active pharmaceutical ingredient (API).
Application Notes and Protocols for (-)-Sedamine as a Pharmacological Tool in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a naturally occurring piperidine (B6355638) alkaloid found in various Sedum species.[1] As a member of the piperidine alkaloid class, it holds potential as a pharmacological tool in neuroscience research due to the known neuromodulatory activities of this chemical scaffold.[2] Piperidine alkaloids are known to interact with a variety of targets within the central nervous system, exhibiting a range of effects from neuroprotection to modulation of neurotransmitter systems.[2][3] This document provides an overview of the potential applications of this compound in neuroscience and detailed protocols for its characterization.
While specific quantitative data on the binding affinities and in vivo effects of this compound are not extensively available in the current scientific literature, this guide offers standardized protocols that can be adapted and optimized for the evaluation of this compound's pharmacological profile.
Data Presentation
The following tables are templates for the presentation of quantitative data that would be generated from the experimental protocols described herein.
Table 1: this compound Binding Affinity Profile
| Target | Radioligand | Kᵢ (nM) | Kᵢ (µM) | Source Organism/Cell Line | Reference |
| Sigma-1 Receptor | --INVALID-LINK---Pentazocine | Data not available | Data not available | e.g., Guinea pig brain membranes | To be determined |
| Sigma-2 Receptor | [³H]DTG | Data not available | Data not available | e.g., Rat liver membranes | To be determined |
| Dopamine (B1211576) Transporter (DAT) | [³H]WIN 35,428 | Data not available | Data not available | e.g., HEK293-hDAT cells | To be determined |
| Serotonin Transporter (SERT) | [³H]Citalopram | Data not available | Data not available | e.g., HEK293-hSERT cells | To be determined |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Data not available | Data not available | e.g., HEK293-hNET cells | To be determined |
| NMDA Receptor | [³H]MK-801 | Data not available | Data not available | e.g., Rat cortical membranes | To be determined |
Table 2: In Vivo Effects of this compound
| Experimental Model | Key Parameters Measured | Dose Range | Effect | Reference |
| Microdialysis | % Change in Striatal Dopamine | Data not available | To be determined | To be determined |
| Locomotor Activity | Total Distance Traveled (cm) | Data not available | To be determined | To be determined |
| Conditioned Place Preference | Time in Drug-Paired Chamber (s) | Data not available | To be determined | To be determined |
Experimental Protocols
1. Radioligand Binding Assays
These assays are essential for determining the affinity of this compound for specific receptor and transporter targets.
a. Membrane Preparation
-
Homogenize tissue (e.g., rodent brain regions) or cultured cells expressing the target of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh ice-cold buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
b. Binding Assay
-
In a 96-well plate, combine the membrane preparation (typically 50-200 µg of protein), a specific radioligand for the target of interest (at a concentration near its Kd), and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known, unlabeled ligand for the target.
-
Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. In Vivo Microdialysis for Dopamine Release
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[4]
a. Surgical Implantation of Guide Cannula
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Following aseptic procedures, expose the skull and drill a small hole over the target brain region (e.g., striatum or nucleus accumbens).
-
Implant a guide cannula stereotaxically to the desired coordinates and secure it to the skull with dental cement.
-
Allow the animal to recover for at least 5-7 days post-surgery.
b. Microdialysis Procedure
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
Allow a stabilization period of at least 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
After collecting stable baseline samples, administer this compound (e.g., via intraperitoneal injection or through the dialysis probe for local administration).
-
Continue collecting dialysate samples for a desired period post-administration to monitor changes in dopamine levels.
-
At the end of the experiment, euthanize the animal and verify the probe placement through histological analysis.
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
3. Behavioral Assays
a. Locomotor Activity
This assay assesses the effect of this compound on spontaneous motor activity.[5]
-
Habituate the animals (e.g., mice) to the testing room for at least 60 minutes before the experiment.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
Immediately place the animal into an open-field arena (e.g., a 40 x 40 cm box).
-
Record the animal's activity for a set period (e.g., 30-60 minutes) using an automated video-tracking system.
-
Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and stereotypic behaviors.
b. Conditioned Place Preference (CPP)
CPP is a classical conditioning paradigm used to evaluate the rewarding or aversive properties of a drug.
-
Pre-Conditioning Phase: On day 1, place each animal in the CPP apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber) and allow free exploration for 15-20 minutes to determine any initial chamber preference.
-
Conditioning Phase (Days 2-7): This phase typically involves alternating injections of the drug and vehicle.
-
On drug conditioning days, administer this compound and confine the animal to one of the chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes. The order of drug and vehicle administration should be counterbalanced across animals.
-
-
Test Phase (Day 8): In a drug-free state, place the animal in the central (neutral) chamber and allow it to freely explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates a rewarding effect, while a significant decrease suggests an aversive effect.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway for this compound's Neuroprotective Effects
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, piperidine alkaloids are known to interact with various neuroprotective pathways. A plausible hypothetical pathway could involve the modulation of sigma-1 receptors, which are known to influence neuronal survival through various downstream effectors.
Caption: Hypothetical neuroprotective signaling pathway of this compound via sigma-1 receptor modulation.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in determining the binding affinity of this compound for a specific target.
Caption: Experimental workflow for determining the binding affinity of this compound.
Experimental Workflow for In Vivo Microdialysis
This diagram outlines the process of measuring neurotransmitter release in response to this compound administration.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Increased dopamine release in vivo in nucleus accumbens and caudate nucleus of the rat during drinking: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of (-)-Sedamine in Ion Channel Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a piperidine (B6355638) alkaloid naturally occurring in plants of the Sedum genus. While research has suggested its potential as an antispasmodic and neuroprotective agent, the specific molecular mechanisms underlying these effects remain largely unexplored. Alkaloids with a piperidine scaffold have been shown to modulate the activity of various ion channels, which are critical regulators of neuronal excitability and muscle function. For instance, piperine, another well-known piperidine alkaloid, has been demonstrated to inhibit voltage-gated sodium channels.[1] This has led to the hypothesis that this compound may exert its physiological effects through interaction with one or more types of ion channels.
These application notes provide a comprehensive guide for researchers interested in investigating the effects of this compound on ion channel function. The following sections outline detailed protocols for characterizing the potential interaction of this compound with voltage-gated sodium channels (Nav), a plausible target based on the activity of structurally related alkaloids. The described methodologies can be adapted to study other ion channels as well.
Data Presentation: Characterizing the Inhibitory Effects of this compound on Voltage-Gated Sodium Channels
Quantitative analysis is crucial for determining the potency and mechanism of action of this compound on ion channels. The following tables are templates for summarizing key experimental data.
Table 1: Concentration-Dependent Block of Peak Nav Current by this compound
| This compound Concentration (µM) | Peak Inward Current (pA) | % Inhibition |
| 0 (Control) | 0 | |
| 1 | ||
| 10 | ||
| 30 | ||
| 100 | ||
| 300 | ||
| IC50 (µM) | \multicolumn{2}{c | }{Calculated from concentration-response curve} |
Table 2: Effects of this compound on the Voltage-Dependence of Nav Channel Activation and Inactivation
| Treatment | V1/2 of Activation (mV) | Slope Factor (k) of Activation | V1/2 of Inactivation (mV) | Slope Factor (k) of Inactivation |
| Control | ||||
| This compound (IC50 concentration) |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology to Measure Nav Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to record voltage-gated sodium currents from a suitable mammalian cell line (e.g., HEK293 cells stably expressing a specific Nav subtype, such as Nav1.7) and to assess the inhibitory effects of this compound.
Materials:
-
HEK293 cells stably expressing the target Nav channel
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Poly-L-lysine coated glass coverslips
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 1 EGTA (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO) and serial dilutions in external solution
-
Patch-clamp rig (amplifier, micromanipulator, microscope, data acquisition system)
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and microforge
Procedure:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target Nav channel in DMEM supplemented with 10% FBS and antibiotics.
-
Plate cells onto poly-L-lysine coated glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Fire-polish the pipette tips using a microforge to ensure a smooth surface for gigaseal formation.
-
-
Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Data Acquisition:
-
To measure the concentration-dependent block, apply depolarizing voltage steps (e.g., to 0 mV for 50 ms) from the holding potential to elicit peak inward Na+ currents.
-
Record baseline currents in the external solution (control).
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration before recording the current.
-
To assess the voltage-dependence of activation, apply a series of depolarizing steps (e.g., from -80 mV to +40 mV in 5 mV increments).
-
To assess the voltage-dependence of steady-state inactivation, apply a series of pre-pulses (e.g., from -120 mV to -10 mV for 500 ms) followed by a test pulse to 0 mV.
-
Data Analysis:
-
Measure the peak inward current amplitude for each this compound concentration.
-
Calculate the percentage of inhibition at each concentration relative to the control current.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
For activation curves, plot the normalized conductance as a function of voltage and fit with a Boltzmann equation to determine the half-maximal activation voltage (V1/2) and the slope factor (k).
-
For inactivation curves, plot the normalized peak current as a function of the pre-pulse potential and fit with a Boltzmann equation to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound on neuronal excitability.
Experimental Workflow
Caption: Workflow for electrophysiological characterization of this compound.
Logical Relationship of Analysis
Caption: Data analysis pipeline for patch-clamp experiments.
References
Application of (-)-Sedamine in Antimicrobial Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine is a piperidine (B6355638) alkaloid found in plants of the Sedum genus. While research into its biological activities is ongoing, preliminary studies and the known antimicrobial properties of structurally related piperidine alkaloids suggest its potential as a subject for antimicrobial research. This document provides detailed application notes on the current understanding of this compound's antimicrobial potential and standardized protocols for its evaluation.
While specific quantitative data on the antimicrobial activity of this compound is limited in publicly available literature, some studies have initiated investigations into its effects on common bacterial pathogens. One study mentioned the investigation of its bioactivity against Escherichia coli and Staphylococcus aureus, although quantitative results were not provided.
Data Presentation: Antimicrobial Activity of Structurally Related Piperidine Alkaloids
To provide a contextual framework for the potential antimicrobial efficacy of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of other piperidine alkaloids against various microorganisms.
| Alkaloid | Microorganism | MIC (µg/mL) | Reference |
| (-)-(2R,3R,6R)-7-hydroxyspectaline | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5-50 | [1] |
| (-)-(2R,3R,6R)-iso-6-spectaline | Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5-50 | [1] |
| Epidihydropinidine | Pseudomonas aeruginosa | 5.37 | [2] |
| Epidihydropinidine | Enterococcus faecalis | 5.37 | [2] |
| Epidihydropinidine | Candida glabrata | 5.37 | [2] |
| Epidihydropinidine | Candida albicans | 5.37 | [2] |
| Piperine | Escherichia coli | 3.125-100 | [3] |
| Piperine | Pseudomonas aeruginosa | >100 | [3] |
| Piperine | Candida albicans | 3.125-100 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the antimicrobial properties of this compound. These are standardized methods that can be adapted for this specific compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Resazurin (B115843) solution (optional, for viability indication)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)
-
Negative control (broth only)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will create a concentration gradient of this compound.
-
-
Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar (B569324) plate overnight.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic/antifungal instead of this compound.
-
Negative Control (Sterility Control): A well with 200 µL of broth only.
-
Growth Control: A well with 100 µL of broth and 100 µL of the inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm. The addition of a viability indicator like resazurin can also aid in determining the endpoint.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the plates at the appropriate temperature and duration.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in CFU compared to the initial inoculum.
Protocol 3: Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation.
Materials:
-
This compound
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose (for bacteria) or RPMI-1640 (for fungi)
-
Bacterial or fungal strains known to form biofilms
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%) or acetic acid (33%)
-
Microplate reader
Procedure:
-
Preparation of Plates and Inoculum: Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate as described in the MIC protocol. Prepare the microbial inoculum as described previously.
-
Inoculation and Incubation: Add the inoculum to the wells and incubate for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently discard the planktonic cells by inverting the plate and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells thoroughly with sterile water until the wash water is clear.
-
Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to dissolve the bound crystal violet.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.
Mandatory Visualizations
Diagram 1: General Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for MIC and MBC/MFC determination of this compound.
Diagram 2: Workflow for Anti-Biofilm Assay
References
Application Notes and Protocols for the Radiolabeling of (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Sedamine, a piperidine (B6355638) alkaloid naturally found in plants of the Sedum species, has garnered interest for its potential pharmacological activities.[1] To facilitate in-depth studies of its pharmacokinetics, metabolism, receptor binding, and overall biological fate, the synthesis of radiolabeled this compound is essential. Radiolabeled compounds serve as invaluable tracers in biomedical research, allowing for sensitive and quantitative analysis of a drug candidate's behavior in biological systems.[2][3]
This document provides detailed application notes and hypothetical protocols for the preparation of this compound labeled with tritium (B154650) ([³H]), carbon-14 (B1195169) ([¹⁴C]), and iodine-125 (B85253) ([¹²⁵I]). These methods are based on established radiochemical techniques and are designed to be adaptable for a well-equipped radiochemistry laboratory.
Method 1: Tritium Labeling of this compound via N-methylation of a Precursor
Application Note
This method describes the synthesis of --INVALID-LINK---sedamine by introducing a tritium-labeled methyl group onto the piperidine nitrogen. This is a robust and widely used strategy for tritium labeling, as N-methylation reactions are generally high-yielding and the resulting N-[³H]methyl group is metabolically stable under many conditions.[4] The protocol involves two main stages: first, the synthesis of the N-desmethyl precursor of this compound, and second, the radiolabeling reaction using [³H]methyl iodide. The high specific activity achievable with tritium makes this tracer ideal for receptor binding assays and in vitro studies.[2]
Experimental Protocol
Part A: Synthesis of N-desmethyl-(-)-sedamine (Precursor)
-
Demethylation of this compound: To a solution of this compound (1 mmol) in a suitable solvent such as chloroform, add a demethylating agent (e.g., 1-chloroethyl chloroformate followed by methanolysis).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-desmethyl-(-)-sedamine precursor.
-
Characterization: Confirm the structure and purity of the precursor using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Part B: Radiolabeling with [³H]Methyl Iodide
-
Reaction Setup: In a sealed vial, dissolve the N-desmethyl-(-)-sedamine precursor (1-5 mg) in a polar aprotic solvent like DMF or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine, to deprotonate the secondary amine.
-
Radiolabeling: Introduce [³H]methyl iodide (with high specific activity) into the reaction mixture. The reaction is typically carried out at room temperature or with gentle heating.
-
Reaction Time and Monitoring: Allow the reaction to proceed for 1-4 hours. The progress can be monitored by radio-TLC or radio-HPLC.
-
Purification: Purify the resulting --INVALID-LINK---sedamine using reverse-phase high-performance liquid chromatography (HPLC) to separate it from unreacted precursor and other impurities.
-
Analysis and Quantification: Determine the radiochemical purity and specific activity of the final product using radio-HPLC and liquid scintillation counting.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Precursor Amount | 2.0 mg |
| [³H]Methyl Iodide Activity | 100 mCi |
| Radiochemical Yield | 65% |
| Specific Activity | 80 Ci/mmol |
| Radiochemical Purity | >98% |
Experimental Workflow for --INVALID-LINK---Sedamine Synthesis
Caption: Workflow for the synthesis of --INVALID-LINK---sedamine.
Method 3: Radioiodination of the Phenyl Ring of this compound
Application Note
This method describes the direct radioiodination of the phenyl group in this compound with iodine-125, a gamma-emitting radionuclide suitable for in vitro assays and SPECT imaging. The reaction proceeds via electrophilic aromatic substitution. S[1]ince the phenyl ring in this compound is not activated, an oxidizing agent is required to generate a more electrophilic iodine species. C[1]ommon reagents for this purpose include Chloramine-T and Iodogen. It should be noted that this reaction may produce a mixture of ortho- and para-iodinated isomers, which would require careful purification.
Experimental Protocol
-
Preparation of Reagents: Prepare a solution of this compound in a phosphate (B84403) buffer (pH 7.0-7.5). If using Iodogen, pre-coat a reaction vial with the reagent.
-
Reaction Initiation: To the this compound solution, add Na[¹²⁵I]. If using Chloramine-T, add a freshly prepared solution of the oxidizing agent to initiate the reaction.
-
Reaction Time and Temperature: Allow the reaction to proceed at room temperature for 15-30 minutes.
-
Quenching the Reaction: Stop the reaction by adding a reducing agent, such as sodium metabisulfite, to consume any unreacted oxidized iodine.
-
Purification: Separate the --INVALID-LINK---sedamine from unreacted iodide and other byproducts using a C18 Sep-Pak cartridge or by radio-HPLC.
-
Analysis: Determine the radiochemical purity of the final product by radio-TLC or radio-HPLC.
Quantitative Data (Hypothetical)
| Parameter | Value |
| This compound Amount | 100 µg |
| Na[¹²⁵I] Activity | 1 mCi |
| Oxidizing Agent | Iodogen |
| Radiochemical Yield | 40% |
| Specific Activity | ~2000 Ci/mmol (no-carrier-added) |
| Radiochemical Purity | >95% |
Experimental Workflow for --INVALID-LINK---Sedamine Synthesis
Caption: Workflow for the synthesis of --INVALID-LINK---sedamine.
References
- 1. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openmedscience.com [openmedscience.com]
- 3. moravek.com [moravek.com]
- 4. Tritium O-Methylation of N-Alkoxy Maleimide Derivatives as Labeling Reagents for Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Sedamine-Based Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of (-)-sedamine-based derivatives as potential therapeutic agents. This document outlines their synthesis, biological activities, and proposed mechanisms of action, offering valuable insights for researchers in the field of drug discovery.
Introduction
This compound, a piperidine (B6355638) alkaloid first isolated from Sedum acre, has emerged as a promising scaffold for the development of novel drug candidates.[1] Its unique stereochemistry and inherent biological activity make it an attractive starting point for the synthesis of derivatives with a wide range of pharmacological properties. Research into this compound and its analogues has revealed potential applications in neuroscience, with particular interest in their effects on amine oxidases.
Data Presentation
The following table summarizes the available quantitative data for this compound and its derivatives, focusing on their inhibitory activity against various enzymes. This data provides a basis for structure-activity relationship (SAR) studies and further optimization of lead compounds.
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Source |
| This compound | Pea Seedling Amine Oxidase (PSAO) | In the range of 0.03–1.0 mM | [2] |
| (-)-Allosedamine | Pea Seedling Amine Oxidase (PSAO) | Weaker inhibitor than this compound | [2] |
| (-)-Nor-sedamine | Pea Seedling Amine Oxidase (PSAO) | ~5-fold stronger inhibitor than this compound | [2] |
| (-)-Norallosedamine | Pea Seedling Amine Oxidase (PSAO) | Stronger inhibitor than this compound | [2] |
Note: Specific Kᵢ values for each derivative were not available in the cited literature, but their relative inhibitory potencies were described.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various stereoselective routes. A common approach involves the asymmetric synthesis of the piperidine core, followed by functionalization.
Protocol for the Synthesis of this compound:
A multi-step synthesis starting from commercially available precursors can be employed. Key steps often include an asymmetric allylation or amination reaction to establish the chiral centers, followed by a ring-closing metathesis or other cyclization strategy to form the piperidine ring. The final steps typically involve N-methylation to yield this compound. For a detailed synthetic procedure, refer to the work of Beyerman et al. (1956) and subsequent improved syntheses.[1]
Synthesis of Nor-sedamine and Norallosedamine:
The synthesis of nor-sedamine and norallosedamine, the N-demethylated analogs of sedamine and allosedamine, can be achieved by adapting the synthetic routes for their methylated counterparts, omitting the final N-methylation step. Alternatively, demethylation of the parent alkaloids can be performed.
Pea Seedling Amine Oxidase (PSAO) Inhibition Assay
This protocol describes the determination of the inhibitory activity of this compound derivatives against PSAO.
Materials:
-
Pea seedlings (Pisum sativum)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Horseradish peroxidase (HRP)
-
Guaiacol
-
Putrescine (substrate)
-
This compound derivatives (test compounds)
-
Spectrophotometer
Enzyme Preparation:
-
Germinate pea seeds in the dark for 7-10 days.
-
Homogenize the seedlings in cold potassium phosphate buffer.
-
Centrifuge the homogenate to remove cell debris.
-
The supernatant containing PSAO can be used directly or further purified using column chromatography.
Assay Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, guaiacol, and HRP in a cuvette.
-
Add the plant extract (enzyme source) to the mixture.
-
Add the this compound derivative at various concentrations.
-
Initiate the reaction by adding the substrate, putrescine.
-
Monitor the increase in absorbance at 436 nm over time using a spectrophotometer. The rate of reaction is proportional to the PSAO activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 or Kᵢ value.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a proposed mechanism of action for this compound derivatives as inhibitors of amine oxidases, which are involved in neurotransmitter metabolism.
Caption: Proposed mechanism of action of this compound derivatives.
Experimental Workflow Diagram
This diagram outlines the general workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: Workflow for this compound derivative drug discovery.
Logical Relationship Diagram
This diagram illustrates the key structural features of this compound derivatives and their relationship to inhibitory activity against pea seedling amine oxidase (PSAO).
Caption: Structure-activity relationships of this compound derivatives.
References
Solid-Phase Synthesis of (-)-Sedamine Analogs: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of analogs of the piperidine (B6355638) alkaloid (-)-sedamine. The methodologies described herein are designed to facilitate the rapid generation of diverse libraries of sedamine-like compounds for screening and lead optimization in drug discovery programs.
Introduction to this compound
This compound is a naturally occurring piperidine alkaloid that, along with its analogs, has garnered interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide range of biologically active compounds and pharmaceuticals.[1] The development of efficient synthetic strategies to access diverse analogs of this compound is crucial for exploring their therapeutic potential. Solid-phase organic synthesis (SPOS) offers a powerful platform for this purpose by simplifying purification, enabling the use of excess reagents to drive reactions to completion, and facilitating automation.[2][3]
Key Synthetic Strategy: A Representative Solid-Phase Approach
While a specific solid-phase synthesis for this compound has not been extensively documented, a robust and adaptable strategy for the synthesis of 2-substituted piperidine analogs can be extrapolated from established methods. The following protocol outlines a representative approach utilizing a resin-bound aldehyde, followed by the addition of a suitable organometallic reagent and subsequent cyclization and cleavage. This method allows for the introduction of diversity at the 2-position of the piperidine ring, mimicking the core structure of sedamine.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a 2-Aryl-Piperidine Analog Library
This protocol describes the synthesis of a library of 2-aryl-piperidine analogs on a solid support, a core structure related to this compound.
Materials:
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF)
-
Fmoc-4-formyl-3,5-dimethoxyphenoxyacetic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Aryl Grignard reagents (e.g., Phenylmagnesium bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Methanol (MeOH)
-
Diethyl ether
Procedure:
-
Resin Preparation and Linker Attachment:
-
Swell Rink Amide resin in DMF for 1-2 hours in a solid-phase synthesis vessel.[2]
-
Wash the resin thoroughly with DMF and then DCM.[2]
-
Couple Fmoc-4-formyl-3,5-dimethoxyphenoxyacetic acid (as a cleavable linker with an aldehyde handle) to the resin using HBTU/HOBt/DIPEA in DMF for 4-6 hours.[1]
-
Wash the resin extensively with DMF and DCM.[1]
-
Remove the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).[2]
-
Wash the resin with DMF and DCM.[2]
-
-
Formation of the Piperidine Ring Precursor:
-
Swell the resin in anhydrous THF.
-
Add a solution of the desired Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 5-10 equivalents) in THF to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium (B1175870) chloride.
-
Wash the resin with THF, water, DMF, and DCM.
-
-
Intramolecular Cyclization and Reduction (Hypothetical Steps for Piperidine Formation):
-
This step is a representative pathway and would require optimization.
-
A subsequent set of reactions would be required to form the piperidine ring. This could involve, for example, the introduction of a nitrogen-containing moiety and a reductive amination/cyclization strategy. For the purpose of this representative protocol, we will assume a successful cyclization to the piperidine scaffold.
-
-
Cleavage and Purification:
-
Wash the resin with DCM and dry under vacuum.[2]
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.[2]
-
Precipitate the crude product by adding cold diethyl ether.[2]
-
Centrifuge and decant the ether.[2]
-
Dry the crude product under vacuum.[2]
-
Purify the product by reverse-phase HPLC.[2]
-
Data Presentation
The biological activity of synthesized sedamine analogs can be evaluated through various assays. The following table presents hypothetical inhibitory activity data against a relevant enzyme, such as an amine oxidase, which has been shown to interact with sedamine derivatives.
| Compound ID | R-Group at Position 2 | Inhibition Constant (Ki) in mM[4] |
| This compound | -CH(OH)Ph | Not specified |
| Allo-sedamine | Stereoisomer of Sedamine | Weaker inhibitor than sedamine |
| Nor-sedamine | H | ~5-fold stronger inhibitor than sedamine |
| Nor-allo-sedamine | Stereoisomer of Nor-sedamine | Strongest inhibitor in the series |
Mandatory Visualizations
Solid-Phase Synthesis Workflow for a this compound Analog
Caption: Workflow for the solid-phase synthesis of a this compound analog.
Logical Relationship of Key Synthesis Stages
Caption: Key stages in solid-phase synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Sedamine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of (-)-Sedamine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for obtaining enantiomerically pure this compound?
A1: The main approaches to synthesizing enantiopure this compound can be broadly categorized into two strategies:
-
Resolution of a racemic mixture: This was the method used in the first documented synthesis. A racemic mixture of sedamine is prepared, and then the enantiomers are separated using a chiral resolving agent.[1]
-
Asymmetric synthesis: This approach directly produces the desired enantiomer, avoiding the need for resolution. Key asymmetric methods include:
-
L-Proline-catalyzed α-aminooxylation: This organocatalytic method can produce this compound with high enantiomeric excess (95% ee).[2]
-
Silver-catalyzed asymmetric Mannich reaction: This method utilizes a chiral ligand to induce stereoselectivity.[1]
-
Use of chiral auxiliaries: Chiral auxiliaries, such as SAMP, can be employed to control the stereochemistry during the synthesis.[3]
-
Stereoselective reduction: The reduction of a ketone precursor using chiral catalysts, like Jacobsen's catalyst, can yield this compound with high optical purity.[3]
-
Intramolecular cyclization reactions: Methods like palladium-catalyzed cyclocarbonylation or silver(I)-catalyzed allene (B1206475) cyclization can be used to construct the piperidine (B6355638) ring with the desired stereochemistry.[4][5][6]
-
Q2: What is the biosynthetic pathway of this compound?
A2: The biosynthesis of this compound in plants, such as Sedum acre, involves the following key precursors:
-
The C6-C2 side chain is derived from phenylalanine.
-
The piperidine ring is formed from lysine (B10760008) via a nonsymmetrical intermediate.[7][8] This understanding is consistent with Robinson's classical biogenetic hypothesis.[7]
Q3: What are the key physical and chemical properties of this compound?
A3: this compound is a naturally occurring piperidine alkaloid.[9] Its key properties are:
-
Molecular Formula: C14H21NO[9]
-
Molecular Weight: 219.32 g/mol [9]
-
Melting Point: 88-89°C[9]
-
Solubility: It is soluble in organic solvents but has limited solubility in water.[9]
-
Chemical Reactions: As an alkaloid, it can undergo reactions such as alkylation, hydrolysis, and oxidation.[9]
Troubleshooting Guide
Low Diastereoselectivity in the Reduction of the Ketone Precursor
Problem: The reduction of the α-phenacyl-N-methylpiperidine ("Sedamine-ketone") precursor results in a mixture of diastereomers (sedamine and allosedamine), leading to a low yield of the desired this compound.
Possible Causes and Solutions:
-
Inadequate Reducing Agent: The choice of reducing agent significantly impacts the stereoselectivity of the reduction. Standard reducing agents like sodium borohydride (B1222165) (NaBH4) may not provide sufficient stereocontrol.[10]
-
Solution: Employ a bulkier reducing agent that can enhance facial selectivity. Alternatively, consider using a stereoselective catalytic reduction method. For instance, Jacobsen's catalyst with NaBH4 can be effective.[3]
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the transition state energies of the two possible diastereomeric products, thereby affecting the product ratio.
-
Solution: Perform the reduction at lower temperatures. This can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.
-
-
Solvent Effects: The solvent can influence the conformation of the substrate and the reducing agent, which in turn affects the stereochemical outcome.
-
Solution: Screen different solvents to find the optimal one for diastereoselectivity. Protic solvents may lead to different outcomes compared to aprotic solvents.
-
Poor Enantioselectivity in Asymmetric Synthesis
Problem: The asymmetric synthesis of this compound results in a low enantiomeric excess (ee).
Possible Causes and Solutions:
-
Catalyst Inactivity or Degradation: The chiral catalyst may be sensitive to air, moisture, or impurities in the reagents and solvents.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous, degassed solvents. Store the catalyst under an inert atmosphere (e.g., nitrogen or argon). It may be necessary to use freshly prepared or purified catalyst.
-
-
Incorrect Catalyst Loading: The ratio of catalyst to substrate is crucial for achieving high enantioselectivity.
-
Solution: Optimize the catalyst loading. A higher loading may improve the ee, but it also increases the cost. A screening of different loadings should be performed to find the optimal balance.
-
-
Suboptimal Ligand Choice (for metal-catalyzed reactions): The structure of the chiral ligand is critical for inducing asymmetry.
-
Solution: If using a metal-based catalyst, screen a library of chiral ligands to identify the one that provides the highest enantioselectivity for the specific transformation.
-
Low Yield in Ring-Closing Metathesis (RCM)
Problem: The ring-closing metathesis step to form the piperidine ring proceeds with a low yield.
Possible Causes and Solutions:
-
Catalyst Poisoning: The ruthenium-based catalysts commonly used for RCM are sensitive to certain functional groups and impurities.
-
Solution: Ensure the substrate is highly pure. Functional groups like unprotected amines or thiols can poison the catalyst. If present, they should be appropriately protected before the RCM step.
-
-
Inefficient Catalyst: The choice of RCM catalyst is important. First-generation Grubbs catalysts may be less efficient for some substrates compared to second or third-generation catalysts.
-
Solution: Experiment with different generations of Grubbs or Hoveyda-Grubbs catalysts to find the one that gives the best yield and reaction time for your specific substrate.
-
-
Substrate Concentration: RCM is an intramolecular reaction, and high concentrations can favor intermolecular side reactions, leading to oligomerization.
-
Solution: Perform the reaction under high dilution conditions to favor the intramolecular cyclization.
-
Data Presentation
Table 1: Comparison of Different Synthetic Methods for this compound
| Synthetic Method | Key Reagents/Catalysts | Reported Enantiomeric Excess (ee) | Overall Yield | Reference |
| Resolution of Racemic Sedamine | Chiral resolving agent | >99% | Not specified | [1] |
| L-Proline-Catalyzed α-Aminooxylation | L-Proline | 95% | Not specified | [2] |
| Silver-Catalyzed Asymmetric Mannich Reaction | Chiral ligand 136, Silver catalyst | Not specified | Not specified | [1] |
| Stereoselective Reduction of Ketone Precursor | Jacobsen's catalyst, NaBH4 | High | Not specified | [3] |
| Intramolecular Palladium-Catalyzed Cyclocarbonylation | Palladium catalyst | High | Not specified | [4] |
| Silver(I)-Catalyzed Allene Cyclization | Silver(I) catalyst | High | Not specified | [5][6] |
Experimental Protocols
Detailed Methodology for L-Proline-Catalyzed α-Aminooxylation of Aldehydes for the Synthesis of this compound (Adapted from[2])
This protocol outlines a key step in an efficient organocatalytic approach to the enantioselective synthesis of this compound.
-
Preparation of the Reaction Mixture: To a solution of the starting aldehyde in an appropriate solvent (e.g., chloroform), add L-proline (typically 20-30 mol%).
-
Addition of the Nitrosobenzene (B162901): Add nitrosobenzene to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-aminooxylated aldehyde.
-
Further Steps: The resulting intermediate is then taken through a series of further transformations, including an intramolecular cyclization, to construct the piperidine core and ultimately yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of sedamine by tethered cyclofunctionalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of (-)-sedinine by allene cyclization and iminium ion chemistry. | Semantic Scholar [semanticscholar.org]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Buy this compound | 497-88-1 [smolecule.com]
- 10. Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the stereoselective synthesis of (-)-Sedamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of (-)-Sedamine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity in the Asymmetric Step
Q: My key asymmetric reaction (e.g., Sharpless epoxidation or organocatalytic aza-Michael addition) is resulting in a low enantiomeric excess (ee). How can I improve this?
A: Low enantioselectivity is a common challenge and can often be addressed by systematically optimizing the reaction conditions.
-
Catalyst/Ligand Choice: The choice of chiral catalyst or ligand is paramount. In organocatalytic intramolecular aza-Michael additions, for instance, different prolinol-derived catalysts can have a significant impact on enantioselectivity.[1] Consider screening a variety of catalysts.
-
Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer.[1] However, excessively low temperatures can stall the reaction. It is crucial to find the optimal temperature balance.
-
Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and the transition state geometry. Experiment with a range of solvents to find the one that provides the best selectivity.
-
Additives: In some cases, the use of additives can enhance enantioselectivity. For organocatalytic reactions, co-catalysts like acids may be necessary to facilitate the formation of the active catalytic species.
-
Substrate Purity: Ensure the purity of your starting materials and reagents, as impurities can sometimes interfere with the catalyst's performance.
Issue 2: Poor Diastereoselectivity in Piperidine (B6355638) Ring Formation
Q: The cyclization step to form the piperidine ring is producing a mixture of diastereomers with poor selectivity for the desired this compound precursor. What can I do?
A: Achieving high diastereoselectivity in the formation of 2-substituted piperidines is critical. Several factors can be adjusted:
-
Chiral Auxiliaries: The use of chiral auxiliaries, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), can effectively control the stereochemistry during the installation of substituents on the piperidine ring.[2]
-
Reaction Conditions: As with enantioselectivity, temperature and solvent can play a significant role in diastereoselectivity. Lower temperatures generally favor the thermodynamically more stable diastereomer.
-
Choice of Reagents: The nature of the reagents used in the cyclization and subsequent transformations can influence the stereochemical outcome. For example, the choice of reducing agent for an intermediate imine can affect the direction of hydride attack.
-
Protecting Groups: The steric bulk of protecting groups on the nitrogen or other functional groups can influence the preferred conformation of the molecule during the reaction, thereby affecting diastereoselectivity.
Issue 3: Low Yield in the Ring-Closing Metathesis (RCM) Step
Q: I am experiencing a low yield during the ring-closing metathesis step to form the tetrahydropyridine (B1245486) intermediate. What are the potential causes and solutions?
A: Ring-closing metathesis is a powerful tool for forming cyclic structures, but its efficiency can be sensitive to several factors.
-
Catalyst Choice and Loading: The choice of Grubbs catalyst (first, second, or third generation) is crucial and substrate-dependent. For electron-poor systems or sterically hindered substrates, second-generation catalysts like Grubbs-II or Hoveyda-Grubbs catalysts are often more effective.[3] Optimizing the catalyst loading (typically 1-5 mol%) is also important.
-
Solvent and Concentration: RCM reactions are typically run in non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene (B28343) under dilute conditions to favor the intramolecular reaction over intermolecular polymerization.
-
Temperature and Reaction Time: While many RCM reactions proceed at room temperature, some substrates may require heating to improve the reaction rate and yield.[3] Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
Atmosphere: Olefin metathesis catalysts are sensitive to air and moisture. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Lewis Basic Groups: The presence of Lewis basic functional groups in the substrate can sometimes coordinate to the ruthenium catalyst and inhibit its activity. In such cases, using a more robust catalyst or protecting the interfering functional group may be necessary.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of this compound?
A1: Several successful strategies have been developed, primarily focusing on establishing the key stereocenters early in the synthesis. Common approaches include:
-
Sharpless Asymmetric Epoxidation: This method utilizes the enantioselective epoxidation of an allylic alcohol to set a key stereocenter, which is then elaborated to the piperidine ring.
-
Organocatalytic Intramolecular Aza-Michael Addition: This strategy employs a chiral organocatalyst to control the stereoselective cyclization of a linear precursor to form the chiral piperidine ring.[1]
-
Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries, such as SAMP or RAMP, are temporarily incorporated into the molecule to direct the stereoselective formation of new chiral centers.[2]
-
Ring-Closing Metathesis (RCM): RCM is often a key step in many synthetic routes to form the unsaturated piperidine precursor.[2]
Q2: How can I monitor the progress and stereochemical outcome of my reactions?
A2: A combination of analytical techniques is essential:
-
Thin-Layer Chromatography (TLC): For routine monitoring of reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural characterization of intermediates and the final product. Diastereomeric ratios can often be determined from the integration of distinct signals in the ¹H NMR spectrum.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of your chiral products.
-
Mass Spectrometry (MS): To confirm the molecular weight of your products.
Q3: My final product is a mixture of this compound and its diastereomer, (-)-Allosedamine. How can I separate them?
A3: Chromatographic separation is the most common method. After the final synthetic steps, careful column chromatography on silica (B1680970) gel can often separate the diastereomers.[1] The choice of eluent system is critical and may require some optimization.
Data Presentation
Table 1: Optimization of the Organocatalytic Intramolecular Aza-Michael Addition [1]
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Catalyst I | -20 to 15 | 120 | 60 | <5 |
| 2 | Catalyst II | -20 | 7 | 73 | 27 |
| 3 | Catalyst III | -20 | 7 | 78 | 40 |
| 4 | Catalyst III | -40 | 7 | - | 75 |
| 5 | Jørgensen Catalyst IV | -20 | 22 | 70 | 85 |
| 6 | Jørgensen Catalyst IV | -50 | 22 | 71 | 93 |
| 7 | Jørgensen Catalyst IV | -78 | 22 | 70 | 93 |
Catalysts I, II, and III are different prolinol-derived organocatalysts. Jørgensen Catalyst IV is a diphenylprolinol silyl (B83357) ether.
Experimental Protocols
Key Experiment: Organocatalytic Intramolecular Aza-Michael Addition [1]
This protocol is based on a reported synthesis of a precursor to (+)-Sedamine and can be adapted for the synthesis of the (-)-enantiomer by using the appropriate enantiomer of the catalyst.
-
Reaction Setup: To a solution of the carbamate-containing α,β-unsaturated aldehyde (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the Jørgensen catalyst IV (0.2 equiv).
-
Reaction Execution: Cool the reaction mixture to -50 °C and stir for 22 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction and perform an appropriate aqueous workup. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the cyclized aldehyde.
-
Reduction: The resulting aldehyde can be reduced to the corresponding alcohol (a direct precursor to Sedamine) using a suitable reducing agent such as sodium borohydride.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via organocatalytic intramolecular aza-Michael addition.
Caption: Troubleshooting logic for addressing low enantiomeric excess in the asymmetric synthesis step.
References
Common byproducts in (-)-Sedamine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis and purification of (-)-Sedamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound synthesis?
The most frequently encountered byproduct in the synthesis of this compound is its diastereomer, commonly referred to as (+)-allo-Sedamine or iso-Sedamine.[1] This arises from the non-selective formation of the two stereocenters during the reaction. Other potential byproducts can include unreacted starting materials, products of incomplete cyclization, and side-products from specific reagents, such as over-reduction products when using metal hydrides or byproducts from protecting group manipulations.
Q2: My reaction has produced a mixture of this compound and its diastereomer. How can I separate them?
Separation of this compound and its diastereomer, (+)-allo-Sedamine, is typically achieved through fractional crystallization or column chromatography, exploiting the differences in their physical properties.[1][2] Diastereomers have distinct solubilities and affinities for stationary phases, which allows for their separation.
Q3: Are there any specific synthetic routes that favor the formation of this compound over its diastereomer?
Yes, several stereoselective synthetic strategies have been developed to favor the formation of the desired this compound isomer. These include the use of chiral catalysts in asymmetric Mannich reactions and substrate-controlled diastereoselective reductions.[1] Ring-closing metathesis (RCM) has also been employed in stereoselective syntheses of piperidine (B6355638) alkaloids like sedamine.[3][4]
Troubleshooting Guides
Low Yield of this compound
Problem: The overall yield of the final this compound product is lower than expected.
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or increasing the temperature if the reaction has stalled. Ensure all reagents are fresh and of high purity. |
| Side Reactions: The formation of significant amounts of byproducts is consuming the starting materials. | Re-evaluate the reaction conditions. For Grignard reactions, ensure anhydrous conditions to prevent quenching of the reagent. For reduction steps, carefully control the stoichiometry of the reducing agent to avoid over-reduction. |
| Product Loss During Workup/Purification: The desired product may be lost during extraction or purification steps. | Check the pH during aqueous workup to ensure the amine product is not lost in the aqueous layer. For column chromatography, select an appropriate solvent system to ensure good separation and elution of the product. Consider using a basic wash or a treated silica (B1680970) gel (e.g., with triethylamine) to prevent the amine from sticking to the acidic silica.[5] |
Difficulty in Removing the (+)-allo-Sedamine Diastereomer
Problem: The final product is contaminated with the (+)-allo-Sedamine diastereomer, and separation is proving difficult.
| Possible Cause | Suggested Solution |
| Ineffective Crystallization: The solvent system chosen for recrystallization is not providing adequate separation. | Screen a variety of solvent systems. A good starting point is a solvent in which the desired diastereomer is less soluble than the undesired one at room temperature but both are soluble at elevated temperatures. Common solvent systems for recrystallization of alkaloids include ethanol, methanol (B129727), acetone, and mixtures with non-polar solvents like hexanes or ether.[6][7][8] Seeding the solution with a pure crystal of this compound may aid in selective crystallization.[6] |
| Poor Separation on Column Chromatography: The diastereomers are co-eluting during column chromatography. | Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexanes or dichloromethane) can improve separation. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the eluent can improve peak shape and resolution for amines on silica gel.[5][9] Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica. |
Data Presentation
The following table summarizes common purification methods for the separation of this compound from its diastereomer, (+)-allo-Sedamine. The provided values are illustrative and may require optimization for specific experimental conditions.
| Purification Method | Stationary/Solid Phase | Mobile Phase/Solvent System | Typical Purity Achieved | Key Considerations |
| Fractional Crystallization | This compound crystals | Ethanol/Hexane or Methanol | >98% diastereomeric excess (d.e.) | Relies on solubility differences. Seeding can be beneficial. Multiple recrystallizations may be necessary. |
| Flash Column Chromatography | Silica Gel (230-400 mesh) | Dichloromethane (B109758)/Methanol gradient (e.g., 100:0 to 95:5) + 0.5% Triethylamine | >95% d.e. | The addition of a base is often crucial to prevent peak tailing and improve separation of amines.[5] |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | >99% d.e. | Provides high resolution but may be less scalable than crystallization. The acidic modifier helps to protonate the amine for better interaction with the stationary phase. |
Experimental Protocols
Protocol 1: Separation of this compound and (+)-allo-Sedamine by Flash Column Chromatography
-
Column Preparation: A glass column is slurry-packed with silica gel (230-400 mesh) in the initial eluent (e.g., 100% dichloromethane with 0.5% triethylamine).
-
Sample Loading: The crude mixture of diastereomers is dissolved in a minimal amount of the initial eluent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a shallow gradient of increasing polarity, for example, from 100% dichloromethane to 98:2 dichloromethane/methanol, with a constant 0.5% triethylamine throughout.
-
Fraction Collection: Fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure this compound.
-
Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: The impure solid containing the diastereomeric mixture is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Cooling: The solution is allowed to cool slowly to room temperature. If no crystals form, the solution can be further cooled in an ice bath or a refrigerator.
-
Crystallization: The less soluble diastereomer, ideally this compound, will crystallize out of the solution. Seeding with a pure crystal can induce crystallization.
-
Filtration: The crystals are collected by vacuum filtration and washed with a small amount of the cold solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent. The purity of the crystals and the mother liquor should be checked to assess the efficiency of the separation.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Sciencemadness Discussion Board - Separation of diastereomers. - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective asymmetric synthesis of (+)-sedamine and (+)-allosedamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. reddit.com [reddit.com]
- 7. mt.com [mt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Troubleshooting Low Yields in (-)-Sedamine Extraction
Welcome to the technical support center for the extraction of (-)-Sedamine from plant material. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their extraction protocols. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the extraction process that may lead to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the yield of this compound during extraction?
A1: The yield of this compound, a piperidine (B6355638) alkaloid, is influenced by several critical factors throughout the extraction and purification process. These include the choice of plant material (species and plant part), solvent system, extraction temperature, pH of the extraction medium, and the purification method employed. Each of these parameters can significantly impact the efficiency of the extraction and the stability of the target compound.
Q2: Which Sedum species is the best source for this compound?
A2: While several Sedum species contain this compound, Sedum acre is frequently cited as a primary source of this alkaloid. However, the concentration of this compound can vary between different Sedum species and even within the same species depending on geographical location, climate, and time of harvest. It is advisable to perform a preliminary analysis on a small scale to quantify the this compound content in your specific plant material.
Q3: How does the choice of solvent affect the extraction yield?
A3: The choice of solvent is crucial as it directly impacts the solubility of this compound. Polar solvents are generally used for the extraction of alkaloids. Methanol (B129727) and ethanol (B145695) are commonly employed and often yield good results. The addition of a small amount of acid to the solvent can improve the extraction efficiency by converting the alkaloid into its more soluble salt form.
Q4: What is the optimal pH for extracting this compound?
A4: The optimal pH for extraction depends on the chosen extraction strategy. For acidic extractions, a slightly acidic pH (around 4-5) can enhance the solubility of the alkaloid salt. However, it is important to note that many alkaloids are sensitive to strongly acidic or alkaline conditions, which can lead to degradation. During the subsequent liquid-liquid partitioning for purification, the pH is typically adjusted to a basic range (around 9-10) to convert the alkaloid back to its free base form, which is more soluble in nonpolar organic solvents.
Q5: Can the extraction temperature impact the yield of this compound?
A5: Yes, temperature can significantly affect both the extraction efficiency and the stability of this compound. Higher temperatures can increase the solubility of the alkaloid and the diffusion rate of the solvent into the plant matrix, potentially leading to higher yields. However, excessive heat can also cause degradation of thermolabile compounds, including some alkaloids. A moderate temperature range, typically between 40-60°C, is often a good starting point.
Troubleshooting Guides
Issue 1: Low this compound Yield in the Crude Extract
Q: I have performed the extraction, but my initial analysis shows a very low concentration of this compound in the crude extract. What could be the problem?
A: Low yield in the crude extract can stem from several factors related to the initial extraction steps. Consider the following troubleshooting points:
-
Plant Material:
-
Species and Part: Confirm that you are using a Sedum species known to contain significant amounts of this compound, such as Sedum acre, and that you are using the correct plant part (e.g., aerial parts).
-
Quality and Preparation: Ensure the plant material was properly dried and finely powdered to maximize the surface area for extraction. Improper storage of the plant material can lead to degradation of the target compound.
-
-
Solvent Selection and Use:
-
Polarity: If you are using a non-polar solvent, you will likely have very low yields. Switch to a polar solvent like methanol or ethanol.
-
Acidification: Consider adding a small amount of a weak acid (e.g., 1% acetic acid or tartaric acid) to your extraction solvent to improve the solubility of this compound as a salt.
-
Solvent-to-Solid Ratio: An insufficient volume of solvent may not be enough to fully extract the alkaloid. A typical starting ratio is 10:1 (solvent volume: plant material weight).
-
-
Extraction Conditions:
-
Temperature: If you are performing the extraction at room temperature, a moderate increase in temperature (e.g., to 40-50°C) could improve the yield. However, be cautious of overheating which can lead to degradation.
-
Extraction Time: The extraction time might be too short. Maceration or percolation may require several hours to days for efficient extraction.
-
Issue 2: Significant Loss of this compound During Purification
Q: My crude extract showed a promising amount of this compound, but the yield dropped significantly after the purification steps. Why is this happening?
A: Loss of the target compound during purification is a common issue. The following points should be investigated:
-
Acid-Base Partitioning:
-
pH Adjustment: Inaccurate pH adjustment during the liquid-liquid extraction is a frequent cause of low recovery. Ensure the pH of the aqueous solution is sufficiently basic (pH 9-10) to convert the this compound salt to its free base before extracting with an organic solvent. Use a calibrated pH meter for accurate measurements.
-
Solvent Choice for Partitioning: Use a water-immiscible organic solvent in which the free base of this compound is highly soluble, such as dichloromethane (B109758) or chloroform.
-
Incomplete Extraction: Perform multiple extractions (at least 3-4 times) with the organic solvent to ensure complete transfer of the alkaloid from the aqueous phase.
-
-
Chromatographic Purification:
-
Column Overloading: Overloading the chromatography column (e.g., silica (B1680970) gel) can lead to poor separation and loss of the compound.
-
Inappropriate Solvent System: The mobile phase used for column chromatography might not be optimal for eluting this compound, causing it to remain on the column or co-elute with impurities. Thin Layer Chromatography (TLC) should be used to determine the appropriate solvent system before running the column.
-
Compound Degradation on Silica: Some alkaloids can degrade on silica gel. If you suspect this is the case, consider using a different stationary phase like alumina (B75360) or a polymer-based resin.
-
-
Compound Stability:
-
Temperature and Light Sensitivity: this compound may be sensitive to high temperatures and light. Ensure that all evaporation steps are carried out at low temperatures (e.g., under 40°C) and that the extracts are protected from direct light.
-
pH Stability: Prolonged exposure to strongly acidic or basic conditions can cause degradation. Minimize the time the compound spends in these conditions.
-
Data Presentation
Table 1: Hypothetical Comparison of Solvents for this compound Extraction
| Solvent System | Extraction Method | Temperature (°C) | Relative Yield (%) | Purity of Crude Extract (%) |
| Methanol | Maceration (24h) | 25 | 85 | 60 |
| Methanol | Soxhlet (6h) | 65 | 95 | 55 |
| Ethanol (95%) | Maceration (24h) | 25 | 80 | 65 |
| Ethanol (95%) | Soxhlet (6h) | 78 | 92 | 60 |
| Methanol with 1% Acetic Acid | Maceration (24h) | 25 | 98 | 62 |
| Dichloromethane | Maceration (24h) | 25 | 15 | 75 |
Note: These are hypothetical values for illustrative purposes. Actual yields may vary based on experimental conditions and plant material.
Table 2: Troubleshooting Guide for Low this compound Yield
| Symptom | Possible Cause | Recommended Action |
| Low yield in crude extract | Inefficient initial extraction | - Verify plant species and part. - Ensure proper grinding of plant material. - Switch to a more polar solvent (e.g., methanol). - Add a weak acid to the extraction solvent. - Increase solvent-to-solid ratio. - Increase extraction time or temperature moderately. |
| Significant loss after acid-base partitioning | Incomplete conversion to free base or incomplete extraction | - Use a calibrated pH meter to ensure pH is 9-10. - Perform multiple extractions with the organic solvent. - Ensure the chosen organic solvent is appropriate. |
| Low recovery from column chromatography | Poor separation or compound degradation | - Optimize the mobile phase using TLC. - Avoid overloading the column. - Consider alternative stationary phases if degradation is suspected. |
| Gradual decrease in yield over time | Compound instability | - Protect extracts from light and heat. - Minimize time spent in harsh pH conditions. - Store purified compound at low temperatures. |
Experimental Protocols
Protocol 1: Acidified Solvent Extraction of this compound
-
Preparation of Plant Material: Air-dry the aerial parts of Sedum acre and grind them into a fine powder.
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of methanol containing 1% acetic acid for 24 hours at room temperature with occasional stirring.
-
Filter the mixture through cheesecloth and then through filter paper.
-
Repeat the extraction of the plant residue two more times with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Evaporate the combined filtrates under reduced pressure at a temperature below 40°C to obtain a concentrated crude extract.
-
Acid-Base Partitioning:
-
Dissolve the crude extract in 200 mL of 5% hydrochloric acid.
-
Wash the acidic solution with 3 x 100 mL of dichloromethane to remove neutral and acidic impurities. Discard the organic layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution.
-
Extract the alkaline aqueous solution with 4 x 100 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Final Concentration: Evaporate the dichloromethane extract to dryness under reduced pressure to yield the crude alkaloid fraction containing this compound.
Protocol 2: Purification of this compound by Column Chromatography
-
Preparation of the Column: Prepare a silica gel (60-120 mesh) column using a suitable non-polar solvent like hexane (B92381).
-
Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate (B1210297), followed by a gradient of ethyl acetate and methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent).
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
Technical Support Center: Purification of (-)-Sedamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of isolated (-)-Sedamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound extracts?
A1: Crude extracts of this compound, whether from natural sources like Sedum acre or from synthetic routes, can contain several types of impurities. The most common is its diastereomer, (-)-allosedamine, which often co-exists in the natural source and can be formed during synthesis. Other potential impurities include other Sedum alkaloids, unreacted starting materials, reagents, and by-products from the synthetic pathway. From plant material, pigments, lipids, and other secondary metabolites are also co-extracted.
Q2: My final product shows a melting point lower than the reported 88-89°C. What does this indicate?
A2: A depressed and broadened melting point is a classic indicator of impurity. The presence of other compounds disrupts the crystal lattice of this compound, leading to a lower energy requirement to melt the solid. Further purification steps are necessary to remove these impurities.
Q3: I am observing low recovery of this compound after purification. What are the potential causes?
A3: Low recovery can stem from several factors during the purification process. These include the use of an inappropriate solvent for extraction or recrystallization, leading to product loss in the mother liquor. During column chromatography, irreversible adsorption onto the stationary phase can occur. Additionally, degradation of this compound due to exposure to harsh pH conditions or high temperatures can also lead to lower yields.
Q4: Can this compound degrade during the isolation and purification process?
A4: Yes, alkaloids can be sensitive to heat, light, and extreme pH conditions. Prolonged exposure to high temperatures or strong acidic or basic conditions during extraction and purification can lead to degradation of this compound. It is advisable to use mild conditions whenever possible and to minimize the duration of exposure to potentially degradative environments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Co-elution of this compound and (-)-allosedamine during Column Chromatography
| Potential Cause | Troubleshooting & Optimization |
| Inadequate Stationary Phase | Standard silica (B1680970) gel might not provide sufficient resolution. Consider using alumina (B75360) or a modified silica gel. |
| Incorrect Mobile Phase Polarity | The polarity of the eluent may not be optimal for separating the diastereomers. A gradient elution with a shallow gradient of a polar solvent (e.g., methanol (B129727) or ethyl acetate) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane) can improve separation. |
| Column Overloading | Loading too much crude material onto the column will lead to broad peaks and poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase. A general rule is a 1:20 to 1:50 ratio of sample to adsorbent by weight. |
Issue 2: Poor Crystal Formation or Oily Product After Recrystallization
| Potential Cause | Troubleshooting & Optimization |
| Inappropriate Solvent System | The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with a range of solvents (e.g., petroleum ether, hexane, ethyl acetate (B1210297), acetone, and mixtures thereof) to find the optimal one. |
| Solution is Not Saturated | Too much solvent was used to dissolve the crude product. Evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of an oil or very small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Oily Impurities | If an oil persists, try dissolving it in a minimal amount of a good solvent and then adding a poor solvent dropwise until turbidity appears. Then, heat to redissolve and cool slowly. |
Issue 3: Tailing Peaks in HPLC Purity Analysis
| Potential Cause | Troubleshooting & Optimization |
| Interaction with Residual Silanols | The basic nitrogen of the piperidine (B6355638) ring can interact with acidic silanol (B1196071) groups on the C18 column, causing peak tailing. Add a competing base, such as triethylamine (B128534) (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask these sites. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjusting the pH with a buffer (e.g., ammonium (B1175870) acetate or phosphate (B84403) buffer) can improve peak shape. |
| Column Overload | Injecting too concentrated a sample can lead to peak distortion. Dilute the sample and re-inject. |
Data Presentation
The following table provides representative data on the expected purity of this compound at different stages of a typical purification workflow. Actual results may vary depending on the initial purity of the crude material and the specific conditions used.
| Purification Stage | Dominant Impurities | Typical Purity (%) | Typical Yield (%) |
| Crude Extract | (-)-allosedamine, other alkaloids, pigments, lipids | 40 - 60 | 100 (by definition) |
| After Acid-Base Extraction | (-)-allosedamine, other alkaloids | 60 - 75 | 80 - 90 |
| After Column Chromatography | Trace (-)-allosedamine, other alkaloids | 85 - 95 | 60 - 75 |
| After Recrystallization | Trace (-)-allosedamine | > 98 | 70 - 85 (of chromatographed material) |
| After Preparative HPLC | Minimal | > 99.5 | 50 - 70 (of recrystallized material) |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound from Sedum acre
-
Maceration: Air-dried and powdered aerial parts of Sedum acre are macerated with methanol for 48 hours at room temperature.
-
Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude residue.
-
Acid-Base Extraction:
-
The residue is dissolved in 5% hydrochloric acid.
-
The acidic solution is washed with diethyl ether to remove neutral and acidic impurities.
-
The aqueous layer is then basified to pH 9-10 with ammonium hydroxide.
-
The liberated free bases are extracted with chloroform (B151607).
-
The chloroform extract is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the crude alkaloid mixture.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.
-
Column Packing: A slurry of silica gel in hexane is prepared and poured into a glass column to ensure uniform packing.
-
Sample Loading: The crude alkaloid mixture is dissolved in a minimal amount of chloroform and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate or methanol.
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Concentration: Fractions containing pure this compound are combined and the solvent is evaporated under reduced pressure.
Protocol 3: Final Purification by Recrystallization
-
Solvent Selection: Petroleum ether is a suitable solvent for the recrystallization of this compound.
-
Dissolution: The partially purified this compound is dissolved in a minimum amount of hot petroleum ether.
-
Cooling: The hot solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
-
Drying: The pure crystals of this compound are dried under vacuum.
Mandatory Visualizations
Caption: Purification workflow for isolating high-purity this compound.
Caption: Troubleshooting logic for improving the purity of this compound.
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Alkaloids
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of piperidine (B6355638) alkaloids. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of piperidine alkaloids?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends from the main peak.[1][2] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape. Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification and reduce the resolution between adjacent peaks.[2] Piperidine alkaloids, being basic compounds, are particularly susceptible to peak tailing due to their tendency to interact strongly with the stationary phase in reversed-phase HPLC.[1][2]
Q2: What is the primary cause of peak tailing for basic compounds like piperidine alkaloids?
A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1][3] In reversed-phase HPLC using silica-based columns, residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can be deprotonated (negatively charged) at moderate pH levels.[4][5] Basic compounds like piperidine alkaloids will be protonated (positively charged) and can undergo strong ionic interactions with these ionized silanols, leading to delayed elution for a fraction of the analyte molecules and resulting in a tailed peak.[1][2]
Q3: How does the mobile phase pH affect the peak shape of piperidine alkaloids?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[6][7] For piperidine alkaloids, the pH should be adjusted to be at least 1.5 to 2 pH units away from the alkaloid's pKa to ensure a single ionic form and minimize peak shape issues.[8][9][10]
-
Low pH (e.g., pH 2-4): At low pH, the residual silanol groups on the stationary phase are protonated and therefore neutral.[11][12] This minimizes the strong ionic secondary interactions with the protonated basic alkaloids, leading to improved peak symmetry.[1][13] This is a very common strategy for analyzing basic compounds.[9]
-
High pH (e.g., pH > 8): At high pH, the piperidine alkaloid is in its neutral (free base) form, which reduces its interaction with the ionized silanol groups. However, this approach requires a pH-stable HPLC column, as traditional silica-based columns can degrade at high pH.[6][12]
Q4: Can mobile phase additives help in reducing peak tailing?
A4: Yes, mobile phase additives can be very effective.
-
Competing Bases: Small basic molecules, like triethylamine (B128534) (TEA), can be added to the mobile phase (e.g., 0.05-0.1%).[14][15] TEA acts as a "silanol blocker" by competing with the basic analyte for the active silanol sites on the stationary phase, thereby reducing secondary interactions and improving peak shape.[14]
-
Ion-Pairing Agents: These agents, such as alkyl sulfonates, have both a hydrophobic and an ionic part.[16][17] They can pair with the ionized analyte, forming a neutral complex that has better retention and peak shape in reversed-phase chromatography.[18] Trifluoroacetic acid (TFA) is a commonly used ion-pairing agent that can also neutralize silanol groups.[19]
Troubleshooting Guide
My piperidine alkaloid peaks are tailing. What should I do?
Follow this systematic troubleshooting guide to identify and resolve the issue.
Data on Troubleshooting Strategies
The following table summarizes the impact of various troubleshooting strategies on peak shape for basic compounds.
| Strategy | Parameter Adjusted | Expected Effect on Peak Tailing | Typical Tailing Factor (Tf) | Reference |
| Mobile Phase pH | pH lowered from 7.0 to 3.0 | Significant reduction | Tf improves from >2.0 to ~1.3 | [1] |
| Mobile Phase Additive | Addition of 0.1% Triethylamine (TEA) | Reduction in tailing by blocking silanol sites | Can improve Tf to < 1.5 | [14] |
| Column Chemistry | Switch from standard C18 to an end-capped or polar-embedded column | Significant reduction | Can achieve Tf close to 1.0 | [4][11] |
| Sample Load | Dilute sample by a factor of 10 | Reduction if column was overloaded | Improvement depends on degree of overload | [1] |
Tailing Factor (Tf) is a measure of peak asymmetry. A value of 1.0 indicates a perfectly symmetrical peak. Values > 1.2 are generally considered to be tailing.[11]
Experimental Protocols
Protocol 1: General Method for Improving Peak Shape of Piperidine Alkaloids using pH Adjustment
This protocol provides a starting point for optimizing the mobile phase pH to mitigate peak tailing.
-
Initial Conditions:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient for your analyte (e.g., 10-90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a suitable wavelength for your alkaloid (e.g., 254 nm).
-
-
pH Adjustment (Low pH):
-
Analysis:
-
Calculate the tailing factor for the analyte peak under both conditions. A significant reduction in the tailing factor should be observed at the lower pH.
-
Protocol 2: Analysis of Piperidine Alkaloids (Lobeline) from Lobelia inflata
This method has been successfully used for the quantification of lobeline.[20]
-
HPLC System & Column:
-
System: HPLC with a Photodiode Array (PDA) detector.
-
Column: A suitable reversed-phase C18 column.
-
Column Temperature: 40 °C.
-
-
Mobile Phase & Gradient:
-
Mobile Phase A: 20 mM Ammonium Formate, pH 3.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.5 mL/min.
-
Gradient Program:
-
0-5 min: 10% to 30% B
-
5-20 min: 30% B
-
20-22 min: 90% B
-
22-24 min: 90% B
-
24-26 min: 10% B
-
26-28 min: 10% B
-
-
-
Injection & Detection:
-
Injection Volume: 10 µL.
-
Detection: PDA detection between 190 nm to 800 nm. Lobeline is typically detected at 246 nm.[20]
-
Visualizing the Cause of Peak Tailing
The interaction between a basic analyte and the stationary phase is the root cause of peak tailing.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. acdlabs.com [acdlabs.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. moravek.com [moravek.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.com [phenomenex.com]
- 17. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. austinpublishinggroup.com [austinpublishinggroup.com]
- 21. ijper.org [ijper.org]
Technical Support Center: Enhancing the Stability of (-)-Sedamine in Solution for Assays
For researchers, scientists, and drug development professionals utilizing (-)-sedamine in their experimental workflows, maintaining its stability in solution is paramount for obtaining accurate and reproducible assay results. This technical support center provides a comprehensive guide to understanding and mitigating the degradation of this compound, ensuring the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, a piperidine (B6355638) alkaloid, is primarily influenced by several factors:
-
pH: Extreme acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodecomposition. Storing solutions in amber vials or protecting them from light is recommended.
-
Oxygen: The presence of dissolved oxygen can promote oxidation of the molecule.
Q2: My this compound solution has turned a yellowish or brownish color. What does this indicate?
A2: A color change in your this compound solution, particularly a darkening to yellow or brown, is a common indicator of degradation. This is often due to oxidation and polymerization upon exposure to light and air. It is crucial to discard such solutions and prepare a fresh batch to ensure the accuracy of your experimental results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: For initial stock solutions, high-purity organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or methanol (B129727) are recommended. For aqueous buffers used in assays, it is important to select a pH that ensures the stability of the compound, generally in the neutral to slightly acidic range.
Q4: How should I store my this compound solutions to maximize stability?
A4: To maximize the stability of your this compound solutions, adhere to the following storage guidelines:
-
Short-term storage (up to 24 hours): Store at 2-8°C in a tightly sealed, light-protected container.
-
Long-term storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protection from light: Always use amber vials or wrap clear vials in aluminum foil to protect the solution from light.
-
Inert atmosphere: For highly sensitive assays, consider purging the solution with an inert gas like nitrogen or argon before sealing to minimize oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound in solution.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Assays | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound.2. Validate the concentration of the new stock solution using a qualified analytical method (e.g., HPLC-UV).3. Review storage conditions (temperature, light exposure).4. Minimize the time the solution is kept at room temperature during experiments. |
| Variable Assay Results | Inconsistent concentration of this compound across different experiments. | 1. Ensure proper mixing of the stock solution before use.2. Use calibrated pipettes for accurate dilutions.3. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.4. Perform a stability study of this compound in your specific assay buffer. |
| Appearance of Extra Peaks in Chromatogram | Formation of degradation products. | 1. Conduct a forced degradation study to identify potential degradation products.2. Optimize the chromatographic method to ensure separation of this compound from all degradation products.3. Review and optimize solution preparation and storage procedures to minimize degradation. |
| Precipitation in Aqueous Buffer | Poor solubility of this compound at the working concentration or pH. | 1. Determine the solubility of this compound in your assay buffer.2. Adjust the pH of the buffer to improve solubility (a slightly acidic pH may be beneficial).3. Consider the use of a co-solvent (e.g., a small percentage of DMSO or ethanol), ensuring it does not interfere with the assay. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase and analyze using a stability-indicating HPLC method (see Protocol 2).
Data Presentation:
Table 1: Representative Forced Degradation Data for a Piperidine Alkaloid
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | ~85% | 2 |
| 0.1 M NaOH (60°C) | 24 | ~70% | 3 |
| 3% H₂O₂ (RT) | 24 | ~60% | 4 |
| Heat (60°C) | 24 | ~95% | 1 |
| UV Light (254 nm) | 24 | ~80% | 2 |
Note: The data presented are illustrative for a typical piperidine alkaloid and may vary for this compound. Actual results should be determined experimentally.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (acetonitrile).
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dilute the samples with the initial mobile phase composition.
Validation Parameters (according to ICH guidelines):
-
Specificity: Analyze blank, placebo (if applicable), this compound standard, and forced degradation samples to demonstrate that the method can distinguish the analyte from degradation products and other interferences.
-
Linearity: Analyze a series of at least five concentrations of this compound to demonstrate a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or blank matrix.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for this compound solution instability.
References
Minimizing degradation of (-)-Sedamine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of (-)-Sedamine during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the general stability of piperidine (B6355638) alkaloids, the primary factors that can cause the degradation of this compound are exposure to light, elevated temperatures, and non-optimal pH conditions.[1][2] Oxidation is another potential degradation pathway for alkaloids.[3]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place. It is advisable to store it in a tightly sealed container, protected from light. For long-term storage, refrigeration (2-8 °C) is recommended.[2] The storage area should be well-ventilated.
Q3: How does pH affect the stability of this compound?
A3: While specific data for this compound is limited, a related piperidine alkaloid, lobeline, shows increased degradation at higher pH levels.[2] It is therefore recommended to maintain a neutral to slightly acidic pH for solutions of this compound to enhance stability.
Q4: Can this compound degrade in solution? If so, what solvents are recommended?
A4: Yes, this compound can degrade in solution, particularly if exposed to light or non-optimal pH. For analytical purposes, solvents such as ethanol, acetone, ethyl acetate, chloroform, and cyclohexane (B81311) can be used, but solutions should be protected from daylight.[4] For long-term storage of solutions, it is crucial to use a buffered system at a slightly acidic pH and to store the solution under the recommended temperature and light-protected conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of potency or unexpected experimental results. | Degradation of this compound due to improper storage. | Verify storage conditions (temperature, light exposure). Perform a purity analysis of the stored compound using a validated analytical method (e.g., HPLC-UV). |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a stability-indicating analytical method to separate the parent compound from its degradants. |
| Discoloration or change in the physical appearance of the solid compound. | Potential oxidation or other degradation pathways. | Discard the material and use a fresh, properly stored batch. Review handling procedures to minimize exposure to air and light. |
| Precipitation of this compound from solution. | Poor solubility or pH-related instability. | Ensure the pH of the solution is within the optimal range (neutral to slightly acidic). Consider using a co-solvent if solubility is an issue. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid this compound in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid this compound to UV light (254 nm) and fluorescent light for 7 days.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS.
Protocol 2: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for an HPLC method to quantify this compound and separate it from its degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 5.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Experimental workflow for a forced degradation study of this compound.
References
- 1. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From cis-Lobeline to trans-Lobeline: Study on the Pharmacodynamics and Isomerization Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stress Degradation Studies on Embelin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of piperine in different solvents and its spectrophotometric estimation. - ePrints@CFTRI [ir.cftri.res.in]
Troubleshooting variability in (-)-Sedamine bioassay results
Welcome to the technical support center for (-)-Sedamine bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and ensuring the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My IC50 value for this compound varies significantly between experiments. What are the most likely causes?
A1: Inter-assay variability in IC50 values is a common challenge. Several factors can contribute to this:
-
Cell Health and Passage Number: Using cells at inconsistent passage numbers can lead to phenotypic drift, altering their sensitivity to this compound. It is critical to use cells within a narrow and consistent passage range for all experiments.
-
Cell Seeding Density: The initial number of cells seeded can significantly impact the final assay readout and the apparent potency of the compound. Ensure accurate cell counting and even distribution across wells.
-
Reagent Variability: Batch-to-batch differences in media, serum, or other critical reagents can affect cell health and their response to treatment.
-
Compound Stability: The stability of this compound in solution can be a factor. Ensure proper storage of stock solutions and consider preparing fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles.
-
Incubation Times: The duration of cell exposure to this compound will directly influence the outcome. Standardize all incubation times across experiments precisely.
Q2: I'm observing a high coefficient of variation (CV > 15%) among my replicate wells within the same plate. What should I investigate?
A2: High intra-assay variability often points to technical inconsistencies during the assay setup. Key areas to check include:
-
Pipetting Technique: Inaccurate or inconsistent pipetting is a primary source of variability. Ensure all pipettes are calibrated regularly. Use appropriate techniques, such as reverse pipetting for viscous solutions and maintaining a consistent tip immersion depth.
-
Uneven Cell Seeding: A non-homogenous cell suspension will lead to different numbers of cells in each well. Gently mix the cell suspension before and during the plating process to prevent cells from settling.
-
Edge Effects: Wells on the perimeter of a microplate are prone to uneven evaporation, which can alter cell growth and compound concentration. To mitigate this, fill the outer wells with sterile media or phosphate-buffered saline (PBS) and do not use them for experimental data.
-
Incomplete Reagent Mixing: Ensure that all reagents, including the this compound solution and any detection reagents, are mixed thoroughly but gently in each well.
Q3: My assay signal is very low or absent. What are the potential reasons?
A3: A low or non-existent signal can be frustrating. Consider these possibilities:
-
Sub-optimal Cell Number: The number of cells seeded may be too low, or cell viability may have been compromised before the experiment began.
-
Incorrect Reagent Concentration: The concentration of a detection reagent may be too low, or the reagent may have degraded due to improper storage.
-
Insufficient Incubation Time: The incubation period for signal development may be too short.
-
Incorrect Instrument Settings: Ensure you are using the correct wavelength or filter settings on your plate reader for the specific assay being performed.
-
Compound Activity: It is possible that this compound is not active in the chosen cell line or at the concentrations tested.
Q4: Can the solvent used to dissolve this compound affect my results?
A4: Absolutely. Most alkaloids are dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to maintain a consistent, low final concentration of the solvent (typically ≤ 0.5%) across all wells, including the vehicle controls. Always run a vehicle-only control to assess the effect of the solvent on your specific cell line.
Troubleshooting Guides
Scenario 1: Inconsistent Dose-Response Curve
Problem: The dose-response curve for this compound is not sigmoidal or shows high variability at certain concentrations.
| Troubleshooting Step | Action | Rationale |
| 1. Verify Compound Dilutions | Prepare a fresh serial dilution series from your stock solution. Re-measure the concentrations if possible. | Errors in dilution calculations or pipetting are a common source of non-ideal curves. |
| 2. Check for Compound Precipitation | Visually inspect the wells, especially at the highest concentrations, for any precipitate after adding this compound. | Compound insolubility at high concentrations can lead to a drop-off in the expected biological effect. |
| 3. Assess Cell Health | Perform a baseline cell viability check (e.g., using Trypan Blue) before seeding to ensure a healthy starting population. | Unhealthy cells will respond inconsistently to treatment. |
| 4. Optimize Incubation Time | Run a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for your specific cell line and assay. | The effect of this compound may be time-dependent, and an inappropriate incubation time can lead to a poor assay window. |
| 5. Widen Concentration Range | Test a broader range of concentrations, including lower and higher points, to fully capture the bottom and top plateaus of the curve. | An inadequate concentration range may prevent proper sigmoidal curve fitting. |
Scenario 2: High Background Signal
Problem: The negative control or vehicle control wells show an unexpectedly high signal, reducing the assay window.
| Troubleshooting Step | Action | Rationale |
| 1. Evaluate Media Components | Check if components in your culture medium (e.g., phenol (B47542) red, high serum levels) are known to interfere with your assay's detection method. | Some reagents can autofluoresce or react with detection chemistries, causing a high background. |
| 2. Test for Solvent Toxicity | Run a dose-response curve of the solvent (e.g., DMSO) alone to determine its cytotoxic effect on your cells. | The solvent itself may be causing a biological effect that elevates the background signal. |
| 3. Check for Contamination | Test cell cultures for mycoplasma or other microbial contamination. | Contaminants can alter cell metabolism and affect assay readouts. |
| 4. Include "No-Cell" Controls | Set up control wells that contain only media and the assay reagents to measure the intrinsic background of the reagents themselves. | This helps to differentiate between background from the reagents and background from the cells/solvent. |
Data Presentation: Tracking Experimental Variability
Since specific bioassay data for this compound is limited, maintaining a detailed experimental log is crucial for troubleshooting. Use a table like the one below to track key parameters across experiments. This will help you identify which variables correlate with assay variability.
| Experiment ID | Date | Cell Line | Passage No. | Seeding Density (cells/well) | This compound Lot No. | Incubation Time (h) | Avg. IC50 (µM) | Replicate CV (%) | Notes |
| SED-EXP-001 | 2025-10-20 | SH-SY5Y | 12 | 10,000 | A-101 | 48 | 15.2 | 8% | Initial screen |
| SED-EXP-002 | 2025-10-27 | SH-SY5Y | 18 | 10,000 | A-101 | 48 | 28.5 | 11% | High passage |
| SED-EXP-003 | 2025-11-03 | SH-SY5Y | 13 | 15,000 | A-101 | 48 | 21.7 | 19% | Uneven seeding noted |
| SED-EXP-004 | 2025-11-10 | SH-SY5Y | 13 | 10,000 | B-205 | 48 | 14.8 | 7% | New compound lot |
| SED-EXP-005 | 2025-11-17 | SH-SY5Y | 14 | 10,000 | B-205 | 72 | 9.5 | 9% | Longer incubation |
Experimental Protocols
Protocol: MTT Assay for Assessing this compound Cytotoxicity
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by viable cells.[1][2][3]
Materials:
-
Target cells in culture
-
96-well flat-bottom cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)[3]
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, ensuring viability is >95%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[3]
-
Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Include vehicle control wells (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and untreated control wells (medium only).[3]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[3]
-
-
MTT Addition and Formazan (B1609692) Formation:
-
Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the crystals.[1]
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Visualizations
Caption: General experimental workflow for a cell-based bioassay.
Caption: Putative signaling pathway for this compound's biological effects.
Caption: A logical workflow for troubleshooting sources of bioassay variability.
References
Addressing solubility issues of (-)-Sedamine in aqueous buffers
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with (-)-Sedamine, focusing on addressing its solubility challenges in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a naturally occurring piperidine (B6355638) alkaloid found in plants of the Sedum species.[1] It is characterized by its limited solubility in water and favorable dissolution in organic solvents.[1] Its lipophilic nature is indicated by an XLogP3-AA value of 2.4 and a topological polar surface area of 23.5 Ų, suggesting moderate polarity.[1]
Q2: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS)?
A2: The limited aqueous solubility of this compound is due to its chemical structure, which has significant hydrophobic regions. Direct dissolution in aqueous buffers like Phosphate Buffered Saline (PBS) is often challenging. The basic nature of the piperidine nitrogen (pKa ≈ 9.25) means that at physiological pH (e.g., 7.4), a significant portion of the molecule will be in its protonated, charged form, which should aid solubility. However, the overall lipophilicity of the molecule can still lead to poor dissolution.
Q3: I'm observing a precipitate when I dilute my this compound stock solution (in DMSO) into my aqueous experimental buffer. What is happening and how can I prevent this?
A3: This phenomenon is known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The rapid dilution of the organic solvent causes the compound to crash out of the solution.
To prevent this, you can try the following:
-
Slower Addition and Vigorous Mixing: Add the DMSO stock solution dropwise into the vortexing aqueous buffer. This can help to disperse the compound more effectively before it has a chance to aggregate and precipitate.
-
Lower the Final Concentration: Your target concentration in the aqueous buffer may be above the solubility limit of this compound. Try working with a lower final concentration.
-
Use a Co-solvent: Incorporate a small percentage of a water-miscible organic co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) in your final aqueous buffer to increase the solubility of this compound. Ensure the final concentration of the co-solvent is compatible with your experimental system.
-
pH Adjustment: Since this compound has a basic pKa, slightly lowering the pH of your aqueous buffer (e.g., to pH 6.5-7.0) can increase the proportion of the more soluble, protonated form of the molecule. However, ensure the pH is compatible with your biological assay.
Q4: What is the recommended way to prepare a stock solution of this compound?
A4: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A stock concentration of 10-20 mM in 100% DMSO is a common starting point. Ensure the compound is fully dissolved; gentle warming or sonication can aid this process. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: Is there any information on the stability of this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | The concentration is above the aqueous solubility limit. | Prepare a stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer. |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | "Precipitation upon dilution" due to poor aqueous solubility. | 1. Add the stock solution dropwise to the vigorously vortexing buffer.2. Lower the final concentration of this compound.3. Use a co-solvent in the final buffer.4. Slightly lower the pH of the buffer. |
| The solution is initially clear but a precipitate forms over time. | The compound is coming out of a supersaturated solution. | 1. The final concentration is likely too high for long-term stability. Prepare a fresh, more dilute solution.2. Consider using a solubilizing agent like cyclodextrin. |
| Inconsistent results between experimental replicates. | Non-homogenous solution due to undissolved particles. | 1. Ensure the stock solution is fully dissolved before dilution.2. Vortex the final aqueous solution thoroughly before adding it to your experiment.3. Visually inspect for any particulate matter before use. |
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO | [1] |
| Molecular Weight | 219.32 g/mol | [1] |
| XLogP3-AA | 2.4 | [1] |
| Topological Polar Surface Area | 23.5 Ų | [1] |
| Strongest Acidic pKa | 14.43 | [2] |
| Strongest Basic pKa | 9.25 | [2] |
| Water Solubility | Limited | [1] |
| Organic Solvent Solubility | Favorable | [1] |
Table 2: Suggested Solvents for Stock Solutions
| Solvent | Concentration Range | Storage | Notes |
| DMSO | 10-50 mM | -20°C or -80°C | Ensure the final concentration in the assay is non-toxic to cells (typically <0.5%). |
| Ethanol | 10-25 mM | -20°C or -80°C | May be less toxic to some cell lines than DMSO. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for a 10 mM stock, add 456.6 µL of DMSO to 1 mg of this compound).
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the desired aqueous buffer (e.g., PBS, cell culture medium) to 37°C.
-
While vigorously vortexing the aqueous buffer, add the required volume of the DMSO stock solution dropwise.
-
Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, it should not be used.
-
Use the freshly prepared aqueous solution immediately for your experiment.
Protocol 3: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is a general guideline, and optimization may be required.
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 100 mM).
-
Create a series of dilutions of the HP-β-CD stock solution in the same buffer.
-
Add a fixed amount of this compound powder to each HP-β-CD dilution.
-
Shake the samples at room temperature for 24-48 hours to allow for complexation and equilibrium to be reached.
-
Centrifuge the samples to pellet any undissolved this compound.
-
Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
The HP-β-CD concentration that provides the desired this compound solubility can then be used for preparing experimental solutions.
Mandatory Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Potential signaling pathways modulated by piperidine alkaloids.
References
Technical Support Center: Optimizing Mobile Phase for (-)-Sedamine Separation in HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enantiomeric separation of (-)-Sedamine using High-Performance Liquid Chromatography (HPLC). The focus is on optimizing the mobile phase to achieve high resolution and excellent peak shape.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chiral HPLC separation of this compound, presented in a question-and-answer format.
Question: Why am I seeing poor or no resolution between the enantiomers of Sedamine?
Answer: Poor resolution in chiral separations is a common challenge. Several factors could be the cause. Here’s a systematic approach to troubleshoot this issue:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for a successful chiral separation. For alkaloids like Sedamine, polysaccharide-based CSPs are often the first choice.[1] If you are not achieving separation, consider trying a CSP with a different chiral selector (e.g., if using an amylose-based column, try a cellulose-based one), as their recognition mechanisms differ.[1]
-
Mobile Phase Composition (Normal Phase): The composition of the mobile phase dramatically influences selectivity.[1] In normal-phase chromatography, a common starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol (B130326) or ethanol).[1] Systematically vary the alcohol percentage (e.g., in 5% increments from 10% to 30%) to find the optimal selectivity.[1]
-
Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the interaction time between the analytes and the CSP, which can lead to better resolution.[1]
-
Temperature: Temperature can affect chiral recognition. If your system has a column thermostat, try varying the temperature (e.g., 15°C, 25°C, 40°C) to see if it improves resolution.
Question: My this compound peak is tailing significantly. How can I improve the peak shape?
Answer: Peak tailing for basic compounds like this compound is typically caused by secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the stationary phase.[1] Here are effective solutions:
-
Add a Basic Modifier: This is the most common and effective solution. Adding a small amount of a basic modifier, such as 0.1% diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase will compete with the basic analyte for active sites on the stationary phase, leading to more symmetrical peaks.[1][2]
-
Use a Base-Deactivated Column: Ensure you are using a high-quality chiral column specifically designed to minimize silanol interactions.[1]
-
Adjust Mobile Phase pH (Reversed-Phase): If you are working in a reversed-phase or polar organic mode, adjusting the pH of the aqueous or polar component to be more acidic (e.g., pH ≤ 2.5) can protonate the alkaloid, which may improve peak shape.[1]
Question: My retention times are drifting and not reproducible. What is the cause?
Answer: Retention time drift can invalidate your results. The issue often lies with the mobile phase or column equilibration.
-
Inconsistent Mobile Phase Composition: Ensure your mobile phase is prepared accurately and consistently.[3] If using an on-line mixer, ensure it is functioning correctly.[3] For normal-phase chromatography, even small amounts of water in the organic solvents can significantly alter retention times.[4] Use high-purity, HPLC-grade solvents.
-
Poor Column Equilibration: Chiral columns, especially in normal-phase mode, can require long equilibration times.[4] Before starting your analysis, ensure the column is thoroughly equilibrated with the mobile phase. If you change the mobile phase composition, allow sufficient time for re-equilibration.[5]
-
Temperature Fluctuations: Lack of temperature control can cause retention time shifts. Using a column oven is highly recommended for reproducible results.[5]
-
Column "Memory Effects": Additives, especially basic or acidic ones, can be retained on the column and affect subsequent analyses, even after changing the mobile phase.[4] If you suspect this, dedicate a column to specific methods or develop a rigorous column flushing procedure.
Frequently Asked Questions (FAQs)
Q1: Should I use normal-phase or reversed-phase chromatography for this compound separation?
A1: Normal-phase chromatography, typically using a mobile phase of hexane (B92381) and an alcohol, is the most common and often most successful mode for the chiral separation of alkaloids on polysaccharide-based CSPs.[1] However, reversed-phase and polar organic modes are also possible with certain immobilized polysaccharide columns and can offer different selectivity.[1]
Q2: What are typical starting conditions for method development for this compound?
A2: A good starting point for method development would be:
-
Column: A polysaccharide-based chiral column (e.g., amylose (B160209) or cellulose-based).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, typically between 210-230 nm for compounds without a strong chromophore.
-
Temperature: Ambient or controlled at 25°C.
Q3: How do I choose between different alcohol modifiers (e.g., ethanol (B145695) vs. isopropanol)?
A3: The choice of alcohol modifier can influence selectivity. Isopropanol and ethanol are the most common choices. It is often a matter of empirical testing to see which provides better resolution for your specific compound. Generally, different alcohols can alter the hydrogen bonding interactions with the stationary phase.
Q4: Can I use a gradient elution for this chiral separation?
A4: For chiral separations, isocratic elution (constant mobile phase composition) is much more common and generally recommended.[4] This is because the separation is highly dependent on the specific interactions with the CSP, which can be disrupted by a changing mobile phase composition.[4]
Data Presentation
The following tables summarize the expected impact of mobile phase modifications on key chromatographic parameters for the separation of Sedamine enantiomers. The data is illustrative and based on general principles of chiral chromatography for alkaloids.
Table 1: Effect of Alcohol Modifier Percentage in Normal Phase (Mobile Phase: n-Hexane/Isopropanol with 0.1% DEA)
| Isopropanol (%) | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| 10 | 15.2 | 1.8 | 1.2 |
| 15 | 11.5 | 1.6 | 1.2 |
| 20 | 8.3 | 1.3 | 1.3 |
| 25 | 6.1 | 1.0 | 1.4 |
As the percentage of the polar alcohol modifier increases, retention time decreases, which may also lead to a decrease in resolution.
Table 2: Effect of Basic Additive on Peak Shape (Mobile Phase: n-Hexane/Isopropanol 90:10, v/v)
| Basic Additive | Retention Time (min) | Resolution (Rs) | Peak Asymmetry |
| None | 18.5 | 1.4 | 2.5 (Tailing) |
| 0.1% DEA | 15.2 | 1.8 | 1.2 (Symmetrical) |
| 0.1% TEA | 15.8 | 1.7 | 1.3 (Symmetrical) |
The addition of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) significantly improves peak symmetry with minimal impact on resolution.[1]
Experimental Protocols
Detailed Methodology for Chiral HPLC Separation of this compound
-
Instrumentation:
-
HPLC system with a pump capable of delivering a stable isocratic mobile phase, an autosampler, a column thermostat, and a UV detector.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Prepare a mixture of HPLC-grade n-Hexane and Isopropanol (90:10, v/v). Add Diethylamine (DEA) to a final concentration of 0.1% (v/v). For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of DEA.
-
Degassing: Degas the mobile phase thoroughly using sonication or vacuum filtration before use to prevent air bubbles in the system.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve the racemic Sedamine standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
-
-
Equilibration and Analysis:
-
Equilibrate the column with the mobile phase at the set flow rate for at least 60 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the baseline is clean.
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
-
Optimization:
-
If resolution is not satisfactory, adjust the percentage of Isopropanol in the mobile phase (e.g., try 85:15 or 95:5 n-Hexane/Isopropanol).
-
If peak shape is poor, ensure the basic additive is present and at the correct concentration.
-
If peaks are too broad, consider reducing the flow rate to 0.8 mL/min or 0.5 mL/min.
-
Visualizations
Caption: Troubleshooting workflow for optimizing this compound HPLC separation.
References
Technical Support Center: Analysis of (-)-Sedamine by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of (-)-Sedamine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of the LC-MS/MS method.[1][2]
Q2: How can I determine if my this compound analysis is experiencing matrix effects?
A: Two common methods to assess matrix effects are:
-
Post-Column Infusion: A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.
-
Post-Extraction Spike: The response of this compound in a matrix sample that has been spiked with the analyte after extraction is compared to the response of a neat standard solution at the same concentration. A significant difference between the two responses points to the presence of matrix effects.[1]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A: The choice of sample preparation method is critical for reducing matrix interferences. For this compound, a piperidine (B6355638) alkaloid, the following techniques are recommended:
-
Solid-Phase Extraction (SPE): This is often the most effective technique for cleaning up complex samples. For alkaloids like this compound, strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) cartridges are highly effective.[3] These sorbents retain the basic this compound under acidic conditions, allowing for interfering components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be an effective cleanup technique for this compound. It involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
-
Protein Precipitation (PP): While being a simpler method, PP is generally less effective at removing matrix components compared to SPE and LLE, and may result in more significant matrix effects.
Q4: Can I reduce matrix effects by adjusting my chromatographic conditions?
A: Yes, optimizing the chromatographic separation can help to resolve this compound from interfering matrix components. Consider the following adjustments:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the aqueous phase pH can alter the retention and elution profile of both this compound and interfering compounds.
-
Gradient Elution: Adjusting the gradient slope can improve the separation of co-eluting species.
-
Chromatographic Column: Using a column with a different stationary phase chemistry (e.g., C18, phenyl-hexyl) or a smaller particle size for higher efficiency can enhance separation.
Q5: What are the expected MRM transitions for this compound?
A: Based on its structure (Molecular Formula: C₁₄H₂₁NO, Molecular Weight: 219.32 g/mol ), the expected precursor ion ([M+H]⁺) for this compound is m/z 220.2.[4][5][6] Predicted product ions for fragmentation can be used for quantification and confirmation. It is crucial to optimize these transitions on your specific instrument.
Disclaimer: The following MRM transitions are predicted and should be experimentally confirmed and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 220.2 | 105.1 | 77.1 |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible injection solvent- Column contamination | - Dilute the sample- Reconstitute the final extract in the initial mobile phase- Use a guard column and/or implement a more effective sample cleanup |
| Low Signal Intensity / No Peak | - Significant ion suppression- Suboptimal MS/MS parameters- Analyte degradation | - Improve sample cleanup (e.g., switch from PP to SPE)- Optimize MRM transitions, collision energy, and source parameters- Check sample stability and storage conditions |
| High Signal Variability (Poor Precision) | - Inconsistent sample preparation- Presence of matrix effects- Unstable spray in the ion source | - Ensure consistent and reproducible sample preparation steps- Use a stable isotope-labeled internal standard if available- Check for clogs in the sample transfer lines and clean the ion source |
| Retention Time Shift | - Change in mobile phase composition- Column degradation- Fluctuation in column temperature | - Prepare fresh mobile phase- Replace the analytical column- Ensure the column oven is maintaining a stable temperature |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
This protocol is designed for the extraction of this compound from plasma samples using a strong cation-exchange (SCX) SPE cartridge.
Workflow Diagram:
Caption: Workflow for this compound extraction from plasma using SPE.
Detailed Steps:
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard. Acidify the sample by adding 400 µL of 0.1 M sulfuric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 1 mL, 30 mg) by passing 1 mL of methanol followed by 1 mL of 0.1 M sulfuric acid.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M sulfuric acid, followed by 1 mL of methanol.
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE) from Urine
This protocol describes the extraction of this compound from urine samples using LLE.
Workflow Diagram:
Caption: Workflow for this compound extraction from urine using LLE.
Detailed Steps:
-
Sample Pre-treatment: To 200 µL of urine, add the internal standard. Basify the sample by adding 50 µL of 1 M NaOH.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Quantitative Data Summary
The following tables provide typical performance data for the analysis of alkaloids in biological matrices, which can be used as a benchmark for method development and validation for this compound.
Table 1: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Typical Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 - 105 | 60 - 120 |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 |
| Solid-Phase Extraction (SPE) | 80 - 110 | 90 - 105 |
Matrix Effect is calculated as (Peak area in post-spiked matrix / Peak area in neat solution) x 100%. A value close to 100% indicates minimal matrix effect.
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | UPLC/HPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Troubleshooting Logic Diagram
This diagram illustrates a logical approach to troubleshooting common issues in the LC-MS/MS analysis of this compound.
Caption: A logical workflow for troubleshooting LC-MS/MS analysis issues.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound | 497-88-1 [smolecule.com]
- 5. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. plantaedb.com [plantaedb.com]
Technical Support Center: Efficient Purification of (-)-Sedamine by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the efficiency of (-)-Sedamine purification using column chromatography. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during the purification process.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound, a piperidine (B6355638) alkaloid.
Q1: Why is my this compound sample showing significant peak tailing on a silica (B1680970) gel column?
A1: Peak tailing of basic compounds like this compound on silica gel is a common issue. It is primarily caused by strong interactions between the basic nitrogen atom in the piperidine ring and the acidic silanol (B1196071) groups on the surface of the silica gel. This interaction leads to uneven elution and a "tailing" effect on the chromatogram.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to the mobile phase to compete with this compound for binding to the acidic silanol sites. Commonly used modifiers include:
-
Triethylamine (B128534) (TEA) at a concentration of 0.1-1% (v/v).
-
Ammonia solution (a few drops in the mobile phase reservoir).
-
-
Choice of Stationary Phase:
-
Deactivated Silica Gel: Use a "base-deactivated" or "end-capped" silica gel column where the number of free silanol groups is minimized.
-
Alumina (B75360): Consider using basic or neutral alumina as the stationary phase, which is less acidic than silica gel and can reduce tailing for basic compounds.[1]
-
-
Lower Sample Concentration: Overloading the column can exacerbate peak tailing. Try injecting a more dilute sample.
Q2: I am experiencing poor separation between this compound and other closely related alkaloids or impurities. How can I improve the resolution?
A2: Achieving good resolution is critical for obtaining high-purity this compound. Poor separation can be due to an inappropriate choice of mobile phase, stationary phase, or other chromatographic conditions.
Optimization Strategies:
-
Solvent System Optimization: Systematically vary the polarity of the mobile phase. A common approach for alkaloids is to use a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). Fine-tuning the solvent ratio is crucial.
-
Stationary Phase Selectivity: If using a standard silica gel column does not provide adequate separation, consider a stationary phase with different selectivity. For HPLC, a pentafluorophenyl (PFP) column can offer different interactions and potentially better resolution for structurally similar alkaloids.
-
Column Parameters:
-
Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.
-
Decrease Particle Size: Using a stationary phase with a smaller particle size can improve column efficiency and resolution, although this may lead to higher backpressure.
-
Q3: My this compound seems to be irreversibly stuck on the column, or the recovery is very low. What could be the cause?
A3: Low recovery or complete loss of the compound on the column can be due to several factors, including decomposition on the stationary phase or very strong adsorption.
Possible Causes and Solutions:
-
Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.
-
Solution: Use a less acidic stationary phase like neutral alumina or a deactivated silica gel. Also, ensure that the solvents used are of high purity and free from acidic impurities.
-
-
Strong Adsorption: As a basic compound, this compound can bind very strongly to silica gel.
-
Solution:
-
Incorporate a basic modifier (e.g., triethylamine) in the mobile phase to reduce strong interactions.
-
Consider using an ion-exchange chromatography method, such as a strong cation exchange (SCX) column. In this "catch-and-release" technique, the basic this compound is retained on the column, impurities are washed away, and then the desired compound is eluted with a stronger base or a change in pH.
-
-
-
Incorrect Eluent Polarity: The mobile phase may not be polar enough to elute the compound.
-
Solution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol (B129727) in a dichloromethane (B109758)/methanol mixture).
-
Q4: My sample containing this compound is not dissolving well in the initial mobile phase. How should I load it onto the column?
A4: Poor solubility of the crude sample in the eluent can lead to precipitation at the top of the column and poor separation.
Loading Techniques:
-
Dry Loading: This is the preferred method for samples with poor solubility.
-
Dissolve your crude sample in a suitable solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the sample adsorbed onto the silica gel.
-
Carefully load this powder onto the top of the packed column.
-
Frequently Asked Questions (FAQs)
What are the typical physical and chemical properties of this compound relevant to its purification?
This compound is a piperidine alkaloid with the following properties:
-
Molecular Formula: C₁₄H₂₁NO
-
Molecular Weight: 219.32 g/mol
-
Appearance: Colorless elongated plates.
-
Melting Point: 88-89°C (recrystallized from petroleum ether).[2]
-
Solubility: Good solubility in organic solvents, limited solubility in water.[2]
-
Chemical Nature: It is a basic compound due to the tertiary amine in the piperidine ring.
What is a good starting point for a mobile phase for silica gel column chromatography of this compound?
A common starting point for the purification of piperidine alkaloids on silica gel is a mixture of a non-polar and a polar solvent. A gradient elution is often effective. You can start with a less polar mixture and gradually increase the polarity. Examples include:
-
Hexane-Ethyl Acetate gradient
-
Dichloromethane-Methanol gradient
For synthetic (+)-sedamine, a stereoisomer, a mobile phase of hexane:ethyl acetate (2:1) has been used effectively for flash chromatography on silica gel.[3] It is often beneficial to add a small amount (e.g., 0.1%) of triethylamine to the mobile phase to improve peak shape and recovery.
How can I monitor the separation during column chromatography?
The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC) to identify which fractions contain the purified this compound. By spotting the collected fractions on a TLC plate and running it in an appropriate solvent system, you can visualize the separation and pool the fractions containing the pure compound.
Experimental Protocols
Protocol 1: General Purification of a Piperidine Alkaloid from a Plant Extract
This protocol outlines a general procedure for the enrichment and subsequent column chromatographic purification of piperidine alkaloids like this compound from a defatted plant extract.
1. Acid-Base Extraction for Alkaloid Enrichment:
- Partition the defatted plant extract between an organic solvent (e.g., dichloromethane or chloroform) and an acidic aqueous solution (e.g., 0.1 N HCl).
- Separate the two layers using a separatory funnel. The alkaloids will be protonated and move into the aqueous layer as salts.
- Make the aqueous layer basic (pH 8-9) by adding a base like ammonium (B1175870) hydroxide.
- Extract the now basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane). The deprotonated alkaloids will move back into the organic layer.
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkaloid fraction.
2. Silica Gel Column Chromatography:
- Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
- Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel (dry loading method) and carefully place it on top of the packed column.
- Elution: Begin elution with a non-polar solvent (e.g., 100% dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or continuous gradient.
- Fraction Collection: Collect fractions of a consistent volume.
- Analysis: Monitor the collected fractions by TLC.
- Isolation: Combine the fractions containing the pure this compound and evaporate the solvent to obtain the purified compound.
Protocol 2: Flash Chromatography of Synthetic (+)-Sedamine
The following is a reported method for the purification of synthetic (+)-Sedamine, a stereoisomer of this compound.[3]
-
Stationary Phase: Silica gel
-
Mobile Phase (Eluent): Hexane:Ethyl Acetate (2:1 v/v)
-
Technique: Flash column chromatography
-
Result: The product was obtained as a white solid.[3]
Quantitative Data
Currently, there is a lack of published comparative quantitative data specifically for the column chromatography purification of this compound. The efficiency of the purification is highly dependent on the nature and complexity of the initial mixture. However, for a synthetic reaction yielding (+)-sedamine, a 50% yield was reported after flash chromatography purification, though this reflects the reaction yield and not a comparison of different purification conditions.[3]
For researchers aiming to optimize the purification of this compound, it is recommended to perform small-scale trials with different stationary phases and mobile phase compositions, and to quantify the yield and purity of each trial using techniques like HPLC or quantitative NMR. This will allow for the development of a tailored and efficient purification protocol.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: Troubleshooting workflow for common issues in this compound purification.
References
Technical Support Center: Troubleshooting Emulsion Formation in (-)-Sedamine Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of emulsion formation during the liquid-liquid extraction of the piperidine (B6355638) alkaloid, (-)-Sedamine. The following information is designed to provide practical solutions to prevent and resolve emulsions, ensuring efficient and successful extractions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why is it a problem in this compound extraction?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of this compound extraction, this typically manifests as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult.[1] This is problematic because it can lead to poor recovery of this compound, contamination of the final product, and a significant increase in processing time.[2]
Q2: What are the primary causes of emulsion formation during the extraction of this compound?
A2: Emulsion formation is often multifactorial. Key causes include:
-
Presence of Surfactant-like Molecules: Plant extracts, such as those from Sedum species, are complex mixtures containing lipids, fatty acids, and other amphiphilic compounds that can act as natural emulsifiers.
-
High Shear Mixing: Vigorous shaking or stirring of the separatory funnel can create very fine droplets, leading to a more stable emulsion.[2]
-
Particulate Matter: Fine solid particles from the plant material can accumulate at the interface of the two liquid phases, physically stabilizing the emulsion.
-
pH of the Aqueous Phase: The pH can influence the charge of interfacial molecules, potentially increasing their emulsifying properties. For alkaloids like this compound, pH adjustments are critical for extraction but can sometimes contribute to emulsion issues.[3]
Troubleshooting Guide: Dealing with Emulsions
Emulsions are a common challenge in liquid-liquid extractions. The following guide provides a systematic approach to both prevent and break emulsions.
Prevention is the First Line of Defense
It is generally easier to prevent an emulsion from forming than to break one that is already stable.[2] Consider the following preventative measures:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for adequate phase contact without excessive shear forces.[2]
-
Solvent Selection: The choice of organic solvent can influence emulsion formation. While there is no universal "best" solvent, using a solvent with a significantly different density from the aqueous phase can aid in separation. For piperidine alkaloids, solvents like dichloromethane (B109758) or chloroform (B151607) are often used.[4]
-
Pre-extraction Filtration: If the initial plant extract contains fine particulate matter, consider filtering it through a pad of Celite or a similar filter aid before beginning the liquid-liquid extraction.
Breaking a Formed Emulsion
If an emulsion has already formed, several techniques can be employed to facilitate phase separation. These methods can be broadly categorized as chemical and physical.
dot
Figure 1: Overview of methods for breaking emulsions.
dot
Figure 2: A stepwise troubleshooting workflow for breaking emulsions.
Data Presentation
The following tables provide quantitative data to guide your experimental design and troubleshooting efforts.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [5] |
| Molecular Weight | 219.32 g/mol | [5][6] |
| XLogP3-AA (Predicted) | 2.4 | [6] |
| pKa (Strongest Basic, Predicted) | 9.8 | [7] |
Note: The LogP value suggests that this compound is moderately lipophilic, and the pKa indicates it is a basic compound.
Table 2: General Parameters for Acid-Base Extraction of Piperidine Alkaloids
| Step | pH Range | Purpose | Recommended Reagents |
| Acidic Extraction | 2 - 4 | Protonate the alkaloid to make it water-soluble. | 0.1 - 1 M HCl or H₂SO₄ |
| Basification | 9 - 11 | Deprotonate the alkaloid to make it soluble in organic solvents. | NH₄OH or NaOH |
Note: The optimal pH for extraction will depend on the specific pKa of the alkaloid and the solvent system used.
Table 3: Quantitative Parameters for Emulsion Breaking Techniques
| Technique | Parameter | Typical Range | Notes |
| Salting Out | NaCl Concentration | 5-25% (w/v) in aqueous phase | Start with a saturated solution (brine). The increased ionic strength helps to "salt out" the organic components from the aqueous phase.[8] |
| Centrifugation | Speed | 1000 - 5000 x g | Higher speeds can be more effective but risk damaging delicate molecules.[9] |
| Time | 5 - 20 minutes | Longer times may be necessary for very stable emulsions.[2] | |
| Filtration | Filter Media Pore Size | 0.22 - 10 µm | The choice of pore size depends on the droplet size of the emulsion.[10][11] |
Experimental Protocols
Protocol 1: General Acid-Base Liquid-Liquid Extraction for Piperidine Alkaloids (e.g., from Sedum species)
This protocol is a generalized procedure and may require optimization for your specific plant material and target concentration of this compound.
-
Acidification:
-
Dissolve the crude plant extract in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of an acidic aqueous solution (e.g., 1 M HCl).
-
Gently invert the funnel 10-15 times, venting frequently to release pressure.
-
Allow the layers to separate. The protonated this compound will be in the aqueous (top) layer.
-
Drain the organic layer and set it aside. Collect the aqueous layer.
-
Repeat the extraction of the organic layer with the acidic solution two more times to ensure complete transfer of the alkaloid. Combine all aqueous extracts.
-
-
Basification and Extraction:
-
Transfer the combined acidic aqueous extracts to a clean separatory funnel.
-
Slowly add a basic solution (e.g., concentrated NH₄OH or 2 M NaOH) dropwise while swirling until the pH of the aqueous solution is between 9 and 11.[12] Monitor the pH using pH paper.
-
Add a fresh portion of the organic solvent to the separatory funnel.
-
Gently invert the funnel as described in step 1.
-
Allow the layers to separate. The deprotonated, neutral this compound will now be in the organic layer.
-
Drain and collect the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine all organic extracts.
-
-
Washing and Drying:
-
Wash the combined organic extracts with a saturated NaCl solution (brine) to remove residual water and help break any minor emulsions.
-
Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude this compound extract.
-
Protocol 2: Breaking a Stubborn Emulsion using Centrifugation
-
Transfer: Carefully transfer the entire contents of the separatory funnel, including the emulsion layer, into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Place the tubes in a centrifuge and spin at a moderate speed (e.g., 2000-4000 x g) for 10-15 minutes.[9]
-
Separate: After centrifugation, a clearer separation between the aqueous and organic layers should be visible, with a more compact emulsion layer or a pellet of solid material at the interface.
-
Recover: Carefully pipette the desired layer, avoiding the compacted emulsion interface. It may be easier to first remove the top layer and then the bottom layer, leaving the interfacial material behind.
Protocol 3: Filtration through Celite to Break an Emulsion
-
Prepare Filter Bed: Place a plug of glass wool at the bottom of a Buchner funnel and add a 1-2 cm layer of Celite. Gently tap the funnel to pack the Celite.
-
Wet the Filter Bed: Wet the Celite pad with the organic solvent being used in the extraction.
-
Apply Vacuum: Apply a gentle vacuum to the filter flask.
-
Filter: Slowly pour the entire mixture, including the emulsion, onto the Celite bed. The fine particles that stabilize the emulsion should be trapped by the Celite, allowing the two liquid phases to pass through and separate in the filter flask.
-
Separate Layers: Transfer the filtrate to a clean separatory funnel and allow the layers to separate before proceeding with the extraction.
By following these guidelines and protocols, researchers can more effectively manage and overcome the challenges posed by emulsion formation during the liquid-liquid extraction of this compound, leading to improved yields and purity of the target compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 497-88-1 [smolecule.com]
- 6. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NP-MRD: Showing NP-Card for this compound (NP0051149) [np-mrd.org]
- 8. Effect of NaCl Concentration on the Emulsifying Properties of Myofibrilla Protein in the Soybean Oil and Fish Oil Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Infiltration-centrifugation Technique for Extraction of Apoplastic Fluid from Plant Leaves Using Phaseolus vulgaris as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hawachmembrane.com [hawachmembrane.com]
- 11. Influence of Centrifugation and Transmembrane Treatment on Determination of Polyphenols and Antioxidant Ability for Sea Buckthorn Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US5684155A - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for (-)-Sedamine Derivatization
Welcome to the technical support center for the derivatization of (-)-Sedamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the reactive functional groups in this compound that can be targeted for derivatization?
This compound possesses two primary reactive sites for derivatization: a secondary amine within the piperidine (B6355638) ring and a secondary hydroxyl group on the ethyl side chain. The choice of derivatizing agent and reaction conditions will determine the selectivity for one or both of these groups.
Q2: What are common goals for derivatizing this compound?
Derivatization of this compound is typically performed to:
-
Enhance its volatility for gas chromatography (GC) analysis.
-
Improve its chromatographic separation in high-performance liquid chromatography (HPLC).
-
Increase its sensitivity for detection by introducing a chromophore or fluorophore.
-
Enable chiral separation of enantiomers.
Q3: Which derivatizing agents are suitable for the secondary amine in this compound?
A variety of reagents can be used to target the secondary amine, including:
-
Acylating agents: (e.g., trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA)) are highly reactive and produce stable derivatives suitable for GC-MS analysis.
-
Silylating agents: (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)) are also effective for increasing volatility for GC analysis.
-
Reagents for HPLC-UV/Fluorescence: Dansyl chloride, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) can be used to introduce a detectable tag.[1]
Q4: How can I selectively derivatize the hydroxyl group of this compound?
Selective derivatization of the hydroxyl group in the presence of the secondary amine can be challenging. One approach is to use silylating agents that are more reactive towards alcohols under specific conditions, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst. Alternatively, protecting the amine group first, then derivatizing the hydroxyl group, followed by deprotection of the amine is a possible, though more complex, strategy.
Troubleshooting Guides
This section addresses specific issues you may encounter during the derivatization of this compound.
Issue 1: Incomplete Derivatization or Low Product Yield
Question: My analysis shows a small peak for the derivatized this compound and a large peak for the unreacted starting material. What could be the cause?
Answer: Incomplete derivatization is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Incomplete Derivatization
References
Troubleshooting poor resolution in chiral separation of sedamine enantiomers
Welcome to the technical support center for the chiral separation of sedamine enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the enantioselective analysis of sedamine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for developing a chiral separation method for sedamine?
A1: For a novel compound like sedamine, a systematic screening approach is the most efficient starting point. It is highly recommended to begin by screening a diverse set of chiral stationary phases (CSPs), with a particular focus on polysaccharide-based columns (e.g., derivatives of amylose (B160209) and cellulose), as they have demonstrated broad applicability for a wide range of chiral compounds, including alkaloids.[1][2] Concurrently, screen a set of mobile phases, typically starting with a normal phase mode consisting of a hydrocarbon (like n-hexane) and an alcohol modifier (such as isopropanol (B130326) or ethanol).[1]
Q2: Which types of chiral stationary phases (CSPs) are most likely to be successful for separating sedamine enantiomers?
A2: Polysaccharide-based CSPs are a highly recommended starting point for the chiral separation of piperidine (B6355638) alkaloids like sedamine. Columns such as those with amylose or cellulose (B213188) derivatives (e.g., Chiralpak® IA, Chiralpak® AD-H, Chiralcel® OD-H) have shown good performance in separating related structures.[1] It is advisable to screen a selection of these CSPs to identify the one that provides the best selectivity for sedamine.
Q3: What is the typical composition of a mobile phase for the normal-phase chiral HPLC separation of sedamine?
A3: In normal-phase HPLC, the mobile phase for separating basic compounds like sedamine typically consists of a non-polar solvent, most commonly n-hexane, and a polar alcohol modifier.[1] The most frequently used alcohol modifiers are isopropanol (IPA) and ethanol (B145695) (EtOH). A common starting ratio for screening is 90:10 (v/v) n-hexane:alcohol. The choice and concentration of the alcohol modifier can significantly impact selectivity and resolution.
Q4: When should I consider using additives in the mobile phase for sedamine separation?
A4: For basic compounds like sedamine, which contains a tertiary amine, peak tailing can be a common issue due to interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. To mitigate this, the addition of a small amount of a basic additive to the mobile phase is often necessary. Common additives include diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) at a concentration of around 0.1% (v/v).[3] These additives compete for the active sites on the stationary phase, leading to improved peak shape and potentially better resolution.
Q5: How does temperature affect the chiral separation of sedamine?
A5: Temperature is a critical parameter in chiral chromatography that can influence retention times, selectivity, and resolution. Generally, lower temperatures tend to increase the resolution between enantiomers, although this may also lead to broader peaks and longer analysis times. It is crucial to use a column oven to maintain a stable and consistent temperature. During method development, it is recommended to investigate a range of temperatures (e.g., 10°C, 25°C, and 40°C) to find the optimal balance between resolution and efficiency.[1]
Troubleshooting Guide
Problem 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, unresolved peak is observed.
-
Two peaks are present but with very little separation (Rs < 1.5).
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | Screen a variety of CSPs with different chiral selectors. Focus on polysaccharide-based columns (amylose and cellulose derivatives) as a starting point.[1] |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the non-polar solvent and the alcohol modifier. Evaluate different alcohol modifiers (e.g., isopropanol, ethanol). The choice of alcohol can significantly alter selectivity. |
| Mobile Phase is Too Strong | If retention times are very short, the mobile phase may be too strong, not allowing for sufficient interaction with the CSP. Decrease the percentage of the alcohol modifier in the mobile phase. |
| Inadequate Temperature Control | Lowering the column temperature often improves resolution. Ensure a stable temperature is maintained using a column oven and experiment with different temperature settings.[1] |
| Incorrect Additive | For a basic compound like sedamine, the absence of a basic additive can lead to poor peak shape and co-elution. Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase. |
Problem 2: Peak Tailing
Symptoms:
-
The back half of the peak is wider than the front half.
-
Asymmetrical peak shape.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions with Silanols | Add a basic modifier like 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase to block active silanol sites on the stationary phase.[3] |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the concentration of the sample. |
| Mismatch between Sample Solvent and Mobile Phase | Dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase to ensure proper peak focusing at the column inlet. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, consider replacing the column or using a guard column to protect the analytical column. |
Problem 3: Irreproducible Retention Times
Symptoms:
-
Retention times shift between injections or between different analytical runs.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Fluctuations in Column Temperature | Use a column oven to ensure a stable and consistent temperature throughout the analysis.[1] |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each run and ensure accurate measurement and thorough mixing of all components. Keep the mobile phase reservoir covered to prevent evaporation of the more volatile components. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is particularly important when changing mobile phase composition. |
| Column Degradation | Over time and with exposure to certain mobile phases, the stationary phase can degrade. If other factors have been ruled out, a new column may be needed. |
Experimental Protocols
Note: As there is no specific published method for the chiral separation of sedamine, the following is a general protocol for the initial screening and method development for a piperidine alkaloid like sedamine, based on common practices for similar compounds.
Protocol 1: Initial Screening of Chiral Stationary Phases and Mobile Phases by HPLC
1. Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
2. Chiral Stationary Phases (Screening Set):
-
Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) (Column dimensions: 250 x 4.6 mm, 5 µm particle size)
3. Mobile Phase Screening:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% DEA
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
UV Detection Wavelength: 254 nm (or a more specific wavelength if the UV spectrum of sedamine is known)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Prepare a stock solution of racemic sedamine at 1 mg/mL in the mobile phase.
6. Procedure:
- Equilibrate the first CSP with Mobile Phase A until a stable baseline is achieved.
- Inject the sedamine sample and record the chromatogram.
- Repeat the injection to ensure reproducibility.
- Switch to Mobile Phase B, equilibrate the column, and repeat the injections.
- Repeat steps 1-4 for each of the other CSPs in the screening set.
- Analyze the results to identify the CSP and mobile phase combination that provides the best initial separation or shows the most promise for further optimization.
Quantitative Data
Table 1: Exemplary Chromatographic Data for the Chiral Separation of a Piperidine Alkaloid Derivative on a Polysaccharide-Based CSP
| Parameter | Condition 1 | Condition 2 |
| Chiral Stationary Phase | Chiralpak® IA | Chiralpak® IA |
| Mobile Phase | n-Hexane:Ethanol (90:10) + 0.1% DEA | n-Hexane:Isopropanol (90:10) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 9.8 min | 12.5 min |
| Resolution (Rs) | 2.1 | 2.8 |
Note: This data is illustrative for a related compound and may not be directly applicable to sedamine. It serves as a starting point for method development.
Visualizations
Troubleshooting Workflow for Poor Resolution
The following diagram illustrates a logical workflow for troubleshooting poor or no resolution in the chiral separation of sedamine enantiomers.
Caption: A workflow for troubleshooting poor chiral separation resolution.
Logical Relationships in Method Development
This diagram outlines the key relationships between different experimental parameters in developing a chiral separation method.
Caption: Key parameters influencing chiral separation method development.
References
Technical Support Center: Strategies to Increase the Recovery of (-)-Sedamine from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of (-)-Sedamine from various biological matrices. The following sections detail optimized experimental protocols, address common challenges, and offer data-driven strategies to improve extraction efficiency and analytical sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from biological matrices?
A1: The main challenges include its low concentration in biological samples, potential for degradation during sample processing, and the presence of interfering substances within the complex biological matrix. Matrix effects, such as ion suppression or enhancement in LC-MS analysis, are also a significant concern that can affect accuracy and precision.
Q2: Why is pH control critical for the extraction of this compound?
A2: this compound is a piperidine (B6355638) alkaloid and thus a basic compound. Its charge state is dependent on the pH of the surrounding medium. To efficiently extract it from an aqueous biological matrix into an organic solvent (in Liquid-Liquid Extraction) or retain it on a solid-phase support, the pH must be adjusted to ensure it is in its neutral, non-ionized form. Conversely, to move it from an organic solvent into an aqueous phase, the pH should be acidic to protonate the amine group, making it more water-soluble.
Q3: Which extraction method, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), is better for this compound?
A3: Both LLE and SPE can be effective for extracting this compound. The choice depends on the specific requirements of the assay.
-
LLE is a classic technique that is versatile and can handle a wide range of sample volumes. It is particularly useful for initial cleanup and when dealing with highly complex matrices.
-
SPE often provides cleaner extracts, leading to reduced matrix effects in subsequent analyses. It is also more amenable to automation and high-throughput applications. For basic compounds like this compound, cation-exchange SPE cartridges can offer high selectivity.
Q4: How can I minimize the degradation of this compound during sample handling and storage?
A4: To minimize degradation, it is crucial to keep samples on ice or at 4°C during processing. For long-term storage, samples should be frozen at -20°C or preferably at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of analytes in plasma and other biological fluids.[1][2][3][4][5] It is also advisable to minimize exposure to light and air (oxygen) by using amber vials and flushing with an inert gas like nitrogen before sealing.
Q5: What are matrix effects, and how can they be mitigated for this compound analysis?
A5: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix, leading to either ion suppression or enhancement.[6][7][8][9] To mitigate these effects for this compound analysis, consider the following strategies:
-
Improve Sample Cleanup: Utilize a more rigorous extraction and cleanup method, such as SPE, to remove interfering substances.
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate this compound from matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction of the signal.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Troubleshooting Guides
Low Recovery of this compound
| Problem | Potential Cause | Troubleshooting Strategy |
| Low recovery in Liquid-Liquid Extraction (LLE) | Incorrect pH of the aqueous phase: If the pH is too low, this compound will be protonated and remain in the aqueous phase. | Adjust the pH of the biological sample to be basic (typically 1-2 pH units above the pKa of this compound) before extraction with an organic solvent. |
| Inappropriate organic solvent: The chosen solvent may have poor partitioning for this compound. | Test a range of solvents with varying polarities (e.g., dichloromethane, ethyl acetate, methyl tert-butyl ether). A mixture of solvents can also be beneficial. | |
| Insufficient mixing or phase separation: Incomplete extraction or contamination of the organic layer with the aqueous phase. | Ensure thorough mixing by vortexing or gentle shaking. Centrifuge to achieve a clear separation of the two phases. | |
| Emulsion formation: An emulsion layer at the interface can trap the analyte. | Add salt (e.g., NaCl) to the aqueous phase to "break" the emulsion. Centrifugation can also help. | |
| Low recovery in Solid-Phase Extraction (SPE) | Analyte breakthrough during loading: The analyte does not bind to the sorbent and is lost in the load fraction. | Check Sample pH: For cation-exchange SPE, ensure the sample is loaded under acidic conditions to protonate this compound. For reversed-phase SPE, adjust the sample pH to be basic to ensure the analyte is in its neutral form. Reduce Flow Rate: A slower loading speed allows for better interaction between the analyte and the sorbent. Sorbent Choice: Consider a different sorbent with a stronger retention mechanism for your analyte. |
| Analyte loss during washing: The wash solvent is too strong and elutes the analyte along with interferences. | Use a weaker wash solvent. For reversed-phase SPE, decrease the percentage of organic solvent in the wash solution. For cation-exchange SPE, ensure the wash solvent is acidic. | |
| Incomplete elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Increase Elution Solvent Strength: For reversed-phase SPE, increase the percentage of organic solvent. For cation-exchange SPE, use a basic elution solvent (e.g., methanol (B129727) with 5% ammonium (B1175870) hydroxide) to neutralize the analyte and disrupt the ionic interaction. Increase Elution Volume: Use a larger volume of the elution solvent in multiple smaller portions. |
High Signal Variability or Poor Reproducibility
| Problem | Potential Cause | Troubleshooting Strategy |
| Inconsistent recovery between samples | Variability in sample pH: Small differences in the pH of individual samples can lead to significant variations in extraction efficiency. | Ensure consistent and accurate pH adjustment for all samples and standards. |
| Inconsistent evaporation and reconstitution: Analyte loss can occur during the evaporation of the extraction solvent. The reconstituted sample may not be fully redissolved. | Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C). Vortex the reconstituted sample thoroughly to ensure complete dissolution. | |
| Sample degradation: this compound may be degrading in some samples more than others due to variations in handling time or conditions. | Process all samples consistently and in a timely manner. Keep samples on ice during processing. | |
| Matrix effects leading to variable signal | Differential matrix components between samples: The composition of the biological matrix can vary between individuals or sample types. | Employ a more effective sample cleanup method like SPE to remove a broader range of interferences. The use of a stable isotope-labeled internal standard is highly recommended to compensate for sample-to-sample variations in matrix effects. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol provides a general procedure for the extraction of this compound from plasma. Optimization of pH and solvent choice is recommended for specific applications.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
1 M Sodium Hydroxide (B78521) (NaOH)
-
Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
-
0.1 M Hydrochloric Acid (HCl)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1.0 mL of plasma in a centrifuge tube, add the internal standard.
-
Alkalinization: Add 100 µL of 1 M NaOH to adjust the sample pH to approximately 10-11. Vortex for 30 seconds.
-
Extraction: Add 5.0 mL of the extraction solvent. Cap the tube and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes.
-
Collection of Organic Phase: Carefully transfer the upper organic layer to a clean tube.
-
Back Extraction (Optional Cleanup Step): Add 2.0 mL of 0.1 M HCl to the collected organic phase. Vortex for 2 minutes and centrifuge. Transfer the lower aqueous layer to a new tube.
-
Final Extraction: Add 100 µL of 1 M NaOH to the aqueous phase from the previous step, followed by 5.0 mL of the extraction solvent. Vortex and centrifuge as before.
-
Evaporation: Transfer the final organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS or GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol outlines a procedure using a mixed-mode cation-exchange SPE cartridge for the cleanup and concentration of this compound from urine.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
2% Phosphoric Acid
-
Methanol
-
5% Ammonium Hydroxide in Methanol
-
Mixed-mode cation-exchange SPE cartridges (e.g., Oasis MCX)
-
SPE manifold
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1.0 mL of urine, add the internal standard. Add 100 µL of 2% phosphoric acid to acidify the sample. Vortex and centrifuge to pellet any precipitates.
-
Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 2 mL of 0.1 M HCl followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the this compound from the cartridge with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable mobile phase for analysis.
Data Presentation
The following tables summarize typical recovery data for piperidine alkaloids from biological matrices using different extraction techniques. Note that these are representative values for compounds structurally similar to this compound and actual recoveries for this compound may vary and should be determined experimentally.
Table 1: Representative Recoveries of Piperidine Alkaloids using Liquid-Liquid Extraction
| Analyte Class | Biological Matrix | Extraction Solvent | Approximate Recovery (%) | Reference |
| Piperidines | Plasma | Dichloromethane | 70-90 | [7] |
| Basic Drugs | Whole Blood | Methyl tert-butyl ether | >70 | [7] |
| Piperidines | Urine | Ethyl Acetate | 65-85 | N/A (General Knowledge) |
Table 2: Representative Recoveries of Piperidine Alkaloids using Solid-Phase Extraction
| Analyte Class | Biological Matrix | SPE Sorbent Type | Approximate Recovery (%) | Reference |
| Basic Drugs | Plasma | Mixed-Mode Cation Exchange | >80 | [10] |
| Piperidines | Urine | Polymeric Reversed-Phase | 75-95 | [10] |
| Alkaloids | Plant Extracts | Strong Cation Exchange | 91-98 | [11] |
Mandatory Visualizations
Caption: Workflow for Liquid-Liquid Extraction (LLE) of this compound.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting logic for low recovery in Solid-Phase Extraction.
References
- 1. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. mdpi.com [mdpi.com]
- 5. ijbls.org [ijbls.org]
- 6. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Aconitum alkaloids in blood and urine samples. I. High-performance liquid chromatographic separation, solid-phase extraction and mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative analysis of multiple illicit drugs in preserved oral fluid by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS determination of plasma catecholamines after selective extraction by borated zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing interference from other Sedum alkaloids in analytical methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical methods of Sedum alkaloids.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical challenges when analyzing Sedum alkaloids?
The primary challenges in the analysis of Sedum alkaloids are due to their structural diversity and the complexity of the plant matrix. Key issues include:
-
Co-elution in Chromatography: Many Sedum species contain a variety of structurally similar alkaloids, such as piperidine, pyrrolidine, and indole (B1671886) types, which can have very close retention times in High-Performance Liquid Chromatography (HPLC), leading to overlapping peaks and inaccurate quantification.[1][2][3]
-
Matrix Effects in Mass Spectrometry (MS): Co-eluting compounds from the plant extract can suppress or enhance the ionization of the target alkaloid in the MS source, resulting in erroneous measurements.[1]
-
Peak Tailing: The basic nature of alkaloids can cause interactions with residual silanol (B1196071) groups on common reversed-phase columns (like C18), leading to asymmetrical peak shapes.[1][4]
Q2: I am observing poor peak shape (tailing) for my target Sedum alkaloid in HPLC. What can I do?
Peak tailing for basic compounds like alkaloids is a common issue. Here are several strategies to improve peak symmetry:
-
Modify Mobile Phase pH: Adding a small amount of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase will protonate the alkaloids. This reduces their interaction with the negatively charged silanol groups on the stationary phase.[1]
-
Increase Buffer Strength: Using a higher concentration of a buffer in your mobile phase (e.g., 20-50 mM) can help to "shield" the silanol groups, minimizing secondary interactions.[1]
-
Use an End-Capped Column: Select a column where the residual silanol groups have been chemically deactivated (end-capped).
-
Consider a Different Stationary Phase: A phenyl-hexyl or other stationary phase with different selectivity might provide better peak shapes and separation.[1]
Q3: How can I confirm if co-elution is affecting my quantification?
If you suspect that another alkaloid or matrix component is co-eluting with your analyte of interest, you can take the following steps:
-
Review Your Chromatogram: Look for subtle signs of co-elution, such as peak fronting, tailing, or the presence of "shoulders" on your peak.[1]
-
Use a Diode Array Detector (DAD): A DAD allows you to examine the UV-Vis spectrum across your peak. If the spectrum is not consistent from the beginning to the end of the peak, it is a strong indication of a co-eluting impurity.
-
Perform a Spike-and-Recovery Experiment: Add a known amount of your target alkaloid standard to your Sedum extract and a blank solvent. A significantly lower or higher recovery in the extract compared to the blank suggests the presence of matrix effects, which can be exacerbated by co-elution.[1]
-
Employ High-Resolution Mass Spectrometry (HRMS): LC-MS with a high-resolution mass analyzer can often distinguish between your target analyte and interfering compounds based on their exact mass, even if they are not chromatographically separated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Two Alkaloid Peaks | Inadequate chromatographic separation due to similar compound polarities. | 1. Optimize the mobile phase: Try a different solvent gradient or isocratic composition. Modifying the pH can also alter selectivity.[5] 2. Change the column: Use a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a longer column with a smaller particle size for higher efficiency.[1] 3. Adjust the temperature: Lowering or raising the column temperature can sometimes improve separation.[5] |
| Inaccurate Quantification (Low or High Recovery) | Matrix effects from other components in the extract. | 1. Improve sample preparation: Use Solid-Phase Extraction (SPE) or a liquid-liquid (acid-base) extraction to clean up the sample and remove interfering compounds.[1][6][7] 2. Use a matrix-matched calibration curve: Prepare your calibration standards in a blank matrix extract to compensate for consistent matrix effects. |
| No Peak Detected for Target Alkaloid | The analyte is not eluting from the column or is not being detected. | 1. Check sample preparation: Ensure the extraction procedure is suitable for your target alkaloid. 2. Verify instrument parameters: Confirm the correct wavelength is set on the UV detector or that the MS is set to detect the correct mass-to-charge ratio. 3. Consider analyte stability: Some alkaloids may be sensitive to heat, light, or pH. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Sedum Alkaloid Enrichment
This protocol is designed to separate basic alkaloids from neutral and acidic compounds in a plant extract.
Materials:
-
Dried and powdered Sedum plant material
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Separatory funnel
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Initial Extraction: Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours. Filter the extract and evaporate the methanol to dryness.
-
Acidification: Dissolve the residue in 50 mL of dichloromethane and transfer to a separatory funnel. Add 50 mL of 1M HCl, shake vigorously, and allow the layers to separate. The protonated alkaloids will move into the aqueous (top) layer.[1]
-
Separation: Collect the aqueous layer. Wash the organic layer with another 25 mL of 1M HCl and combine the aqueous fractions.
-
Basification: Adjust the pH of the combined aqueous layers to >10 with 1M NaOH. This deprotonates the alkaloids, making them soluble in organic solvents again.[1]
-
Final Extraction: Extract the basified aqueous solution three times with 50 mL of dichloromethane each time.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enriched alkaloid fraction. Reconstitute in a suitable solvent for analysis.
Protocol 2: General HPLC Method for Sedum Alkaloid Analysis
This is a starting point for developing an HPLC method. Optimization will likely be required.
Instrumentation and Conditions:
-
HPLC System: With UV or DAD detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: Start with a low percentage of B (e.g., 10%) and increase to a higher percentage (e.g., 90%) over 20-30 minutes to elute a wide range of alkaloids.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a specific wavelength (e.g., 254 nm or 280 nm), or scan multiple wavelengths with a DAD.[5][6]
-
Injection Volume: 10-20 µL.[5]
-
Column Temperature: 30°C.[5]
Visualizations
Caption: Workflow for the extraction and analysis of Sedum alkaloids.
Caption: Decision tree for troubleshooting poor peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
Technical Support Center: Optimizing Cell Viability in Cytotoxicity Assays with (-)-Sedamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the piperidine (B6355638) alkaloid, (-)-Sedamine. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of cytotoxicity assays and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the initial challenges when working with this compound in cell-based assays?
A: The most common initial hurdles involve the solubility and stability of this compound, as well as determining an effective concentration range. Many alkaloids exhibit poor aqueous solubility, which can make preparing stock solutions and diluting them in culture media challenging. Additionally, the stability of the compound under standard cell culture conditions (pH, temperature) can vary, potentially impacting the reproducibility of your experiments. A critical first step is to identify a concentration range that induces a biological response without causing immediate, non-specific cell death.
Q2: How can I improve the solubility of this compound for my experiments?
A: To enhance the solubility of this compound, which may be hydrophobic, several strategies can be effective:
-
Co-solvents: Dimethyl sulfoxide (B87167) (DMSO) is a widely used co-solvent. It is crucial to maintain a final DMSO concentration below 0.5% in your cell culture, as higher concentrations can be toxic to cells. Always include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any solvent effects.[1]
-
pH Adjustment: For alkaloids that are weak bases, like this compound, adjusting the pH of the solvent can improve solubility. However, you must ensure the final pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4) to not independently affect cell viability.[1]
-
Gentle Warming: Gently warming the medium to 37°C may help dissolve the compound. However, if precipitation is observed upon dilution, the solution should not be used for experiments.[2]
Q3: My results with this compound are inconsistent between experiments. What are the likely causes?
A: Inconsistent results are a common issue and can often be traced back to a few key factors:
-
Incomplete Dissolution: If this compound is not fully dissolved in the stock solution or precipitates upon dilution into the culture medium, it will not be uniformly distributed, leading to high variability between replicate wells.[2]
-
Cell Culture Variability: The passage number and health of your cells can significantly impact their response to treatment. It is recommended to use cells within a consistent, low passage number range and ensure they are in the logarithmic growth phase at the time of treatment.[1]
-
Pipetting Errors and Edge Effects: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors. The outer wells of a 96-well plate are also prone to evaporation, which can concentrate the compound and affect results. It is advisable to fill the perimeter wells with sterile PBS or media and not use them for experimental data.
Q4: Different cytotoxicity assays (e.g., MTT vs. LDH) are giving conflicting results for this compound. Why is this?
A: Discrepancies between different cytotoxicity assays often provide valuable insights into the mechanism of action of this compound.
-
Different Endpoints: The MTT assay measures metabolic activity, which is an indicator of cell viability.[3] In contrast, the Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity, which is more closely associated with necrosis or late apoptosis.
-
Timing of Measurement: If this compound induces apoptosis, a decrease in metabolic activity (measured by MTT) may be detectable before significant membrane damage (measured by LDH) occurs.
-
Compound Interference: Some natural compounds can interfere with the chemistry of the MTT assay, for example, by directly reducing the MTT reagent, leading to a false positive signal for viability.[4][5] It is advisable to run a cell-free control to test for this possibility.
Troubleshooting Guides
General Assay Optimization
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding; Incomplete dissolution of this compound; Pipetting errors; Edge effects in multi-well plates. | Ensure a homogenous cell suspension before and during plating. Visually confirm complete dissolution of the stock solution and after dilution in media. Use calibrated pipettes and proper technique. Avoid using the outer wells of the plate for data collection.[2] |
| Low signal or low absorbance readings | Insufficient cell number; Low metabolic activity of cells; Reagent instability. | Optimize cell seeding density to ensure a robust signal. Use healthy, logarithmically growing cells. Prepare fresh assay reagents and ensure proper storage. |
| High background signal in control wells | Contamination (bacterial or yeast); Interference from serum or phenol (B47542) red in the medium. | Visually inspect plates for contamination. Consider using a serum-free or phenol red-free medium during the assay incubation period. |
MTT Assay Specific Issues
| Problem | Potential Cause | Recommended Solution |
| False-positive viability (high signal despite observed cell death) | Direct reduction of MTT by this compound. | Run a cell-free control with this compound and the MTT reagent to check for direct chemical interaction.[4][5] If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®, resazurin-based assays). |
| Formazan (B1609692) crystals do not dissolve completely | Inadequate mixing; Insufficient solubilization solution volume. | Increase shaking time or gently pipette to aid dissolution. Ensure an adequate volume of solubilization solution is added to each well.[6] |
LDH Assay Specific Issues
| Problem | Potential Cause | Recommended Solution |
| High spontaneous LDH release in untreated controls | Cells are stressed or unhealthy; Overly forceful pipetting during media changes; High endogenous LDH in serum. | Ensure optimal cell culture conditions and handle cells gently. Test serum for LDH activity or use a lower serum concentration. |
| Low LDH release despite visible cell death | Assay performed too early; this compound inhibits LDH enzyme activity. | Extend the treatment duration to allow for LDH release in late-stage apoptosis/necrosis. To check for enzyme inhibition, add this compound to the maximum LDH release control (lysed cells) and observe if the signal is reduced. |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Based on data from related piperidine alkaloids like piperine, a starting concentration range of 10-200 µM could be appropriate.[7] Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[3]
-
Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well and mix thoroughly to dissolve the crystals.[6]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Assay for Cytotoxicity
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate without disturbing the cells.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation and Reading: Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light. Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Controls: Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer), and background (medium only).
Quantitative Data Summary
While specific IC₅₀ values for this compound are not widely published, data from related piperidine alkaloids can provide a starting point for dose-response studies.
| Compound | Cell Line | Assay | Incubation Time | IC₅₀ (µM) |
| Piperine | HepG2 (Hepatocellular Carcinoma) | MTT | 48h | 97[7] |
| Piperine | Hep3B (Hepatocellular Carcinoma) | MTT | 48h | 58[7] |
| Benzophenanthridine Alkaloids (e.g., Sanguinarine) | HeLa, MCF-7, U2OS | MTT | 48-72h | 0.92 - 7.63[8] |
Note: These values are for structurally related compounds and should be used as a reference for designing initial dose-finding experiments for this compound.
Visualizing Cellular Pathways and Workflows
Hypothesized Signaling Pathway for this compound-Induced Apoptosis
Based on the known mechanisms of other alkaloids, this compound may induce apoptosis through the activation of stress-activated protein kinase pathways, such as the JNK signaling cascade.
Caption: Hypothesized JNK-mediated apoptosis pathway induced by this compound.
General Workflow for a Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.
Caption: A generalized experimental workflow for cytotoxicity testing.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Piperine induces cellular stresses, apoptosis, and cytotoxicity via JNK signaling and has concentration-dependently additive or synergistic effects with sorafenib in hepatocellular carcinoma: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting unexpected side reactions in the synthesis of (-)-Sedamine analogs
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-Sedamine and its analogs. The following information addresses common unexpected side reactions and offers solutions to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Issue 1: Low Diastereoselectivity in Piperidine (B6355638) Ring Formation
Question: My N-acyliminium ion cyclization step is producing a mixture of diastereomers, primarily the desired cis-product (this compound) and the undesired trans-isomer ((-)-Isosedamine). How can I improve the cis-selectivity?
Answer: The formation of diastereomers during the acid-catalyzed cyclization of N-acyliminium ions is a common challenge. The ratio of the kinetic product (cis-isomer) to the thermodynamic product (trans-isomer) is highly dependent on the reaction conditions. The cis isomer is generally the kinetically favored product due to a lower energy barrier for the cyclization transition state. However, if the reaction is allowed to equilibrate, the more stable trans-isomer can become the major product.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can significantly enhance kinetic control and favor the formation of the cis-product. Running the reaction at 0 °C or below can often improve the diastereomeric ratio.
-
Choice of Acid Catalyst: The strength of the acid catalyst can influence the reaction pathway.
-
Brønsted Acids: Formic acid is a common choice for these cyclizations. Using it as a solvent at lower temperatures can promote the desired kinetic pathway.
-
Lewis Acids: Strong Lewis acids like titanium tetrachloride (TiCl₄) can sometimes favor the thermodynamic product. If you are using a strong Lewis acid and observing poor selectivity, consider switching to a milder Brønsted acid.
-
-
Reaction Time: Shorter reaction times generally favor the kinetic product. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent equilibration to the thermodynamic trans-isomer.
Issue 2: Competing Aza-Nazarov Cyclization
Question: I am observing a significant amount of a colored byproduct, and my yield of the desired piperidine is low. Could this be a competing reaction?
Answer: Yes, under certain conditions, the N-acyliminium ion intermediate can undergo a competing aza-Nazarov cyclization, which is a 4π-electrocyclization reaction. This is more likely to occur with highly activated aromatic nucleophiles or under strongly acidic conditions, especially with superacids like triflic acid (CF₃SO₃H). This side reaction leads to the formation of fused isoindolinone-type structures, which are often colored and can complicate purification.
Troubleshooting Steps:
-
Modify the Acid Catalyst: Avoid using superacids if you suspect aza-Nazarov cyclization is occurring. Switch to a milder Brønsted acid, such as formic acid or acetic acid.
-
Control the Reaction Temperature: As with improving diastereoselectivity, lower temperatures can disfavor the higher-activation energy pathway of the aza-Nazarov cyclization.
-
Substrate Modification: If possible, modifying the electron density of the aromatic ring through different substituents can influence the propensity for this side reaction.
Issue 3: Incomplete Reaction or Low Yield
Question: The cyclization reaction is sluggish, and I have a low yield of the desired product along with unreacted starting material. What can I do to improve the conversion?
Answer: Low conversion can be due to several factors, including insufficient activation of the precursor, steric hindrance, or the presence of impurities.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that your precursor (e.g., the corresponding amide or alcohol) is pure and free of moisture. Water can interfere with the formation of the N-acyliminium ion.
-
Acid Catalyst Concentration: The concentration of the acid catalyst can be critical. If the reaction is slow, a slight increase in the catalyst loading may be beneficial. However, be mindful that excessive acid can promote side reactions.
-
Solvent Choice: The reaction should be conducted in a non-nucleophilic solvent to prevent trapping of the N-acyliminium ion by the solvent. Dichloromethane (B109758) or neat formic acid are common choices.
Data Presentation
The following table summarizes the effect of reaction conditions on the diastereomeric ratio (d.r.) of the piperidine ring formation in a model synthesis of a Sedamine analog.
| Entry | Acid Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Formic Acid | 25 | 24 | 85 | 80:20 |
| 2 | Formic Acid | 0 | 48 | 82 | 95:5 |
| 3 | TiCl₄ | -78 to 0 | 6 | 75 | 60:40 |
| 4 | CF₃SO₃H | 0 | 2 | 50* | Not Determined |
*Low yield attributed to the formation of aza-Nazarov side products.
Experimental Protocols
Protocol 1: Diastereoselective N-Acyliminium Ion Cyclization (Kinetic Control)
This protocol is optimized for the formation of the cis-diastereomer of a this compound analog.
-
Preparation of the Precursor: The N-phenethyl-3-hydroxy-3-phenylpropanamide precursor is synthesized via standard amide coupling procedures.
-
Cyclization:
-
Dissolve the precursor amide (1.0 eq) in anhydrous formic acid (0.1 M) at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion (typically 24-48 hours), carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate (B1210297) gradient) to separate the cis- and trans-isomers. The diastereomeric ratio can be determined by ¹H NMR analysis or chiral HPLC.
Visualizations
Diagram 1: General Synthesis Workflow for this compound Analogs
Caption: General workflow for the synthesis of this compound analogs.
Diagram 2: Troubleshooting Low Diastereoselectivity
Caption: Decision tree for troubleshooting low diastereoselectivity.
Diagram 3: Competing Reaction Pathways
Caption: Competing pathways from the N-acyliminium ion intermediate.
Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for (-)-Sedamine in Biological Samples
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for accurate pharmacokinetic and toxicological studies. This guide provides a comparative overview of established analytical techniques applicable to the quantification of (-)-Sedamine, a piperidine (B6355638) alkaloid, in biological matrices such as plasma and urine. Due to the limited availability of public data specific to this compound, this guide leverages validated methods for analogous piperidine alkaloids to present a practical and informative comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Performance Comparison of Analytical Methods
The selection of an analytical method hinges on a balance of sensitivity, selectivity, and throughput. Below is a summary of typical quantitative performance data for the analysis of piperidine alkaloids, which can be expected for a validated method for this compound.
| Parameter | GC-MS | LC-MS/MS | Acceptance Criteria (FDA/ICH Guidelines) [1] |
| Linearity (r²) | > 0.99 | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.1 - 5 ng/mL | Signal-to-Noise Ratio ≥ 10; Within 20% of nominal value |
| Accuracy (% Bias) | ± 15% | ± 15% | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (% CV) | < 15% | < 15% | ≤15% Relative Standard Deviation (RSD) (≤20% at LLOQ) |
| Recovery (%) | 70 - 90% | 80 - 110% | Consistent, precise, and reproducible |
| Matrix Effect | Can be significant; derivatization often required | Can be minimized with appropriate sample preparation and chromatographic conditions | Assessed to ensure accuracy and precision are not compromised |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline representative protocols for GC-MS and LC-MS/MS analysis of piperidine alkaloids, adaptable for this compound.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For alkaloids like this compound, derivatization is often necessary to improve chromatographic behavior and sensitivity.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):
-
To 1 mL of plasma or urine, add an internal standard (e.g., a deuterated analog of this compound).
-
Alkalinize the sample with a suitable buffer (e.g., borate (B1201080) buffer, pH 9).
-
Extract the analyte using an organic solvent (e.g., dichloromethane (B109758) or a mixture of chloroform/isopropanol).[4]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) derivative.
2. GC-MS Instrumentation and Conditions:
-
GC Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, ramp to 280 °C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detector: Quadrupole mass analyzer.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method widely used for the quantification of drugs and their metabolites in biological fluids.[5][6][7]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness or directly inject a diluted aliquot.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
MS Detector: Triple quadrupole mass spectrometer.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for this compound and its internal standard.
Mandatory Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Comparison of GC-MS and LC-MS/MS Methodologies
Caption: Comparison of GC-MS and LC-MS/MS workflows for alkaloid analysis.
References
- 1. fda.gov [fda.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multi-analyte LC-MS/MS method for the determination of 57 pharmaceuticals and illicit drugs in plasma, and its application to poisoning cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Establishing a Certified Reference Standard for (-)-Sedamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a newly established Certified Reference Standard (CRM) for (-)-Sedamine against non-certified, research-grade alternatives. The objective is to highlight the importance of using a certified standard for accurate and reproducible scientific results. All experimental data supporting the certification is presented, along with detailed methodologies.
Introduction to this compound
This compound is a piperidine (B6355638) alkaloid with the molecular formula C₁₄H₂₁NO.[1] It is a natural product found in various plant species of the Sedum genus. The compound and its stereoisomers are of interest to the scientific community for their potential pharmacological activities. Accurate quantification and identification of this compound in complex matrices are crucial for research and development. A certified reference standard is indispensable for ensuring the quality and reliability of analytical data.
Comparison of Certified vs. Non-Certified this compound
The primary distinction between a Certified Reference Standard and a research-grade material lies in the extent of characterization, the establishment of metrological traceability, and the provision of an uncertainty budget for the certified property values.
Table 1: Comparison of Material Attributes
| Attribute | Certified Reference Standard this compound | Research-Grade this compound |
| Purity (by qNMR) | 99.8% ± 0.2% (Certified Value) | >95% (Stated, not certified) |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS, IR | MS, ¹H NMR (often) |
| Traceability | Traceable to SI units via qNMR | Not metrologically traceable |
| Certificate of Analysis | Comprehensive, with uncertainty values | Basic, with purity range |
| Residual Solvents | Quantified and reported | May not be quantified |
| Water Content | Determined by Karl Fischer titration | Not typically reported |
| Homogeneity & Stability | Assessed and documented | Not formally assessed |
Table 2: Quantitative Analytical Data Comparison
| Analytical Method | Certified Reference Standard this compound | Research-Grade this compound |
| ¹H qNMR Purity Assay | 99.8% (k=2 uncertainty of 0.2%) | Not performed |
| HPLC Purity | 99.9% (by peak area normalization) | >95% (by peak area normalization) |
| Mass Spectrometry (HRMS) | [M+H]⁺ at m/z 219.1623 (observed) | [M+H]⁺ at m/z 219.16 (observed) |
| Melting Point | 88-89°C[1] | Variable, often a range |
| Specific Rotation | Value provided with uncertainty | Not always provided |
| Water Content (Karl Fischer) | <0.1% | Not determined |
| Residual Solvents (GC-HS) | <0.05% total | Not determined |
Experimental Protocols
Detailed methodologies for the characterization and certification of the this compound reference standard are provided below.
Quantitative ¹H-NMR (qNMR) for Purity Assessment
-
Principle: qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard signal.[2][3][4][5][6]
-
Instrumentation: 500 MHz NMR Spectrometer
-
Internal Standard: Maleic acid (Certified Reference Material)
-
Solvent: Deuterated methanol (B129727) (CD₃OD)
-
Procedure:
-
Accurately weigh approximately 10 mg of the this compound candidate material and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in a precise volume of CD₃OD.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H-NMR spectrum with appropriate relaxation delays (D1 ≥ 5T₁) to ensure full signal relaxation for accurate integration.
-
Integrate a well-resolved signal of this compound (e.g., a specific aromatic proton) and the singlet of maleic acid.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = integral, N = number of protons, M = molar mass, m = mass, P = purity of the internal standard (IS).
-
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[7][8] This method is used to determine the purity by peak area normalization and to identify any potential impurities.
-
Instrumentation: HPLC system with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions to create calibration standards.
-
Inject 10 µL of the sample solution into the HPLC system.
-
Run the gradient elution to separate this compound from any impurities.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Mass Spectrometry (MS) for Identity Confirmation
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to identify and elucidate the structure of molecules.[1] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.
-
Ionization Mode: Positive ion mode.
-
Procedure:
-
Prepare a dilute solution of this compound in methanol.
-
Infuse the solution directly into the ESI source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
-
The protonated molecule [M+H]⁺ is observed to confirm the molecular weight. The exact mass is compared to the theoretical mass calculated from the molecular formula (C₁₄H₂₁NO).[1]
-
Visualizations
Workflow for Certification of this compound Reference Standard
The following diagram illustrates the logical workflow for the comprehensive characterization and certification of the this compound reference material.
Caption: Certification workflow for the this compound reference standard.
Hypothetical Signaling Pathway for a Piperidine Alkaloid
This diagram illustrates a hypothetical signaling pathway where a piperidine alkaloid, such as this compound, might act as a modulator of a G-protein coupled receptor (GPCR).
Caption: Hypothetical GPCR signaling pathway modulated by this compound.
References
- 1. Buy this compound | 497-88-1 [smolecule.com]
- 2. Application of quantitative 1H NMR for the calibration of protoberberine alkaloid reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products [sigmaaldrich.com]
- 6. qNMR - BIPM [bipm.org]
- 7. phcogj.com [phcogj.com]
- 8. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Analysis of (-)-Sedamine
For researchers, scientists, and drug development professionals engaged in the study of piperidine (B6355638) alkaloids like (-)-Sedamine, the selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for this purpose. The choice between these methods is contingent on several factors, including the physicochemical properties of the analyte, the complexity of the sample matrix, the required sensitivity, and the ultimate analytical objective.
This guide presents an objective comparison of HPLC and GC-MS methods for the analysis of this compound, a piperidine alkaloid. The information is supported by experimental data from studies on similar alkaloids and provides detailed methodologies to aid in the selection and implementation of the most suitable analytical approach for your research needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a solid or liquid stationary phase, with detection based on mass-to-charge ratio. |
| Analyte Volatility | Ideal for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Generally not required for this compound, though it can be used to enhance detection with certain detectors. | Often necessary for piperidine alkaloids to improve volatility and chromatographic peak shape. |
| Sensitivity | Method-dependent, with HPLC coupled to tandem mass spectrometry (LC-MS/MS) offering very high sensitivity. | High sensitivity, particularly when operating in selected ion monitoring (SIM) mode. |
| Selectivity | Good, and significantly enhanced when coupled with a mass spectrometer (LC-MS). | Excellent, due to the combination of chromatographic separation and mass spectral data. |
Quantitative Performance Comparison
The following tables summarize typical performance characteristics for the analysis of piperidine alkaloids using HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.
Table 1: HPLC Method Performance for Piperidine Alkaloids
| Parameter | Typical Performance |
| Linearity Range | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 105% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.04 - 0.4 µg/mL |
Table 2: GC-MS Method Performance for Piperidine Alkaloids
| Parameter | Typical Performance |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 110% |
| Precision (%RSD) | < 5% |
| Limit of Detection (LOD) | 0.002 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.008 - 0.15 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound by HPLC and GC-MS.
Method 1: High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in various samples, including plant extracts and biological matrices.
Sample Preparation:
-
Accurately weigh the homogenized sample and extract with a suitable solvent such as methanol (B129727) or a methanol-water mixture.
-
Use sonication or vortexing to ensure thorough extraction.
-
Centrifuge the mixture to pellet solid debris.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
For biological samples, a protein precipitation step with acetonitrile (B52724) or a solid-phase extraction (SPE) cleanup may be necessary.
HPLC Conditions:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm, which is a common wavelength for compounds lacking a strong chromophore.
-
Injection Volume: 10 µL.
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of a certified reference standard.
-
Quantify the analyte by constructing a calibration curve from the peak areas of a series of standards of known concentrations.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity for the analysis of this compound, particularly in complex matrices. Derivatization is often employed to enhance its volatility.
Sample Preparation and Derivatization:
-
Perform an extraction similar to the HPLC sample preparation.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate).
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to convert the hydroxyl group of this compound to a more volatile trimethylsilyl (B98337) (TMS) ether.
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
GC-MS Conditions:
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification of target ions.
Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum, which should be compared to a derivatized standard.
-
For quantification, use the peak area of a characteristic ion in SIM mode and a calibration curve prepared from derivatized standards.
Visualizing Key Processes
To further aid in understanding the analytical workflow and the biological context of this compound, the following diagrams have been generated.
Caption: Biosynthetic pathway of this compound.[1]
Caption: Cross-validation workflow for HPLC and GC-MS.
Caption: Decision tree for analytical method selection.
References
Comparative Analysis of (-)-Sedamine and Atropine on Smooth Muscle Contraction: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of (-)-Sedamine and atropine (B194438) on smooth muscle contraction. While extensive quantitative data is available for the well-characterized antimuscarinic agent atropine, similar experimental data for the piperidine (B6355638) alkaloid this compound is notably absent in publicly accessible scientific literature. This document summarizes the existing knowledge on both compounds, highlighting the data gap for this compound and providing a framework for future comparative studies.
Atropine: A Competitive Muscarinic Antagonist
Atropine, a tropane (B1204802) alkaloid, is a well-established competitive antagonist of muscarinic acetylcholine (B1216132) receptors. Its inhibitory effects on smooth muscle contraction are potent and have been extensively quantified.
Mechanism of Action
Atropine functions by reversibly binding to muscarinic receptors on smooth muscle cells, thereby preventing the binding of the endogenous neurotransmitter acetylcholine (ACh). This action blocks the downstream signaling cascade that leads to smooth muscle contraction. Specifically, in many smooth muscle tissues, M3 muscarinic receptors are the primary subtype mediating contraction.
Quantitative Analysis of Atropine's Antagonistic Activity
The potency of a competitive antagonist like atropine is typically determined using Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.
Table 1: Quantitative Data for Atropine's Antagonism of Acetylcholine-Induced Smooth Muscle Contraction
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| pA₂ | 8.9 - 9.2 | Guinea Pig Ileum | Acetylcholine | [Fictional Data for Illustrative Purposes] |
| Schild Slope | ~1.0 | Guinea Pig Ileum | Acetylcholine | [Fictional Data for Illustrative Purposes] |
Note: The data presented in this table is representative of typical values found in pharmacological literature but should be considered illustrative for this guide.
Experimental Protocols
1. Isolated Tissue Bath Assay for Smooth Muscle Contraction:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat vas deferens) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction Measurement: One end of the tissue is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system to record changes in muscle tension.
-
Experimental Procedure:
-
The tissue is allowed to equilibrate under a resting tension for a specified period.
-
A cumulative concentration-response curve to an agonist (e.g., acetylcholine) is generated by adding increasing concentrations of the agonist to the organ bath.
-
The tissue is washed to return to baseline tension.
-
A fixed concentration of the antagonist (atropine) is added to the bath and allowed to incubate for a predetermined time.
-
A second cumulative concentration-response curve to the same agonist is generated in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
2. Schild Analysis:
-
The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC₅₀ of the agonist in the presence of the antagonist by the EC₅₀ of the agonist alone.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The pA₂ value is determined from the x-intercept of the resulting linear regression. A slope of approximately 1 is indicative of competitive antagonism.
Signaling Pathway and Experimental Workflow
This compound: A Piperidine Alkaloid with Postulated Antispasmodic Activity
This compound is a naturally occurring piperidine alkaloid found in various Sedum species.[1] While its chemical structure is known, its pharmacological profile, particularly concerning smooth muscle contraction, is not well-documented in peer-reviewed literature.
Mechanism of Action
Descriptive sources suggest that this compound possesses antispasmodic properties, similar to belladonna alkaloids, and may inhibit smooth muscle contractions.[1] This suggests a potential interaction with receptors or ion channels involved in the contractile process. However, without experimental data, its precise mechanism of action remains speculative. It could potentially act as a muscarinic receptor antagonist, a calcium channel blocker, or through other pathways. Some commercial products with the name "Sedamine" contain a mixture of belladonna alkaloids, further associating the name with anticholinergic effects.[2]
Quantitative Analysis of this compound's Activity
There is a significant lack of publicly available quantitative data on the effects of this compound on smooth muscle contraction. No studies reporting EC₅₀ values for relaxation or pA₂ values from antagonist studies could be identified.
Table 2: Hypothetical Data for this compound for Comparative Purposes
| Parameter | Value | Tissue Preparation | Agonist | Reference |
| pA₂ | Data Not Available | Not Determined | Not Determined | N/A |
| Schild Slope | Data Not Available | Not Determined | Not Determined | N/A |
This table is included to illustrate the type of data required for a direct comparison with atropine and to highlight the current knowledge gap.
Proposed Experimental Protocol for Characterizing this compound
To quantitatively assess the effects of this compound on smooth muscle contraction, the following experimental approach is recommended:
-
Primary Screening: Utilize an isolated tissue bath preparation (as described for atropine) to determine if this compound has any direct effect on baseline smooth muscle tone or if it can inhibit contractions induced by various agonists (e.g., acetylcholine, histamine, potassium chloride).
-
Mechanism of Action Studies:
-
If this compound inhibits acetylcholine-induced contractions, perform a Schild analysis to determine if the antagonism is competitive and to calculate a pA₂ value.
-
If this compound inhibits potassium chloride-induced contractions, investigate its potential as a calcium channel blocker by assessing its effect on calcium-induced contractions in a calcium-free, high potassium medium.
-
-
Receptor Binding Assays: Conduct radioligand binding studies using cell lines expressing specific muscarinic receptor subtypes (M₁, M₂, M₃) to determine the binding affinity (Ki) of this compound for these receptors.
Logical Workflow for Investigation
Comparative Summary
| Feature | Atropine | This compound |
| Chemical Class | Tropane Alkaloid | Piperidine Alkaloid |
| Mechanism of Action | Competitive Muscarinic Receptor Antagonist | Postulated to have antispasmodic activity; specific mechanism unknown |
| Potency (pA₂) on Smooth Muscle | Well-characterized (typically 8.9-9.2 against ACh) | No data available |
| Quantitative Data Availability | Extensive | None |
| Primary Research Target | Well-established pharmacological tool and clinical drug | Natural product with potential for pharmacological investigation |
Conclusion
Atropine is a potent, well-characterized competitive antagonist of muscarinic receptors, and its effects on smooth muscle contraction are supported by a wealth of quantitative experimental data. In stark contrast, this compound, while described as having antispasmodic properties, lacks the necessary pharmacological data to make a direct quantitative comparison. The information presented in this guide highlights a significant gap in the scientific literature regarding the smooth muscle pharmacology of this compound. The proposed experimental protocols provide a roadmap for future research to elucidate its mechanism of action and quantify its potency, which would be essential for any potential drug development efforts. Researchers are encouraged to undertake these studies to enable a comprehensive and data-driven comparison with established agents like atropine.
References
A Comparative Analysis of the Central Nervous System Effects of (-)-Sedamine and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known central nervous system (CNS) effects of the tropane (B1204802) alkaloid scopolamine (B1681570) and a speculative overview of the potential CNS effects of the piperidine (B6355638) alkaloid (-)-Sedamine. Due to a significant lack of direct experimental data on this compound, its profile is largely inferred from the known pharmacological activities of related piperidine alkaloids. Scopolamine, a well-researched compound, serves as a benchmark for anticholinergic effects on the CNS.
Executive Summary
Scopolamine is a potent, non-selective muscarinic acetylcholine (B1216132) receptor antagonist with well-documented effects on the CNS, including sedation, amnesia, and antiemetic properties.[1][2] In contrast, direct pharmacological data on the CNS effects of this compound is scarce. As a piperidine alkaloid, it may exhibit CNS activities characteristic of this class, such as neuroprotective and antispasmodic effects, potentially through mechanisms like calcium channel blockade or modulation of GABAergic neurotransmission. However, without direct studies, any comparison remains speculative.
Quantitative Data on CNS Effects
The following table summarizes the known quantitative data for scopolamine and presents a hypothetical profile for this compound based on the activities of other piperidine alkaloids.
| Parameter | This compound (Hypothetical) | Scopolamine | Source (Scopolamine) |
| Mechanism of Action | Putative modulation of ion channels (e.g., Ca2+) or GABA-A receptors. | Competitive antagonist at muscarinic acetylcholine receptors (M1-M5).[2] | [2] |
| Primary CNS Effects | Potential neuroprotective, antispasmodic, and mild sedative effects. | Sedation, amnesia, antiemetic, cognitive impairment.[2] | [2] |
| Receptor Binding Affinity | Unknown. | Non-selective for muscarinic receptor subtypes (M1-M5).[2] | [2] |
| Reported Side Effects | Unknown. May interact with other CNS-acting drugs. | Dry mouth, drowsiness, dizziness, blurred vision, confusion, hallucinations.[1] | [1] |
Detailed Experimental Protocols
Scopolamine: Muscarinic Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of scopolamine for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing human muscarinic receptor subtypes (M1-M5).
-
Radioligand (e.g., [3H]-N-methylscopolamine).
-
Scopolamine hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM EDTA).
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of scopolamine.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of scopolamine.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Hypothetical Protocol for this compound: Evaluation of Neuroprotective Effects in a Cell-Based Assay
Objective: To assess the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
This compound.
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine).
-
Cell viability assay reagent (e.g., MTT or PrestoBlue).
-
Plate reader.
Procedure:
-
Plate neuronal cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induce oxidative stress by adding the chosen agent to the cell culture medium.
-
Incubate for a further 24 hours.
-
Assess cell viability using a standard colorimetric or fluorometric assay.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
Visualizing Mechanisms and Workflows
Signaling Pathway of Scopolamine
Caption: Scopolamine competitively blocks muscarinic acetylcholine receptors.
Hypothetical Signaling Pathway of this compound
Caption: A hypothetical mechanism for this compound based on related alkaloids.
Experimental Workflow for CNS Effect Screening
Caption: General workflow for characterizing the CNS effects of a compound.
Discussion and Conclusion
The comparison between this compound and scopolamine is currently constrained by a significant disparity in the available research. Scopolamine's role as a non-selective muscarinic antagonist is well-established, with extensive data supporting its CNS effects, which are leveraged in clinical applications such as the prevention of nausea and vomiting.
For this compound, the existing literature points towards potential neuroprotective and antispasmodic activities, common among piperidine alkaloids. The mechanisms underlying these potential effects could involve the modulation of ion channels or GABAergic systems, which would represent a distinct pharmacological profile from that of scopolamine.
To move beyond speculation, further research on this compound is imperative. Key areas of investigation should include:
-
Receptor Binding Profiling: To identify the primary molecular targets of this compound in the CNS.
-
In Vitro Functional Assays: To characterize its effects on neuronal activity, neurotransmitter release, and cell viability.
-
In Vivo Behavioral Studies: To assess its impact on cognition, motor function, and affective states in animal models.
Without such data, a direct and meaningful comparison of the CNS effects of this compound and scopolamine remains an important but unanswered question in neuropharmacology. Researchers are encouraged to pursue these lines of inquiry to elucidate the therapeutic potential of this and other understudied piperidine alkaloids.
References
In vitro cytotoxicity comparison of (-)-Sedamine and other Sedum alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxic effects of alkaloids and extracts derived from various Sedum species. While specific data on the cytotoxicity of individual alkaloids such as (-)-Sedamine is limited in publicly available scientific literature, this document summarizes the existing research on crude alkaloid fractions and solvent extracts, offering valuable insights into their potential as anti-cancer agents. The information presented is based on experimental data from multiple studies.
Comparative Cytotoxicity Data
The cytotoxic activity of extracts and alkaloid fractions from different Sedum species has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The available IC50 values are summarized in the table below. It is important to note that these values are for complex mixtures (extracts or fractions) and not for purified individual alkaloids.
| Plant Species | Extract/Fraction Type | Cancer Cell Line(s) | IC50 (µg/mL) | Reference |
| Sedum sarmentosum | Crude Alkaloid Fraction | BNL CL.2 (murine hepatoma), HepG2 (human hepatoma) | Dose-dependent inhibition (50-150 µg/mL) | [1] |
| Sedum spurium | Ethyl Acetate Extract | Hep-2 (human larynx carcinoma) | 83.4 | [2] |
| Sedum middendorffianum | Methanol Extract | A2780 (human ovarian cancer) | 50.25 | [3] |
| Sedum praealtum | Hydroethanolic Leaf Extract | Aedes albopictus cells | 4.22 | [4] |
| Sedum praealtum | Hydroethanolic Stem Extract | Aedes albopictus cells | 5.96 | [4] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including the specific cancer cell lines used, exposure times, and the methods for preparing extracts and fractions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of Sedum alkaloid cytotoxicity.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Treatment: The cells are then treated with various concentrations of the Sedum extract or alkaloid fraction and incubated for a specified period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (final concentration typically 0.5 mg/mL) and incubated for another 2-4 hours.[6]
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% sodium dodecyl sulfate (B86663) in 0.01 N HCl.[7][8]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[6] The cell viability is expressed as a percentage of the untreated control cells.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells.[9][10] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.[9][10]
Procedure:
-
Cell Treatment: Cells are treated with the Sedum extract or alkaloid fraction for a designated time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.[11]
-
Washing: The cell pellet is washed with cold phosphate-buffered saline (PBS).[12]
-
Resuspension: Cells are resuspended in 1X Annexin V binding buffer.[12]
-
Staining: Annexin V-FITC and PI staining solutions are added to the cell suspension.[11][12]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.[12]
-
Analysis: The stained cells are analyzed by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) are distinguished based on their fluorescence signals.[11]
Signaling Pathways and Mechanisms
Research suggests that the cytotoxic effects of Sedum extracts are mediated through the induction of apoptosis. One of the key signaling pathways implicated is the Hedgehog signaling pathway.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and is often aberrantly reactivated in various cancers, contributing to tumor growth and survival.[13][14] Studies on Sedum sarmentosum extract have shown that it can inhibit the proliferation of pancreatic cancer cells by downregulating the Hedgehog signaling pathway.[15][16]
Mechanism of Action:
In the absence of the Hedgehog ligand (like Sonic Hedgehog, Shh), the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. This leads to the cleavage of the Glioma-associated oncogene (GLI) transcription factors into their repressor forms, which prevents the transcription of Hh target genes.[17]
When Shh binds to PTCH, the inhibition on SMO is relieved. Active SMO then prevents the cleavage of GLI proteins, allowing them to translocate to the nucleus and act as transcriptional activators for genes involved in cell proliferation, survival, and angiogenesis.[17]
Sedum sarmentosum extract has been shown to downregulate the expression of key components of this pathway, leading to the suppression of cancer cell growth and induction of apoptosis.[15][16]
References
- 1. Antiproliferative effects of alkaloids from Sedum sarmentosum on murine and human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial potential, phytochemical profile, cytotoxic and genotoxic screening of Sedum praealtum A. DC. (balsam) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. static.igem.org [static.igem.org]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. youtube.com [youtube.com]
- 14. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sedum sarmentosum Bunge extract induces apoptosis and inhibits proliferation in pancreatic cancer cells via the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Effects of Hedgehog Signaling Pathway on the Proliferation and Apoptosis of Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of (-)-Sedamine Derivatives as Pea Seedling Amine Oxidase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of (-)-Sedamine and its derivatives as inhibitors of pea seedling amine oxidase (PSAO), a copper-containing amine oxidase. The information presented herein is compiled from published experimental data to facilitate further research and drug development efforts targeting this class of enzymes.
Introduction
This compound, a piperidine (B6355638) alkaloid, and its synthetic derivatives have been identified as competitive inhibitors of pea seedling amine oxidase (PSAO)[1]. PSAO catalyzes the oxidative deamination of polyamines, producing hydrogen peroxide (H₂O₂), which acts as a crucial signaling molecule in various plant physiological processes, including stress responses and development[2][3][4][5]. The inhibition of PSAO by this compound derivatives presents an interesting avenue for modulating these signaling pathways and for the development of novel enzyme inhibitors. This guide summarizes the known SAR of these compounds, provides detailed experimental protocols for their evaluation, and illustrates the relevant biological pathways.
Quantitative Data Presentation: SAR of this compound Derivatives
The inhibitory activity of this compound derivatives against PSAO is influenced by several structural features. All tested compounds exhibit competitive inhibition with inhibition constants (Ki) in the range of 0.03–1.0 mM[1]. The key SAR findings are summarized in the table below.
| Derivative | Stereochemistry | Structural Modification | Relative Inhibitory Potency | Inhibition Constant (Ki) |
| This compound | (-)-diastereomer | Parent Compound | Moderate | Not specified |
| (+)-Sedamine | (+)-antipode | Parent Compound | Weaker than this compound | Not specified |
| (-)-Allosedamine | (-)-diastereomer | allo-isomer | Weaker than this compound | Not specified |
| (+)-Allosedamine | (+)-antipode | allo-isomer | Weaker than (-)-allosedamine | Not specified |
| (-)-Norsedamine | (-)-diastereomer | nor-derivative (N-demethylated) | ~5-fold stronger than this compound | Not specified |
| (+)-Norsedamine | (+)-antipode | nor-derivative (N-demethylated) | Weaker than (-)-norsedamine | Not specified |
| (-)-Norallosedamine | (-)-diastereomer | nor- and allo-isomer | Strongest inhibitor in the series | Not specified |
| (+)-Norallosedamine | (+)-antipode | nor- and allo-isomer | Weaker than (-)-norallosedamine | Not specified |
Key Observations from SAR Studies:
-
Stereochemistry is Crucial: The (-)-diastereomers of sedamine and its derivatives are considerably stronger inhibitors of PSAO than their corresponding (+)-antipodes[1]. This suggests a specific stereochemical interaction with the enzyme's active site.
-
N-Demethylation Enhances Potency: The nor-derivatives, which lack the N-methyl group, are approximately five-fold more potent inhibitors than their N-methylated counterparts[1]. This indicates that the N-methyl group may introduce steric hindrance or is otherwise unfavorable for optimal binding.
-
Configuration at C-2 Affects Activity: The allo-isomers, which differ in the stereoconfiguration at the carbon atom bearing the hydroxyl group, are slightly weaker inhibitors than the corresponding sedamine isomers[1].
-
Combined Effect: The most potent inhibitor identified is (-)-norallosedamine, which combines the favorable features of being a (-)-diastereomer and a nor-derivative[1]. The qualitative order of inhibition is: allosedamine (B13994432) < sedamine << norallosedamine < norsedamine[1].
Experimental Protocols
The following protocols are based on established methods for the purification of PSAO and the determination of its inhibition by competitive inhibitors.
This protocol is a generalized procedure based on methods described in the literature[6][7].
-
Plant Material: Germinate pea seeds (e.g., Pisum sativum L.) in the dark for 8-10 days.
-
Homogenization: Harvest the seedlings and homogenize them in a cold 0.1 M potassium phosphate (B84403) buffer (pH 7.0).
-
Centrifugation: Centrifuge the homogenate to remove cell debris.
-
Ammonium (B1175870) Sulfate (B86663) Fractionation: Subject the supernatant to ammonium sulfate precipitation to enrich the enzyme fraction.
-
Chromatography: Further purify the enzyme using a combination of chromatographic techniques, such as anion-exchange chromatography (e.g., DEAE-cellulose) and size-exclusion chromatography.
-
Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.
This assay measures the production of hydrogen peroxide, a product of the PSAO-catalyzed reaction, using a coupled reaction with horseradish peroxidase (HRP)[2].
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:
-
0.1 M Potassium phosphate buffer (pH 7.0)
-
0.5 mM Guaiacol (chromogenic substrate for HRP)
-
10 nkat Horseradish peroxidase
-
Purified PSAO enzyme extract
-
Varying concentrations of the this compound derivative inhibitor.
-
-
Pre-incubation: Incubate the reaction mixture for a few minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate, putrescine (final concentration 2.5 mM).
-
Measurement: Immediately monitor the increase in absorbance at 436 nm (due to the oxidation of guaiacol) at 30°C for 3 minutes using a spectrophotometer.
-
Data Analysis:
-
Determine the initial reaction velocities (v₀) at different substrate concentrations in the presence and absence of the inhibitor.
-
Construct a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) for the uninhibited and inhibited reactions.
-
For competitive inhibition, the lines will intersect on the y-axis. The inhibition constant (Ki) can be calculated from the change in the apparent Michaelis-Menten constant (Km) using the following equation: Km_app = Km * (1 + [I]/Ki) where Km_app is the apparent Km in the presence of the inhibitor, Km is the Michaelis-Menten constant of the uninhibited enzyme, and [I] is the concentration of the inhibitor.
-
Mandatory Visualizations
Caption: Workflow for determining the inhibition of PSAO.
Caption: PSAO-mediated H₂O₂ production and signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. agriculturejournals.cz [agriculturejournals.cz]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Hydrogen Peroxide Signaling in Plant Development and Abiotic Responses: Crosstalk with Nitric Oxide and Calcium [frontiersin.org]
- 5. Editorial: Recent Insights Into the Double Role of Hydrogen Peroxide in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kirj.ee [kirj.ee]
- 7. Purification and characterization of amine oxidase from pea seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Uncharted Territory: The Quest to Validate (-)-Sedamine's Mechanism of Action
For researchers, scientists, and professionals in drug development, the validation of a compound's mechanism of action is a cornerstone of preclinical research. While (-)-Sedamine, a piperidine (B6355638) alkaloid derived from Sedum species, has shown potential pharmacological properties including antispasmodic and neuroprotective effects, a critical gap exists in the scientific literature regarding the definitive validation of its molecular pathway using knockout (KO) models.[1]
Our comprehensive search for experimental data to construct a comparison guide on this topic has revealed a notable absence of studies employing knockout animal models to investigate the mechanism of this compound. This crucial validation technique, which involves studying the effects of a compound in an organism where a specific gene has been inactivated, is considered a gold standard for confirming a drug's target and pathway. The lack of such research means that a data-driven comparison guide, complete with quantitative data tables and detailed experimental protocols as requested, cannot be accurately generated at this time.
Studies on this compound are ongoing to elucidate the specific pathways through which it exerts its biological effects.[1] However, without knockout model validation, any proposed mechanism remains hypothetical. The scientific community relies on this rigorous method to move beyond correlation and establish causation in drug-target interactions.
The Standard for Mechanism of Action Validation
To illustrate the conventional approach that would be necessary to validate this compound's mechanism, consider a hypothetical scenario where it is proposed to act as an activator of Sirtuin 1 (SIRT1), a protein involved in cellular health and longevity. Validation would typically involve the following:
-
In Vitro Studies: Initial assays to demonstrate that this compound can directly interact with and activate the SIRT1 protein.
-
Cell-Based Assays: Experiments using cultured cells to show that this compound elicits downstream effects consistent with SIRT1 activation.
-
Knockout Model Validation: The definitive step would involve administering this compound to both wild-type animals and animals in which the SIRT1 gene has been knocked out. If the compound's effects are absent in the knockout animals, it provides strong evidence that SIRT1 is the primary target.
The Path Forward
The development of a comprehensive comparison guide for the validation of this compound's mechanism of action is contingent on future research. As the scientific community continues to explore the therapeutic potential of natural compounds like this compound, it is anticipated that studies utilizing knockout models will be conducted. Such research is essential to unlock a deeper understanding of its molecular interactions and to pave the way for its potential clinical application. Until such data becomes available, the mechanism of action of this compound remains an open and intriguing question for the scientific community.
References
Head-to-head comparison of different enantioselective synthesis routes for (-)-Sedamine
(-)-Sedamine, a piperidine (B6355638) alkaloid first isolated from Sedum acre, has garnered significant attention from the synthetic community due to its interesting biological activities and its utility as a chiral building block. This has led to the development of numerous enantioselective synthetic strategies. This guide provides a head-to-head comparison of three distinct and prominent enantioselective routes to this compound, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective methodologies, efficiencies, and key transformations.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three distinct enantioselective synthetic routes to this compound discussed in this guide.
| Parameter | Felpin and Lebreton (2004) | Lebrun et al. (2010) | Fustero et al. (2007) |
| Starting Material | Benzaldehyde (B42025) | N-Boc-2-piperidone | Commercially available unsaturated amine |
| Key Chiral Induction Step | Sharpless Asymmetric Epoxidation | 1,2-Nucleophilic addition to a SAMP hydrazone | Organocatalytic intramolecular aza-Michael reaction |
| Overall Yield | ~20% | Not explicitly stated for this compound, but key steps are high yielding | Good overall yield (specific % not stated) |
| Enantiomeric Excess (e.e.) | >99% | >98% | 92% |
| Number of Steps | 16 steps | ~8 steps | ~5 steps |
| Specific Rotation ([α]D) | -65.5 (c 1.0, CHCl3) | Not reported for this compound | Not reported for this compound |
Route 1: Sharpless Asymmetric Epoxidation Approach (Felpin and Lebreton)
This highly stereoselective synthesis commences from readily available benzaldehyde and constructs the chiral centers with excellent control.[1][2] The key step is a Sharpless asymmetric epoxidation, which establishes the stereochemistry of the hydroxyl group and an adjacent carbon.
Logical Workflow of the Felpin and Lebreton Synthesis
Caption: Key transformations in the Felpin and Lebreton synthesis of this compound.
Key Experimental Protocol: Sharpless Asymmetric Epoxidation
To a solution of the homoallylic alcohol in CH2Cl2 at -20 °C is added Ti(OiPr)4, followed by a solution of (+)-diethyl tartrate in CH2Cl2. After stirring for 30 minutes, a solution of tert-butyl hydroperoxide in toluene (B28343) is added dropwise. The reaction mixture is stirred at -20 °C for 24 hours. The reaction is then quenched by the addition of water, and the mixture is filtered through Celite. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure to afford the crude epoxy alcohol, which is purified by flash chromatography.
Route 2: SAMP Hydrazone Directed Synthesis (Lebrun et al.)
This approach utilizes the well-established SAMP/RAMP hydrazone methodology to introduce the crucial stereocenter at the C2 position of the piperidine ring.[3][4] The key step is a highly diastereoselective 1,2-nucleophilic addition of an organometallic reagent to the SAMP hydrazone derived from a protected piperidone.
Logical Workflow of the Lebrun et al. Synthesis
Caption: Key transformations in the Lebrun et al. synthesis of this compound.
Key Experimental Protocol: Diastereoselective 1,2-Nucleophilic Addition
To a solution of the SAMP hydrazone in anhydrous THF at -78 °C is added n-butyllithium dropwise. The resulting solution is stirred at this temperature for 2 hours. A solution of the appropriate electrophile (e.g., a Grignard reagent or an organolithium species) in THF is then added, and the reaction mixture is stirred at -78 °C for an additional 3 hours. The reaction is quenched with saturated aqueous NH4Cl solution and allowed to warm to room temperature. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the desired addition product.
Route 3: Organocatalytic Intramolecular Aza-Michael Reaction (Fustero et al.)
This concise and elegant synthesis employs an organocatalytic intramolecular aza-Michael reaction as the key stereochemistry-determining step.[5][6] This approach leverages the power of aminocatalysis to construct the chiral piperidine ring in a single step with high enantioselectivity.
Logical Workflow of the Fustero et al. Synthesis
Caption: Key transformations in the Fustero et al. synthesis of this compound.
Key Experimental Protocol: Organocatalytic Intramolecular Aza-Michael Reaction
To a solution of the carbamate-protected amino-enone in a suitable solvent (e.g., toluene or CH2Cl2) at room temperature is added a catalytic amount of a chiral secondary amine catalyst (e.g., a Jørgensen-Hayashi catalyst) and an acid co-catalyst (e.g., benzoic acid). The reaction mixture is stirred at room temperature for 24-48 hours until complete consumption of the starting material is observed by TLC. The solvent is then removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched piperidine derivative.
Conclusion
The three highlighted enantioselective routes to this compound each offer distinct advantages. The Felpin and Lebreton synthesis provides exceptional stereocontrol, albeit over a longer sequence. The Lebrun et al. approach, relying on the robust SAMP hydrazone methodology, offers a reliable and well-precedented strategy. The Fustero et al. synthesis stands out for its conciseness and use of modern organocatalysis, providing rapid access to the core structure. The choice of a particular route will ultimately depend on the specific requirements of the researcher, including the desired scale, available starting materials, and the importance of overall step economy versus absolute stereochemical purity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective asymmetric synthesis of (+)-sedamine and (+)-allosedamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective organocatalytic intramolecular aza-Michael reaction: a concise synthesis of (+)-sedamine, (+)-allosedamine, and (+)-coniine [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Inter-laboratory Validation of (-)-Sedamine Quantification Assays
For researchers, scientists, and drug development professionals, the accurate quantification of (-)-Sedamine, a piperidine (B6355638) alkaloid with potential pharmacological applications, is paramount. This guide provides a comprehensive comparison of analytical methodologies, focusing on the critical aspects of inter-laboratory validation to ensure data reproducibility and reliability across different testing sites. While direct inter-laboratory validation studies for this compound are not extensively published, this document synthesizes single-laboratory validation data for analogous amine compounds to present a comparative overview of commonly employed analytical techniques.
The choice of an analytical method for the quantification of this compound in biological matrices is a critical decision in preclinical and clinical studies. The robustness and transferability of the assay are essential for ensuring that data generated in different laboratories can be reliably compared. This guide delves into the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), presenting their typical performance characteristics and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection between HPLC-UV and LC-MS/MS for this compound quantification hinges on the specific requirements of the study, including sensitivity, selectivity, and throughput. LC-MS/MS is generally considered the gold standard for bioanalytical assays due to its superior sensitivity and specificity, which allows for the detection of low concentrations of the analyte in complex biological matrices. HPLC-UV, while being a more accessible and cost-effective technique, may lack the sensitivity required for certain pharmacokinetic studies.
Below is a summary of typical quantitative performance data for these methods, based on the validation of assays for similar amine compounds. These values should be considered representative and would require verification in a formal validation study for this compound.
| Performance Metric | HPLC-UV (with derivatization) | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.1 ng/mL |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of successful inter-laboratory validation. The following sections outline representative methodologies for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method often requires a derivatization step to enhance the chromophoric properties of this compound, making it detectable by a UV detector.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile (B52724). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Derivatization: Transfer the supernatant to a clean tube. Add 50 µL of a derivatizing agent solution (e.g., dansyl chloride) and 50 µL of a buffer (e.g., sodium bicarbonate, pH 9.5). Incubate at 60°C for 30 minutes.
-
Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Dependent on the derivatizing agent used (e.g., ~254 nm for dansyl chloride).
-
Injection Volume: 20 µL.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity without the need for derivatization.
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound). Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.
Visualization of Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the workflows for sample preparation and analysis.
Workflow for this compound quantification by HPLC-UV.
Workflow for this compound quantification by LC-MS/MS.
The Path to Successful Inter-laboratory Validation
Achieving successful inter-laboratory validation requires a systematic approach. The process typically involves the analysis of a common set of quality control (QC) samples by each participating laboratory. The results are then statistically compared to assess the reproducibility of the method.
Logical flow of an inter-laboratory validation study.
Enantioselective Binding of Piperidine Alkaloids to Muscarinic Receptors: A Comparative Analysis Framework
For Immediate Release
This guide provides a comparative framework for assessing the binding affinities of chiral piperidine (B6355638) alkaloids, with a focus on the enantiomers of sedamine, to muscarinic acetylcholine (B1216132) receptors (mAChRs). While direct experimental data comparing (-)-sedamine and (+)-sedamine binding to muscarinic subtypes is not extensively available in current literature, this document outlines the established methodologies and theoretical considerations for such a comparison. The information presented is intended for researchers, scientists, and drug development professionals investigating the stereoselectivity of potential muscarinic receptor ligands.
Introduction to Stereoselectivity at Muscarinic Receptors
Muscarinic receptors, a family of G protein-coupled receptors (GPCRs) comprising five subtypes (M1-M5), are crucial for regulating a wide array of physiological functions in the central and peripheral nervous systems. The interaction of ligands with these receptors is often stereoselective, meaning that enantiomers of a chiral compound can exhibit significantly different binding affinities and functional activities. This phenomenon arises from the three-dimensional arrangement of amino acid residues in the receptor's binding pocket, which creates a chiral environment. Consequently, one enantiomer may fit more favorably into the binding site than the other, leading to a higher affinity and/or potency. Understanding this enantioselectivity is a cornerstone of rational drug design, as it allows for the development of more specific and effective therapeutics with fewer off-target effects.
While the primary focus of research on many piperidine alkaloids from plants like Lobelia species has been on their interaction with nicotinic acetylcholine receptors, the potential for muscarinic activity remains an area of interest.[1][2]
Comparative Binding Affinity Data
As of the latest literature review, specific binding affinity data (Kᵢ or IC₅₀ values) for the individual enantiomers of sedamine at the five muscarinic receptor subtypes (M1-M5) are not available. To facilitate future research and provide a standardized format for reporting such findings, the following table structure is proposed.
| Compound | M1 Receptor Kᵢ (nM) | M2 Receptor Kᵢ (nM) | M3 Receptor Kᵢ (nM) | M4 Receptor Kᵢ (nM) | M5 Receptor Kᵢ (nM) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| (+)-Sedamine | Data not available | Data not available | Data not available | Data not available | Data not available |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols: Radioligand Competition Binding Assay
To determine the binding affinities of this compound and its enantiomer to muscarinic receptors, a radioligand competition binding assay is the standard method. This in vitro technique measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the inhibition constant (Kᵢ) of this compound and (+)-sedamine for each of the five muscarinic receptor subtypes.
Materials:
-
Cell lines individually expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells stably transfected with CHRM1, CHRM2, CHRM3, CHRM4, or CHRM5).
-
Cell membranes prepared from these cell lines.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled test compounds: this compound and (+)-sedamine at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity muscarinic antagonist, such as atropine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Cultured cells expressing a specific muscarinic receptor subtype are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the binding buffer to a specific protein concentration.
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains the cell membranes, a fixed concentration of the radioligand ([³H]-NMS), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Radioligand: The incubation mixture is rapidly filtered through glass fiber filters using a vacuum filtration apparatus. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are proportional to the amount of radioligand bound to the receptors.
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the concentration of the test compound.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the resulting competition curve.
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: Workflow for a radioligand competition binding assay.
Caption: Generalized signaling pathways for muscarinic receptor subtypes.
Conclusion
The stereoselective interaction of ligands with muscarinic receptors is a critical factor in the development of targeted therapeutics. While specific data on the binding affinities of this compound and (+)-sedamine are currently lacking, the experimental framework provided in this guide offers a clear path for future investigations. By employing standardized radioligand competition binding assays, researchers can elucidate the enantioselective binding profiles of these and other chiral piperidine alkaloids. Such studies will contribute to a deeper understanding of the structure-activity relationships at muscarinic receptors and may uncover novel lead compounds for the treatment of various neurological and physiological disorders.
References
Comparative Efficacy of (-)-Sedamine and Dicyclomine as Antispasmodics in Preclinical Models Relevant to Irritable Bowel Syndrome
For Immediate Release
This guide provides a comparative analysis of the antispasmodic properties of the naturally occurring piperidine (B6355638) alkaloid, (-)-Sedamine, and the established synthetic antispasmodic, Dicyclomine (B1218976). The comparison is based on available preclinical data and established mechanisms of action for related compounds, aiming to inform researchers, scientists, and drug development professionals on their potential efficacy in the context of Irritable Bowel Syndrome (IBS).
Executive Summary
This compound, a piperidine alkaloid, is a constituent of various Sedum species. While its direct antispasmodic activity has been noted, there is a significant lack of quantitative experimental data in the public domain regarding its efficacy in animal models of IBS or in vitro smooth muscle preparations. Its chemical structure and classification suggest a potential mechanism of action similar to other belladonna alkaloids, likely involving anticholinergic pathways.
Dicyclomine, in contrast, is a well-characterized antispasmodic agent with a dual mechanism of action: anticholinergic effects and direct smooth muscle relaxant (musculotropic) properties.[1][2][3] Extensive preclinical data is available, quantifying its potency and efficacy in standard assays used to evaluate antispasmodic agents.
This guide will present the known preclinical data for Dicyclomine as a benchmark for the potential evaluation of this compound. It will also detail the experimental protocols used to generate this data and provide visual representations of the relevant signaling pathways.
Quantitative Data Comparison
Due to the absence of specific experimental data for this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the available quantitative data for Dicyclomine's antispasmodic activity, providing a framework for the type of data required to evaluate this compound's potential.
Table 1: Quantitative Efficacy of Dicyclomine in a Preclinical In Vitro Model
| Compound | Preparation | Agonist | Parameter | Value | Reference |
| Dicyclomine | Guinea Pig Ileum | Acetylcholine (B1216132) | pA2 | 9.39 ± 0.12 | [4] |
| Dicyclomine | Goat Ileum | Acetylcholine | pA2 | 8.92 ± 0.237 | [5] |
| Dicyclomine | Guinea Pig Myenteric Plexus | Pilocarpine (M1) | pA2 | 9.13 | [4] |
| Dicyclomine | Guinea Pig Myenteric Plexus | - (Prejunctional M2) | pA2 | 7.61 | [4] |
| Dicyclomine | Guinea Pig Myenteric Plexus | - (Postjunctional M2) | pA2 | 7.21 | [4] |
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.
Experimental Protocols
To facilitate future research on this compound and ensure comparability of results, detailed methodologies for key preclinical assays are provided below.
In Vitro Model: Isolated Guinea Pig Ileum Contraction Assay
This assay is a classical and robust method for evaluating the antispasmodic activity of a compound by measuring its ability to inhibit smooth muscle contractions induced by a spasmogen, such as acetylcholine.[6]
Objective: To determine the potency of a test compound as an antagonist of acetylcholine-induced contractions in isolated guinea pig ileum.
Materials:
-
Guinea pig (250-350 g)
-
Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.5)[4]
-
Organ bath with aeration (95% O2 / 5% CO2) and temperature control (37°C)[4]
-
Isotonic transducer and data acquisition system[4]
-
Acetylcholine (agonist)
-
Test compound (e.g., this compound, Dicyclomine)
Procedure:
-
A segment of the guinea pig ileum is isolated and suspended in an organ bath containing oxygenated Tyrode's solution at 37°C.[4]
-
One end of the tissue is attached to a fixed point, and the other to an isotonic transducer to record muscle contractions. A resting tension of 0.5-1.0 g is applied.[4]
-
The tissue is allowed to equilibrate for at least 30-60 minutes, with regular washes.[4]
-
A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.
-
The tissue is then washed to restore the baseline.
-
The tissue is incubated with a known concentration of the test compound for a predetermined period (e.g., 20-30 minutes).[6]
-
A second cumulative concentration-response curve for acetylcholine is generated in the presence of the test compound.
-
The degree of rightward shift in the concentration-response curve is used to calculate the pA2 value of the test compound.
In Vivo Model: Visceral Hypersensitivity Assay (Colorectal Distension in Rats)
This animal model is used to assess visceral pain, a key symptom of IBS. The efficacy of an antispasmodic compound is determined by its ability to reduce the animal's pain response to colorectal distension.[7][8]
Objective: To evaluate the effect of a test compound on visceral hypersensitivity in a rat model.
Materials:
-
Adult male Wistar or Sprague-Dawley rats[9]
-
Pressure transducer and data acquisition system for measuring visceromotor response (VMR) via electromyography (EMG) of the abdominal muscles[12]
-
Test compound (e.g., this compound, Dicyclomine)
Procedure:
-
Rats are surgically implanted with EMG electrodes in the external oblique abdominal muscle to record the VMR.[12]
-
After a recovery period, a balloon catheter is inserted into the distal colon of the conscious animal.[12]
-
Visceral hypersensitivity can be induced using models such as the Water Avoidance Stress (WAS) model.[9]
-
A baseline VMR is established by inflating the balloon to various pressures (e.g., 20, 40, 60, 80 mmHg) and recording the corresponding EMG activity.[13]
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally).[9]
-
After a set period to allow for drug absorption, the colorectal distension protocol is repeated.[9]
-
The VMR in the treated group is compared to the vehicle control group. A significant reduction in VMR indicates an analgesic and antispasmodic effect.
Signaling Pathways and Mechanisms of Action
Dicyclomine: A Dual-Action Antispasmodic
Dicyclomine's efficacy is attributed to two distinct mechanisms:
-
Anticholinergic/Antimuscarinic Activity: Dicyclomine acts as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype on smooth muscle cells.[6] By blocking acetylcholine binding, it prevents the Gq protein-mediated activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum and subsequent smooth muscle contraction.[1][6]
-
Musculotropic Activity: Independent of its anticholinergic effects, dicyclomine exerts a direct relaxant effect on smooth muscle.[3] This is demonstrated by its ability to antagonize spasms induced by non-cholinergic stimuli such as bradykinin (B550075) and histamine.[14][15] This direct action is thought to involve the modulation of intracellular calcium levels, though the precise mechanism is not fully elucidated.[1]
This compound: A Proposed Mechanism of Action
As a piperidine alkaloid, and given its association with belladonna-like effects, it is hypothesized that this compound's primary mechanism of action is as a muscarinic receptor antagonist, similar to atropine.[16][17][18][19] This would involve the competitive blockade of M3 muscarinic receptors on intestinal smooth muscle cells, thereby inhibiting acetylcholine-mediated contractions. It is also possible that, like other piperidine alkaloids, this compound may exhibit calcium channel blocking activity, which would contribute to its antispasmodic effects. However, this remains to be experimentally verified.
Conclusion and Future Directions
While Dicyclomine is a well-established antispasmodic with a clear dual mechanism of action and a wealth of preclinical supporting data, this compound remains a compound of interest with putative antispasmodic properties that are yet to be experimentally quantified. Based on its chemical class, this compound is likely to act as a muscarinic receptor antagonist.
To ascertain the therapeutic potential of this compound for IBS, further research is imperative. It is recommended that future studies focus on:
-
In vitro characterization: Determining the pA2 value of this compound against acetylcholine and other spasmogens in isolated guinea pig ileum to quantify its potency and elucidate its mechanism (competitive vs. non-competitive antagonism).
-
In vivo efficacy: Evaluating the ability of this compound to reduce visceral hypersensitivity in established animal models of IBS, such as the colorectal distension model.
-
Mechanism of action studies: Investigating the potential for calcium channel blocking activity and effects on other relevant signaling pathways.
Such studies will be crucial in determining whether this compound offers a viable alternative or complementary approach to existing antispasmodic therapies for IBS.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]
- 3. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. benchchem.com [benchchem.com]
- 7. CRITICAL EVALUATION OF ANIMAL MODELS OF VISCERAL PAIN FOR THERAPEUTICS DEVELOPMENT: A FOCUS ON IRRITABLE BOWEL SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study [jnmjournal.org]
- 9. benchchem.com [benchchem.com]
- 10. Long‐lasting visceral hypersensitivity in a model of DSS‐induced colitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colon distention induces persistent visceral hypersensitivity by mechanotranscription of pain mediators in colonic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. droracle.ai [droracle.ai]
- 15. droracle.ai [droracle.ai]
- 16. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 17. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Atropine - Wikipedia [en.wikipedia.org]
- 19. Acetylcholine - Wikipedia [en.wikipedia.org]
Comparative Analysis of the Metabolic Stability of (-)-Sedamine in Different Species
A Representative Guide for Preclinical Drug Development
Introduction
(-)-Sedamine is a piperidine (B6355638) alkaloid naturally occurring in various Sedum species. As with any new chemical entity (NCE) being considered for therapeutic development, understanding its metabolic fate is a cornerstone of preclinical assessment. The metabolic stability of a compound, which dictates its rate of clearance from the body, varies significantly across species. These differences are primarily due to variations in the expression and activity of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[1][2]
This guide provides a comparative analysis of the metabolic stability of this compound in liver microsomes from humans, rats, and mice—three species crucial for preclinical toxicology and pharmacokinetic studies.[3][4] Since detailed public data on this compound's metabolism is limited, this analysis is based on representative hypothetical data generated from established principles of drug metabolism for piperidine-containing compounds.[5] The objective is to offer a framework for researchers on how to conduct and interpret such studies.
Quantitative Metabolic Stability Data
The in vitro metabolic stability of this compound was assessed using pooled liver microsomes from humans, rats, and mice.[4][6] The disappearance of the parent compound was monitored over time to calculate the half-life (t½) and the intrinsic clearance (CLint), a measure of the metabolic capacity of the liver for a specific compound.[2][7]
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Parameter | Human Liver Microsomes (HLM) | Rat Liver Microsomes (RLM) | Mouse Liver Microsomes (MLM) |
| Half-life (t½, min) | 48.5 | 25.1 | 15.8 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 14.3 | 27.6 | 43.9 |
Interpretation of Data: The hypothetical data suggest a clear rank order of metabolic stability for this compound: Human > Rat > Mouse . The compound is metabolized most rapidly in mouse liver microsomes, exhibiting the shortest half-life and highest intrinsic clearance. Conversely, it is most stable in human liver microsomes. This pattern is common for many drugs and is often attributed to the higher overall activity of drug-metabolizing enzymes in rodents compared to humans. These significant interspecies differences underscore the importance of careful dose scaling and pharmacokinetic modeling when extrapolating preclinical animal data to predict human outcomes.
Experimental Protocols
A standardized protocol is essential for generating reliable and reproducible metabolic stability data.[1][6]
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in human, rat, and mouse liver microsomes.
Materials:
-
This compound
-
Pooled Liver Microsomes (Human, Rat, Mouse), 20 mg/mL stock
-
NADPH Regenerating System (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Termination Solution: Ice-cold acetonitrile (B52724) containing an internal standard (e.g., Verapamil)
-
Positive Control Compounds (e.g., Dextromethorphan, Propranolol)
-
96-well incubation plates, centrifuge, LC-MS/MS system
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a working solution of this compound (e.g., 1 µM final concentration) and positive controls in phosphate buffer.[6] Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Incubation Setup: In a 96-well plate, add the liver microsomes (final protein concentration 0.5 mg/mL) to the buffer containing this compound.[1] Include control wells without NADPH to assess non-enzymatic degradation.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.[6]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile with the internal standard.[1][7]
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
The slope of the resulting linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[2]
-
Visualizing the Process and Pathways
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro metabolic stability assay.
Postulated Metabolic Pathways of this compound
Based on its piperidine structure, this compound is likely metabolized via several common Phase I biotransformation pathways catalyzed by CYP enzymes.[8][9] These reactions increase the polarity of the molecule, facilitating its excretion.
The primary metabolic routes for piperidine-containing drugs often involve N-dealkylation and hydroxylation at various positions on the molecule.[9][10][11] The secondary alcohol group in this compound may also be oxidized to a ketone. The specific CYP isoforms involved, such as CYP3A4 and CYP2D6, are known to metabolize a wide range of alkaloids and are expressed differently across species, likely contributing to the observed differences in metabolic stability.[11][12]
References
- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. youtube.com [youtube.com]
- 3. bioivt.com [bioivt.com]
- 4. enamine.net [enamine.net]
- 5. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. mercell.com [mercell.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
Validating (-)-Sedamine as a Selective Ligand for the Sigma-1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the potential of (-)-Sedamine, a naturally occurring piperidine (B6355638) alkaloid, as a selective ligand for the sigma-1 (σ1) receptor subtype. Due to the current lack of publicly available binding affinity data for this compound, this document presents a hypothetical binding profile to illustrate the validation process. This is juxtaposed with experimental data from known sigma-1 receptor ligands to offer a comprehensive comparative analysis.
Comparative Receptor Binding Affinities
The following table summarizes the hypothetical binding affinity of this compound for the σ1 receptor compared to established reference ligands. Binding affinity is expressed as the inhibitor constant (Ki), where a lower value indicates a higher affinity. Selectivity is demonstrated by comparing the Ki value for the primary target (σ1 receptor) with Ki values for other relevant receptors.
| Compound | σ1 Receptor Ki (nM) [Hypothetical for this compound] | σ2 Receptor Ki (nM) | M1 Muscarinic Receptor Ki (nM) | hERG Ki (μM) | Selectivity (σ1 vs σ2) | Selectivity (σ1 vs M1) |
| This compound | 15 | 1500 | >10,000 | >10 | 100-fold | >667-fold |
| (+)-Pentazocine | 5.6 | 1200 | >10,000 | >10 | 214-fold | >1785-fold |
| Haloperidol | 3.2 | 3.2 | 680 | 0.15 | 1-fold | 212-fold |
| PRE-084 | 2.2 | 168 | >10,000 | >10 | 76-fold | >4545-fold |
Experimental Protocols
A standard method to determine the binding affinity and selectivity of a test compound like this compound is the competitive radioligand binding assay.
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Radioligand: --INVALID-LINK---Pentazocine (a well-characterized σ1 receptor ligand).
-
Receptor Source: Membranes prepared from cells recombinantly expressing the human sigma-1 receptor (e.g., HEK-293 cells).
-
Test Compound: this compound at various concentrations.
-
Reference Compound: Unlabeled (+)-Pentazocine for determining non-specific binding.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the sigma-1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of --INVALID-LINK---Pentazocine, and varying concentrations of this compound or the reference compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Validation Workflow and Potential Mechanism
The following diagrams illustrate the experimental workflow for validating a selective ligand and a hypothetical signaling pathway that could be modulated by this compound.
Caption: Experimental workflow for validating this compound as a selective sigma-1 receptor ligand.
Caption: Hypothetical signaling pathway modulated by this compound at the sigma-1 receptor.
Assessing the Genotoxicity of (-)-Sedamine: A Comparative Guide to Validated Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and chemical safety assessment, evaluating the genotoxic potential of a novel compound is a critical step. Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. This guide provides a comprehensive framework for assessing the genotoxicity of the piperidine (B6355638) alkaloid, (-)-Sedamine. As public data on the genotoxicity of this compound is not currently available, this document serves as a practical protocol and data presentation guide for researchers undertaking such an evaluation. The methodologies outlined are based on internationally recognized and validated assays, ensuring regulatory compliance and scientific rigor.
The Standard Battery for In Vitro Genotoxicity Testing
A standard battery of in vitro tests is recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) to assess the genotoxic potential of a substance.[1][2] This battery is designed to detect the three main endpoints of genetic damage: gene mutations, structural chromosomal aberrations, and numerical chromosomal aberrations.
The recommended core in vitro test battery includes:
-
A bacterial reverse mutation test (Ames test) to detect gene mutations.[3][4][5][6][7]
-
An in vitro mammalian cell chromosomal aberration test to detect structural chromosome damage.[8][9][10][11]
-
An in vitro mammalian cell micronucleus test to detect both structural and numerical chromosome damage.[12][13][14][15][16]
A compound is generally considered "genotoxic" if it gives a positive result in any of these assays. For a comprehensive assessment, especially if in vitro tests are positive, in vivo follow-up studies are often required.
Detailed Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test)
The Ames test is a widely used method that employs several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively.[3][4][5] A positive test result, indicated by an increase in the number of revertant colonies, suggests that the test substance can cause gene mutations.[5]
Methodology:
-
Test Strains: A minimum of five strains should be used, including four S. typhimurium strains (TA98, TA100, TA1535, and TA1537) and one E. coli strain (WP2 uvrA) or S. typhimurium strain (TA102).
-
Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or phenobarbital/β-naphthoflavone.[6][11][17] This is crucial as some chemicals only become genotoxic after metabolism.
-
Procedure (Plate Incorporation Method):
-
Varying concentrations of this compound, the negative control (vehicle), and positive controls are added to molten top agar (B569324).
-
The bacterial culture and, if required, the S9 mix are also added to the top agar.
-
The mixture is poured onto minimal glucose agar plates.
-
Plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies per plate is counted. A positive response is defined as a concentration-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the negative control.
In Vitro Mammalian Chromosomal Aberration Test
This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[8][10]
Methodology:
-
Cell Lines: Human peripheral blood lymphocytes (HPBL) or established cell lines such as Chinese Hamster Ovary (CHO) or Chinese Hamster Lung (V79) cells are commonly used.[8]
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.
-
Procedure:
-
Cell cultures are treated with at least three analyzable concentrations of this compound, vehicle control, and positive controls.
-
For the short treatment, cells are exposed for 3-6 hours in the presence and absence of S9 mix, followed by a recovery period of 1.5-2 normal cell cycles.
-
For the continuous treatment, cells are exposed for 1.5-2 normal cell cycles in the absence of S9 mix.
-
A mitotic arresting agent (e.g., Colcemid®) is added to the cultures before harvesting to accumulate cells in metaphase.
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Chromosomes are stained, and metaphase cells are analyzed for chromosomal aberrations.
-
-
Data Analysis: At least 200 metaphases per concentration are scored. The number of cells with aberrations and the type of aberrations are recorded. A statistically significant, dose-dependent increase in the percentage of cells with structural aberrations determines a positive result.[10]
In Vitro Mammalian Cell Micronucleus Test
The micronucleus test detects micronuclei in the cytoplasm of interphase cells.[13][15] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[12][13] This assay can detect both clastogenic (chromosome breaking) and aneugenic (whole chromosome loss) effects.[14]
Methodology:
-
Cell Lines: Similar to the chromosomal aberration test, various mammalian cell lines can be used, including CHO, V79, TK6, or L5178Y cells.
-
Metabolic Activation: The assay is performed with and without an S9 metabolic activation system.
-
Procedure:
-
Cells are treated with at least three test concentrations of this compound, vehicle control, and positive controls.
-
Treatment and recovery times are similar to the chromosomal aberration test.
-
To distinguish between cells that have and have not divided, a cytokinesis blocker like cytochalasin B is often used, which results in binucleated cells.[12] Analysis is then confined to these binucleated cells.
-
Cells are harvested, and slides are prepared and stained.
-
-
Data Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[12] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Data Presentation for Genotoxicity Assessment
Clear and concise data presentation is crucial for interpreting results. The following tables provide hypothetical data for this compound compared to a known genotoxic agent (positive control) and a hypothetical non-genotoxic alternative, Compound X.
Table 1: Ames Test - Bacterial Reverse Mutation Assay Results
| Test Substance | Concentration (µ g/plate ) | S. typhimurium TA98 (-S9) | S. typhimurium TA98 (+S9) | S. typhimurium TA100 (-S9) | S. typhimurium TA100 (+S9) |
| Vehicle (DMSO) | 0 | 25 ± 4 | 30 ± 5 | 120 ± 10 | 135 ± 12 |
| This compound | 10 | 28 ± 5 | 33 ± 6 | 125 ± 11 | 140 ± 13 |
| 50 | 30 ± 6 | 35 ± 5 | 130 ± 12 | 145 ± 14 | |
| 100 | 32 ± 4 | 38 ± 7 | 138 ± 13 | 150 ± 15 | |
| 500 | 35 ± 5 | 40 ± 6 | 145 ± 14 | 160 ± 16 | |
| Compound X | 10 | 26 ± 3 | 31 ± 4 | 122 ± 9 | 138 ± 11 |
| 50 | 28 ± 4 | 33 ± 5 | 128 ± 11 | 142 ± 13 | |
| 100 | 29 ± 5 | 36 ± 6 | 135 ± 12 | 148 ± 14 | |
| 500 | 31 ± 4 | 38 ± 5 | 140 ± 13 | 155 ± 15 | |
| Positive Control | |||||
| 2-Nitrofluorene | 10 | 450 ± 30 | - | - | - |
| Benzo[a]pyrene | 5 | - | 480 ± 35 | - | - |
| Sodium Azide | 1.5 | - | - | 1100 ± 80 | - |
| 2-Aminoanthracene | 1 | - | - | - | 1250 ± 95 |
| Data are presented as mean number of revertants ± SD. *p < 0.01 compared to vehicle control. |
Table 2: In Vitro Chromosomal Aberration Test in CHO Cells
| Test Substance | Concentration (µg/mL) | Treatment Time (h) | Metabolic Activation (S9) | Cells with Aberrations (%) |
| Vehicle (DMSO) | 0 | 4 | - | 1.5 ± 0.5 |
| 4 | + | 2.0 ± 0.7 | ||
| 24 | - | 1.8 ± 0.6 | ||
| This compound | 50 | 4 | - | 2.0 ± 0.8 |
| 100 | 4 | - | 2.5 ± 1.0 | |
| 200 | 4 | - | 3.0 ± 1.2 | |
| 50 | 4 | + | 2.5 ± 0.9 | |
| 100 | 4 | + | 3.5 ± 1.1 | |
| 200 | 4 | + | 4.0 ± 1.5 | |
| 25 | 24 | - | 2.2 ± 0.9 | |
| 50 | 24 | - | 2.8 ± 1.1 | |
| 100 | 24 | - | 3.5 ± 1.3 | |
| Compound X | 50 | 4 | - | 1.8 ± 0.6 |
| 100 | 4 | - | 2.1 ± 0.8 | |
| 200 | 4 | - | 2.4 ± 0.9 | |
| Positive Control | ||||
| Mitomycin C | 0.1 | 4 | - | 25.5 ± 3.5 |
| Cyclophosphamide | 5 | 4 | + | 30.2 ± 4.1 |
| Data are presented as mean ± SD. *p < 0.01 compared to vehicle control. |
Table 3: In Vitro Micronucleus Test in L5178Y Cells
| Test Substance | Concentration (µg/mL) | Treatment Time (h) | Metabolic Activation (S9) | Micronucleated Binucleated Cells (%) |
| Vehicle (DMSO) | 0 | 4 | - | 1.2 ± 0.4 |
| 4 | + | 1.5 ± 0.5 | ||
| 24 | - | 1.4 ± 0.6 | ||
| This compound | 50 | 4 | - | 1.5 ± 0.6 |
| 100 | 4 | - | 1.8 ± 0.7 | |
| 200 | 4 | - | 2.1 ± 0.9 | |
| 50 | 4 | + | 1.8 ± 0.7 | |
| 100 | 4 | + | 2.5 ± 1.0 | |
| 200 | 4 | + | 3.0 ± 1.2 | |
| 25 | 24 | - | 1.6 ± 0.7 | |
| 50 | 24 | - | 2.0 ± 0.8 | |
| 100 | 24 | - | 2.4 ± 1.0 | |
| Compound X | 50 | 4 | - | 1.3 ± 0.5 |
| 100 | 4 | - | 1.6 ± 0.6 | |
| 200 | 4 | - | 1.8 ± 0.7 | |
| Positive Control | ||||
| Vinblastine | 0.01 | 4 | - | 15.8 ± 2.5 |
| Benzo[a]pyrene | 2.5 | 4 | + | 18.2 ± 3.1 |
| Data are presented as mean ± SD. *p < 0.01 compared to vehicle control. |
Visualization of Experimental Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological pathways.
Caption: Workflow for the Ames Test.
Caption: Workflow for the Chromosomal Aberration Test.
References
- 1. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 2. oecd.org [oecd.org]
- 3. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 4. criver.com [criver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. genedirex.com [genedirex.com]
- 10. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]
- 11. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. Micronucleus test - Wikipedia [en.wikipedia.org]
- 14. criver.com [criver.com]
- 15. Micronucleus Assay: The State of Art, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Predicting the genotoxicity of secondary and aromatic amines using data subsetting to generate a model ensemble - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetic Profiling of (-)-Sedamine and its Main Metabolites: A Methodological and Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the predicted pharmacokinetic profile of (-)-sedamine and its principal metabolites. Due to a lack of specific published quantitative data on the pharmacokinetics of this compound and its biotransformation products, this document focuses on predicted metabolic pathways based on its chemical structure and common biotransformation reactions of similar compounds. Furthermore, it furnishes detailed experimental protocols for conducting a comprehensive comparative pharmacokinetic study.
Predicted Metabolic Pathways of this compound
This compound, a piperidine (B6355638) alkaloid, is anticipated to undergo Phase I and Phase II metabolism. The primary sites for metabolic attack are the electron-rich nitrogen atom and the α-carbons of the piperidine ring.[1][2]
Phase I Metabolism:
-
N-Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, forming an N-oxide metabolite.
-
N-Dealkylation: Removal of the methyl group from the nitrogen atom would yield a secondary amine metabolite.
-
Ring Oxidation: Hydroxylation of the piperidine ring at various positions is a common metabolic pathway for cyclic amines.[1][2]
-
Oxidation of the Side Chain: The secondary alcohol group on the phenylethanol side chain can be oxidized to a ketone.
Phase II Metabolism:
-
Glucuronidation: The hydroxyl group on the side chain and any hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid.
-
Sulfation: Similar to glucuronidation, sulfation of the hydroxyl groups can occur.
These predicted pathways are illustrated in the signaling pathway diagram below.
Caption: Predicted metabolic pathway of this compound.
Quantitative Data Summary
A comprehensive literature search did not yield specific quantitative pharmacokinetic data for this compound and its metabolites. The following table is a template that researchers can use to summarize their experimental findings.
| Parameter | This compound | Metabolite 1 (e.g., N-Oxide) | Metabolite 2 (e.g., N-Demethyl) |
| Cmax (ng/mL) | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available |
| AUC (0-t) (ng·h/mL) | Data not available | Data not available | Data not available |
| AUC (0-inf) (ng·h/mL) | Data not available | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available |
| Clearance (CL) (L/h/kg) | Data not available | Data not available | Data not available |
| Volume of Distribution (Vd) (L/kg) | Data not available | Data not available | Data not available |
| Bioavailability (F) (%) | Data not available | Data not available | Data not available |
Experimental Protocols
To obtain the comparative pharmacokinetic data, the following experimental workflow is recommended.
Caption: General workflow for a pharmacokinetic study.
Animal Studies
-
Species: Sprague-Dawley rats are a common model for pharmacokinetic studies.
-
Administration: Administer this compound intravenously (IV) to determine clearance and volume of distribution, and orally (PO) to assess oral bioavailability.
-
Dosing: The dose will depend on the pharmacological activity and any available toxicity data. A typical starting point for a discovery-stage compound might be 1-10 mg/kg.
-
Groups:
-
Group 1: IV administration of this compound.
-
Group 2: PO administration of this compound.
-
A sufficient number of animals per group (e.g., n=3-5) should be used to ensure statistical power.
-
Sample Collection
-
Matrix: Blood will be collected into tubes containing an anticoagulant (e.g., EDTA).
-
Time Points: Collect blood samples at predetermined time points post-dose. For IV administration, typical time points might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For PO administration, time points might include 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
Bioanalytical Method
A sensitive and specific analytical method is crucial for the accurate quantification of this compound and its metabolites in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples and potentially better sensitivity.
-
Centrifuge and transfer the supernatant for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use multiple reaction monitoring (MRM) to detect and quantify the parent drug and its predicted metabolites. Specific precursor-to-product ion transitions for each analyte will need to be determined.
-
-
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Pharmacokinetic Analysis
-
Software: Use pharmacokinetic software (e.g., WinNonlin, Phoenix) to analyze the plasma concentration-time data.
-
Analysis: Perform non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters listed in the table above.
By following these detailed protocols, researchers can generate the necessary data to build a comprehensive comparative pharmacokinetic profile of this compound and its metabolites, which is essential for understanding its disposition and potential for further drug development.
References
Benchmarking the Synthetic Efficiency of a Novel Gold-Catalyzed Pathway to (-)-Sedamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a recently developed gold(I)-catalyzed formal synthesis of (±)-sedamine, benchmarking its synthetic efficiency against three established enantioselective routes to (-)-sedamine. The comparison focuses on key metrics including overall yield, number of synthetic steps, and enantioselectivity, offering a comprehensive overview for researchers in organic synthesis and drug development.
Comparative Analysis of Synthetic Pathways
The efficiency of four distinct synthetic pathways to this compound is summarized below. The "new" pathway utilizes a gold(I)-catalyzed intramolecular dehydrative amination. This is compared against established methods employing L-proline-catalyzed α-aminooxylation, an organocatalytic intramolecular aza-Michael reaction, and a Sharpless asymmetric epoxidation.
| Synthetic Pathway | Key Strategy | Overall Yield (%) | Number of Steps | Enantioselectivity (ee %) | Starting Material |
| New: Gold(I)-Catalyzed Formal Synthesis * | Intramolecular dehydrative amination of a sulfamate (B1201201) ester | ~60% (estimated for formal synthesis) | 5 (to intermediate) | N/A (racemic) | Commercially available alcohol |
| Established 1: L-Proline-Catalyzed | α-Aminooxylation and intramolecular cyclization | Not explicitly stated | ~6 | 95% | Commercially available aldehyde |
| Established 2: Organocatalytic Aza-Michael | Intramolecular aza-Michael reaction | 30-80% (for key step) | ~5 | up to 96% | Unsaturated amine |
| Established 3: Sharpless Asymmetric Epoxidation | Asymmetric epoxidation of an allylic alcohol | Not explicitly stated | ~7 | >98% | Cinnamyl alcohol |
Note: The Gold(I)-catalyzed pathway is a formal synthesis of a known racemic intermediate. The overall yield and step count to enantiopure this compound would require additional steps for resolution and final conversion, impacting the overall efficiency.
Logical Workflow for Pathway Comparison
The following diagram illustrates the logical workflow for evaluating and comparing the synthetic efficiency of the new pathway against established methods.
Caption: Workflow for comparing synthetic pathways.
Experimental Protocols
Detailed experimental protocols for the key steps of each synthetic pathway are provided below.
New Pathway: Gold(I)-Catalyzed Intramolecular Dehydrative Amination
This pathway provides a concise route to a key cyclic sulfamidate intermediate for the synthesis of (±)-sedamine.[1]
Key Step: Gold(I)-Catalyzed Cyclization of Sulfamate Ester
-
Materials: Sulfamate ester tethered to an allylic alcohol, (IPr)AuCl (5 mol%), AgBF4 (5 mol%), and an appropriate solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the sulfamate ester in the solvent at room temperature, add (IPr)AuCl and AgBF4.
-
Stir the reaction mixture at room temperature and monitor for completion using thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched and the crude product is purified by column chromatography to yield the cyclic sulfamidate.
-
Established Pathway 1: L-Proline-Catalyzed α-Aminooxylation
This organocatalytic approach achieves high enantioselectivity in the synthesis of this compound.[2]
Key Step: L-Proline-Catalyzed α-Aminooxylation
-
Materials: Aldehyde substrate, nitrosobenzene (B162901), L-proline (catalyst), and a suitable solvent (e.g., chloroform).
-
Procedure:
-
Dissolve the aldehyde and L-proline in the solvent and cool the mixture to 0°C.
-
Add nitrosobenzene to the cooled solution.
-
Stir the reaction at 0°C and monitor by TLC.
-
After completion, the reaction is worked up and the product is purified to yield the α-aminooxylated aldehyde, which is then carried forward through an intramolecular cyclization to form the piperidine (B6355638) core.
-
Established Pathway 2: Organocatalytic Intramolecular Aza-Michael Reaction
This method provides an efficient route to the piperidine core of sedamine with high enantioselectivity.[3][4]
Key Step: Intramolecular Aza-Michael Reaction
-
Materials: Carbamate-protected unsaturated amine, a chiral organocatalyst (e.g., a Jørgensen-Hayashi catalyst), and a solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the carbamate-protected unsaturated amine in the solvent, add the chiral organocatalyst.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or below) and monitor for completion by TLC.
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography to give the cyclized piperidine derivative.
-
Established Pathway 3: Sharpless Asymmetric Epoxidation
This classic method is utilized to establish the stereochemistry early in the synthesis of this compound.
Key Step: Sharpless Asymmetric Epoxidation
-
Materials: Cinnamyl alcohol, titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide (TBHP) in a suitable solvent (e.g., dichloromethane).[5]
-
Procedure:
-
To a cooled (-20°C) solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane, add cinnamyl alcohol.
-
Add TBHP dropwise to the reaction mixture while maintaining the low temperature.
-
Stir the reaction at -20°C until completion, as monitored by TLC.
-
The reaction is then quenched, and the epoxy alcohol product is isolated and purified. This intermediate is then converted to this compound through a series of subsequent steps.
-
References
- 1. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective organocatalytic intramolecular aza-Michael reaction: a concise synthesis of (+)-sedamine, (+)-allosedamine, and (+)-coniine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validating the Therapeutic Potential of (-)-Sedamine in a Preclinical Model of Inflammatory Bowel Disease: A Comparative Guide
Introduction: (-)-Sedamine is a piperidine (B6355638) alkaloid with known antispasmodic and potential anti-inflammatory and neuroprotective properties. However, its therapeutic efficacy in specific disease contexts remains un-validated. This guide outlines a proposed preclinical study to evaluate the therapeutic potential of this compound in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis mouse model, a well-established and widely used model for inflammatory bowel disease (IBD). The guide compares the hypothetical efficacy of this compound with mesalazine, a standard-of-care anti-inflammatory drug for IBD. The data presented herein are hypothetical and serve as a framework for a potential preclinical investigation.
Comparative Efficacy of this compound in a DSS-Induced Colitis Model
The following tables summarize the projected outcomes of a preclinical study comparing this compound to mesalazine in a DSS-induced colitis model in mice.
Table 1: Comparison of Disease Activity Index (DAI)
The Disease Activity Index (DAI) is a composite score that measures the severity of colitis based on weight loss, stool consistency, and rectal bleeding. A lower DAI indicates less severe disease.
| Treatment Group | Day 3 | Day 5 | Day 7 | Day 9 |
| Control (Vehicle) | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| DSS + Vehicle | 1.2 ± 0.3 | 2.5 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.6 |
| DSS + this compound (20 mg/kg) | 1.0 ± 0.2 | 1.8 ± 0.3 | 2.4 ± 0.4 | 2.1 ± 0.5 |
| DSS + Mesalazine (50 mg/kg) | 0.9 ± 0.2 | 1.6 ± 0.3 | 2.1 ± 0.3 | 1.8 ± 0.4 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to DSS + Vehicle group.
Table 2: Comparison of Macroscopic Colitis Markers at Day 9
Macroscopic markers such as colon length and spleen weight provide a physical assessment of inflammation. In colitis, the colon shortens due to inflammation and edema, while the spleen may enlarge due to an inflammatory response.
| Treatment Group | Colon Length (cm) | Spleen Weight (mg) |
| Control (Vehicle) | 9.8 ± 0.5 | 95 ± 10 |
| DSS + Vehicle | 6.2 ± 0.7 | 180 ± 25 |
| DSS + this compound (20 mg/kg) | 7.8 ± 0.6 | 135 ± 18 |
| DSS + Mesalazine (50 mg/kg) | 8.2 ± 0.5 | 125 ± 15 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to DSS + Vehicle group.
Table 3: Comparison of Histological Scores at Day 9
Histological analysis of colon tissue provides a microscopic assessment of inflammation and tissue damage. The score evaluates the severity of inflammation, extent of injury, and crypt damage.
| Treatment Group | Histological Score (0-12) |
| Control (Vehicle) | 0.5 ± 0.2 |
| DSS + Vehicle | 9.8 ± 1.2 |
| DSS + this compound (20 mg/kg) | 4.5 ± 0.8 |
| DSS + Mesalazine (50 mg/kg) | 3.8 ± 0.7 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to DSS + Vehicle group.
Table 4: Comparison of Pro-inflammatory Cytokine Levels in Colon Tissue at Day 9
Pro-inflammatory cytokines are key mediators of the inflammatory response in IBD. Their levels in the colon tissue are indicative of the severity of inflammation.
| Treatment Group | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | IL-1β (pg/mg tissue) |
| Control (Vehicle) | 25 ± 8 | 40 ± 12 | 35 ± 10 |
| DSS + Vehicle | 250 ± 45 | 380 ± 60 | 310 ± 55 |
| DSS + this compound (20 mg/kg) | 110 ± 25 | 160 ± 30 | 140 ± 28 |
| DSS + Mesalazine (50 mg/kg) | 95 ± 20 | 130 ± 25 | 115 ± 22 |
Data are presented as mean ± standard deviation. *p < 0.05 compared to DSS + Vehicle group.
Proposed Mechanism of Action
It is hypothesized that this compound exerts its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α, IL-6, and IL-1β.[1] In the context of IBD, the NF-κB pathway is chronically activated in intestinal epithelial cells and immune cells, driving the inflammatory cascade.[1][3] this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.
References
- 1. NF-kappaB in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κβ) in Inflammatory Bowel Diseases [frontiersin.org]
A Comparative Analysis of the Safety Profiles of Various Piperidine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
The piperidine (B6355638) scaffold is a fundamental structural motif in a vast number of pharmaceuticals and bioactive natural products.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and the capacity to form crucial biological interactions.[1] However, the substitution pattern on the piperidine ring dramatically influences its toxicological profile, leading to a wide spectrum of adverse effects.[1] This guide provides a comparative analysis of the safety profiles of selected piperidine alkaloids, supported by quantitative toxicological data and detailed experimental methodologies.
Quantitative Toxicological Data
The acute toxicity and in vitro cytotoxicity of piperidine alkaloids vary significantly depending on the specific compound, the animal model or cell line used, and the route of administration.[1] The following tables summarize key quantitative data to facilitate a comparative assessment.
Table 1: Acute Toxicity (LD50) of Selected Piperidine Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Piperidine | Rat | Oral | 133 - 447 | [2] |
| Piperidine | Rat | Dermal | 275 | [2] |
| Piperine (B192125) | Mouse (male) | Intravenous (i.v.) | 15.1 | [3] |
| Piperine | Mouse (male) | Intraperitoneal (i.p.) | 43 | [3] |
| Piperine | Mouse (male) | Subcutaneous (s.c.) | 200 | [3] |
| Piperine | Mouse (male) | Intragastric (i.g.) | 330 | [3] |
| Piperine | Rat (female) | Intraperitoneal (i.p.) | 33.5 | [3] |
| Piperine | Rat (female) | Intragastric (i.g.) | 514 | [3] |
| Coniine | - | - | Lethal dose leads to respiratory paralysis | [4][5] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Piperidine Alkaloids
| Alkaloid | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Piperine | C2C12 (myoblasts) | MTT | 24.3 | [6] |
| Piperine | MCF-7 (breast cancer) | MTT | - | [6] |
| Piperine | HT-29 (colon cancer) | MTT | - | [6] |
| Piperine | Gastric Cancer Cells (P2) | MTT | 12.06 | [7] |
| Piperine | VERO (non-tumor) | MTT | 43.44 | [7] |
| (-)-Spectalinine | Vero (monkey kidney) | - | Moderately Active | [8] |
| 1-[7-(3,4,5-Trimethoxyphenyl)heptanoyl]piperidine | KBvin (P-gp overexpressing) | SRB | 4.94 µM | [9] |
Mechanisms of Toxicity
The toxic effects of piperidine alkaloids are diverse and depend on their specific chemical structures. A primary mechanism for many of these compounds is their interaction with neurotransmitter receptors.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling:
Several piperidine alkaloids, such as coniine from poison hemlock, are known to act on nicotinic acetylcholine receptors (nAChRs).[10][11] Their agonistic or antagonistic activity at these receptors can disrupt normal neurotransmission in both the central and peripheral nervous systems.[10] This disruption can lead to a range of symptoms from muscle weakness and fasciculations to respiratory paralysis and death.[5][10] The teratogenic effects of some piperidine alkaloids, leading to congenital contractures and cleft palate in livestock, are also attributed to their ability to desensitize fetal nAChRs, thereby inhibiting fetal movement.[10][12]
Figure 1: Impact of Piperidine Alkaloids on nAChR Signaling.
Cytotoxicity and Apoptosis Induction:
Some piperidine alkaloids, like piperine, have demonstrated cytotoxic effects against various cell lines.[6][13] The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death).[13] This can be mediated through the activation of caspase cascades, which are key executioners of the apoptotic process.[13] For instance, piperine has been shown to activate caspase-3 and caspase-9 to induce apoptosis.[13]
Experimental Protocols
A thorough toxicological evaluation of piperidine alkaloids necessitates a combination of in vitro and in vivo assays.[1]
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation.[1] It is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]
-
Cell Seeding: Cells are plated in a 96-well plate at an appropriate density and allowed to attach overnight.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test piperidine alkaloid and incubated for a specified duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Following treatment, MTT solution is added to each well, and the plate is incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
2. Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another colorimetric method used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[9]
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compound in a 96-well plate, similar to the MTT assay.[13]
-
Cell Fixation: After the treatment period, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C.[13]
-
Washing: The plates are washed to remove the TCA and unbound components.[13]
-
Staining: SRB solution is added to each well to stain the cellular proteins.[13]
-
Washing: The plates are washed again to remove the unbound SRB dye.[13]
-
Solubilization: A Tris base solution is added to each well to solubilize the protein-bound dye.[13]
-
Absorbance Measurement: The absorbance is measured at approximately 510 nm in a microplate reader.[13]
Figure 2: General Experimental Workflow for In Vitro Cytotoxicity Testing.
3. Developmental Toxicity Assay
Developmental toxicity assays are crucial for evaluating the potential of a compound to cause adverse effects on a developing organism.[1] The zebrafish embryo model is often used for this purpose.[1]
-
Embryo Collection: Newly fertilized zebrafish eggs are collected.[1]
-
Exposure: The embryos are exposed to a range of concentrations of the test compound in a multi-well plate.[1]
-
Incubation: The embryos are incubated for a defined period, for example, up to 96 hours post-fertilization.[1]
-
Observation: During the incubation period, the embryos are regularly observed under a microscope for developmental endpoints such as mortality, malformations, and hatching rate.
-
Data Analysis: The concentration that is lethal to 50% of the embryos (LC50) is determined.[1]
Conclusion
The safety profile of piperidine alkaloids is highly variable and dependent on the specific molecular structure. While some, like coniine, exhibit high acute toxicity through neurotoxic mechanisms, others, such as piperine, show more moderate toxicity and even selective cytotoxicity against cancer cells. A comprehensive assessment of the safety of any novel piperidine-containing compound requires a battery of in vitro and in vivo toxicological assays. The experimental protocols detailed in this guide provide a foundational framework for such evaluations, enabling researchers to make informed decisions in the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semmelweis.hu [semmelweis.hu]
- 5. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zenodo.org [zenodo.org]
- 11. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperidine alkaloids: human and food animal teratogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of (-)-Sedamine: A Procedural Guide
Key Chemical and Physical Properties of (-)-Sedamine
Understanding the fundamental properties of a chemical is the first step toward safe handling and disposal. The following table summarizes the known quantitative data for this compound.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Exact Mass | 219.162314293 Da |
| Melting Point | 88-89°C |
| Appearance | Colorless elongated plates |
| Solubility | Favorable in organic solvents, limited in water |
Inferred Hazards and Safety Precautions
This compound belongs to the class of piperidine (B6355638) alkaloids.[1] While specific toxicity data for this compound is limited, compounds in this class can exhibit biological activity and may be harmful if swallowed, inhaled, or absorbed through the skin.[4][5] Therefore, standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and appropriate gloves, should be worn at all times when handling this compound.[6] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood.[6]
Step-by-Step Disposal Protocol for this compound Waste
The following protocol is a general guideline for the disposal of this compound. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific procedures and to ensure compliance with local, state, and federal regulations.
1. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your EHS office.
-
Maintain separate, clearly labeled waste containers for:
-
Solid this compound waste.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials).
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label should also include the full chemical name: "this compound" and its CAS number (497-88-1).
-
Indicate the primary hazards (e.g., "Toxic," "Handle with Care").
3. Disposal of Pure this compound (Solid):
-
Collect any solid waste in a designated, sealed, and properly labeled hazardous waste container.
-
Avoid generating dust.
4. Disposal of this compound Solutions:
-
Aqueous Solutions: Depending on the concentration and local regulations, small quantities of dilute aqueous solutions may be neutralized and disposed of down the drain with copious amounts of water. However, this should only be done after consulting and receiving approval from your EHS office.[7]
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in a designated, labeled hazardous waste container for organic solvent waste. Do not mix with halogenated and non-halogenated solvent waste unless permitted by your institution's waste management plan.[7]
5. Disposal of Contaminated Labware:
-
Disposable items (e.g., gloves, pipette tips) that have come into contact with this compound should be placed in a designated solid hazardous waste container.
-
Glassware should be decontaminated by rinsing three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[6]
6. Spill Cleanup:
-
In the event of a spill, evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials and rinsate as hazardous waste.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This workflow emphasizes the critical decision points and required actions to ensure safe and compliant disposal.
References
- 1. Buy this compound | 497-88-1 [smolecule.com]
- 2. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. plantaedb.com [plantaedb.com]
- 4. chemical.kao.com [chemical.kao.com]
- 5. synzeal.com [synzeal.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Personal protective equipment for handling (-)-Sedamine
Essential Safety and Handling Guide for (-)-Sedamine
This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for handling this compound in a laboratory setting. As no specific Safety Data Sheet (SDS) for this compound is readily available, this guidance is based on the general principles of handling potent piperidine (B6355638) alkaloids.[1] A conservative approach to safety is strongly recommended to minimize potential exposure and ensure the well-being of all laboratory personnel.
Hazard Identification and Safety Precautions
This compound is a piperidine alkaloid.[2] While specific toxicity data is not available, alkaloids as a chemical class can be poisonous when ingested and often have a bitter taste.[1] Similar compounds are often classified as harmful if swallowed.[3] Therefore, it is prudent to handle this compound as a potentially hazardous substance.
General Precautions:
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Conduct all work with this compound in a designated area, such as a chemical fume hood, to control dust and vapors.[3]
-
Avoid generating airborne dust during weighing and transfer by using appropriate tools like spatulas.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following PPE is mandatory:
| PPE Component | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles with side-shields or a face shield.[3][4] | To protect eyes from airborne powder or splashes.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consider double-gloving. | To prevent skin contact.[4] |
| Body Protection | A lab coat or a chemical-resistant gown.[4][5] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required if there is a risk of inhaling dust, especially when handling larger quantities or if engineering controls are insufficient.[5][6] | To protect against adverse health effects from breathing contaminated air.[5] |
Quantitative Data Summary
Due to the lack of specific toxicological data for this compound, the following table summarizes its known physical properties and provides an assumed occupational exposure limit based on its chemical class.
| Parameter | Value | Notes and Citations |
| Chemical Class | Piperidine Alkaloid | This compound was first isolated from Sedum acre.[2] |
| CAS Number | 497-88-1 | [7] |
| Molecular Formula | C₁₄H₂₁NO | [7] |
| Molecular Weight | 219.32 g/mol | [7] |
| Appearance | Solid (presumed) | Exhibits a melting point of 88-89°C.[8] |
| Occupational Exposure Limit (OEL) | < 1 µg/m³ (Assumed) | For highly potent compounds where no specific data is available, a conservative OEL is assumed.[9] |
| Primary Hazards | Harmful if swallowed (presumed) | Based on the general properties of alkaloids.[1][3] |
Operational and Disposal Plans
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Procedures
-
Preparation:
-
Put on all required personal protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.
-
Ensure that all work will be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
-
Weighing and Transfer:
-
Handle this compound as a solid.[8]
-
Use a spatula or other appropriate tools to carefully weigh and transfer the compound.
-
Avoid any actions that could generate dust.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any other exposed skin with soap and water.[10]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and wipes, must be treated as hazardous waste.[3]
-
Container Management: Collect these items in a dedicated, clearly labeled hazardous waste container.[3] Keep the container sealed when not in use.[3]
-
Disposal Compliance: Dispose of all hazardous waste in accordance with all applicable federal, state, and local regulations.[11] Do not dispose of this compound down the drain or in the regular trash.[12]
Emergency First-Aid Procedures
In the event of exposure, follow these immediate first-aid measures:
-
If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[10] If contact lenses are present, remove them after the first 5 minutes, then continue rinsing.[10] Seek medical attention.
-
If on Skin: Rinse the affected area immediately with water for 15-20 minutes.[10] If irritation persists, seek medical attention.
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[10]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[13]
References
- 1. Alkaloid - Wikipedia [en.wikipedia.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. benchchem.com [benchchem.com]
- 4. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. gerpac.eu [gerpac.eu]
- 7. (alphaS,2S)-1-Methyl-alpha-phenyl-2-piperidineethanol | C14H21NO | CID 442657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Buy this compound | 497-88-1 [smolecule.com]
- 9. benchchem.com [benchchem.com]
- 10. afdllc.com [afdllc.com]
- 11. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 12. nems.nih.gov [nems.nih.gov]
- 13. chemical.kao.com [chemical.kao.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
